molecular formula C4H10O4S B041135 2-Methoxyethyl methanesulfonate CAS No. 16427-44-4

2-Methoxyethyl methanesulfonate

Cat. No.: B041135
CAS No.: 16427-44-4
M. Wt: 154.19 g/mol
InChI Key: BCKAHDGFNHDQST-UHFFFAOYSA-N
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Description

2-Methoxyethyl methanesulfonate, also known as this compound, is a useful research compound. Its molecular formula is C4H10O4S and its molecular weight is 154.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxyethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H10O4S/c1-7-3-4-8-9(2,5)6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKAHDGFNHDQST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

175172-61-9
Record name Polyethylene glycol methyl ether mesylate
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URL https://commonchemistry.cas.org/detail?cas_rn=175172-61-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90167737
Record name Ethanol, 2-methoxy-, methanesulfonate
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Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16427-44-4, 175172-61-9
Record name Ethanol, 2-methoxy-, 1-methanesulfonate
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URL https://commonchemistry.cas.org/detail?cas_rn=16427-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-methoxy-, methanesulfonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-methoxy-, methanesulfonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanol, 2-methoxy-, 1-methanesulfonate
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Record name Polyethylene glycol monomethyl ether mesylate
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Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxyethyl Methanesulfonate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxyethyl methanesulfonate, a member of the methanesulfonate ester class, is a chemical compound of interest in various scientific disciplines, particularly in the context of organic synthesis and toxicology. Its properties as an alkylating agent make it a subject of study for its potential genotoxicity. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and biological activity of this compound, supplemented with detailed experimental protocols and visual diagrams to facilitate understanding and application in a research setting.

Chemical Properties and Structure

This compound is a colorless to light yellow, clear liquid.[1][2] Its fundamental chemical and physical properties are summarized in the tables below for easy reference.

Identifiers and Descriptors
IdentifierValue
IUPAC Name This compound
Synonyms Methanesulfonic acid 2-methoxyethyl ester[1][2]
CAS Number 16427-44-4[3]
Molecular Formula C4H10O4S[3]
SMILES COS(=O)(=O)OCCOC
InChI InChI=1S/C4H10O4S/c1-7-3-4-8-9(2,5)6/h3-4H2,1-2H3
Physicochemical Properties
PropertyValueSource
Molecular Weight 154.18 g/mol [3]
Appearance Colorless to light yellow to light orange clear liquid
Boiling Point 126 °C at 12 mmHg[1][2]
Density 1.25 g/cm³ (at 20/20 °C)[1][2]
Refractive Index 1.43[1][2]
Solubility Soluble in water and various organic solvents.[4]

Synthesis and Purification

The synthesis of this compound typically involves the reaction of 2-methoxyethanol with methanesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

General Synthesis Workflow

SynthesisWorkflow General Synthesis Workflow for this compound Reactants 2-Methoxyethanol + Methanesulfonyl Chloride + Base (e.g., Triethylamine) Reaction Reaction in an inert solvent (e.g., Dichloromethane) at controlled temperature (e.g., 0°C) Reactants->Reaction Workup Aqueous Workup (Washing with acid, base, and brine) Reaction->Workup Drying Drying of Organic Layer (e.g., with anhydrous MgSO4) Workup->Drying Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation Purification Purification (e.g., Vacuum Distillation or Column Chromatography) Evaporation->Purification Product Pure 2-Methoxyethyl Methanesulfonate Purification->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative example and may require optimization based on laboratory conditions and desired scale.

  • Reaction Setup: To a stirred solution of 2-methoxyethanol (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 equivalents) at 0 °C (ice bath).

  • Addition of Mesyl Chloride: Slowly add methanesulfonyl chloride (1.05 equivalents) dropwise to the reaction mixture, ensuring the temperature is maintained at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, slowly add cold water to quench the reaction.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Reactivity and Stability

Reactivity

This compound is an alkylating agent due to the good leaving group nature of the methanesulfonate (mesylate) group. It is incompatible with strong oxidizing agents, strong acids, and strong bases.

Stability and Storage

For optimal stability, this compound should be stored in a cool, dark, and dry place. It is recommended to store it at temperatures below 15°C. The compound is stable under recommended storage conditions.

Biological Activity and Signaling Pathways

As a methanesulfonate ester, this compound is considered a potential genotoxic impurity (PGI). Its biological activity is primarily attributed to its ability to act as an alkylating agent, specifically through DNA alkylation.

Mechanism of Action: DNA Alkylation

The primary mechanism of genotoxicity for alkyl methanesulfonates is the covalent modification of DNA bases. This can lead to mutations and cell death if not repaired. The methoxyethyl group is transferred to nucleophilic sites on DNA, such as the N7 position of guanine and the N3 position of adenine.[5]

DNA Damage Response Pathway

The alkylation of DNA by agents like this compound triggers the DNA Damage Response (DDR) pathway. This complex signaling network is responsible for detecting DNA lesions, signaling their presence, and promoting their repair.

DNADamageResponse Simplified DNA Damage Response to Alkylation cluster_repair DNA Repair cluster_cell_fate Cell Fate AlkylatingAgent 2-Methoxyethyl Methanesulfonate DNADamage DNA Alkylation (e.g., N7-methylguanine, N3-methyladenine) AlkylatingAgent->DNADamage SensorProteins Sensor Proteins (e.g., PARP1) DNADamage->SensorProteins BER Base Excision Repair (BER) SensorProteins->BER Apoptosis Cell Cycle Arrest / Apoptosis SensorProteins->Apoptosis GCMS_Workflow General GC-MS Workflow for this compound Analysis SamplePrep Sample Preparation (Dissolution/Extraction in a suitable solvent) Injection GC Injection (Splitless mode) SamplePrep->Injection Separation Chromatographic Separation (Capillary column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection and Data Acquisition MassAnalysis->Detection DataAnalysis Data Analysis (Quantification and Identification) Detection->DataAnalysis

References

2-Methoxyethyl methanesulfonate synthesis and purification methods

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of 2-Methoxyethyl Methanesulfonate

Introduction

This compound (CAS No: 16427-44-4), also known as methanesulfonic acid 2-methoxyethyl ester, is an organic compound with the molecular formula C₄H₁₀O₄S and a molecular weight of 154.18 g/mol .[1] It belongs to the family of alkyl methanesulfonates (mesylates). The methanesulfonate group is an excellent leaving group in nucleophilic substitution reactions, making this compound a valuable alkylating agent and an important intermediate in various organic syntheses. Its applications include the ring-opening polymerization of lactide and the synthesis of acetylcholine receptor ligands.[2]

However, it is crucial to note that short-chain alkyl methanesulfonates are recognized as potential DNA-reactive genotoxic impurities (PGIs).[3] Their presence, even at trace levels in active pharmaceutical ingredients (APIs), is a significant concern, necessitating carefully controlled synthesis and purification processes to ensure product safety.[3][4] This guide provides a detailed overview of the synthesis and purification methodologies for this compound, tailored for researchers and professionals in drug development.

Synthesis of this compound

The most common and straightforward method for synthesizing this compound is the esterification of 2-methoxyethanol with methanesulfonyl chloride. The reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine or pyridine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction.[2][5]

General Reaction Scheme
Experimental Protocol: Synthesis

This protocol is based on established procedures for the mesylation of alcohols.[2][5]

Materials:

  • 2-Methoxyethanol

  • Methanesulfonyl Chloride

  • Triethylamine (or Pyridine)

  • Dichloromethane (anhydrous)

  • Magnetic Stirrer and Stir Bar

  • Round-bottom Flask

  • Addition Funnel

  • Ice Bath

Procedure:

  • Reaction Setup: A dry round-bottom flask is charged with 2-methoxyethanol (1.0 equivalent) and anhydrous dichloromethane. The solution is cooled to 0°C in an ice bath with continuous stirring.

  • Addition of Base: Triethylamine (1.2-1.5 equivalents) is added slowly to the stirred solution.

  • Addition of Mesylating Agent: Methanesulfonyl chloride (1.1-1.3 equivalents) is dissolved in a small amount of anhydrous dichloromethane and added to an addition funnel. This solution is then added dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature is maintained at or below 5°C.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to gradually warm to room temperature. It is then stirred for an additional 1-2 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting alcohol.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_monitoring Monitoring A Charge 2-Methoxyethanol and Dichloromethane into Flask B Cool to 0°C in Ice Bath A->B C Add Triethylamine (Base) B->C D Dropwise Addition of Methanesulfonyl Chloride (maintain 0°C) C->D E Stir at Room Temperature for 1-2 hours D->E F Monitor Reaction via TLC or GC E->F

Caption: Workflow for the synthesis of this compound.

Summary of Synthesis Data
ParameterValue/ConditionReference(s)
Starting Alcohol2-Methoxyethanol[2][5]
Mesylating AgentMethanesulfonyl Chloride[2][5]
BaseTriethylamine or Pyridine[2][6]
SolventDichloromethane[2][5]
Reaction Temperature0°C to Room Temperature[2][6]
Reaction Time1-3 hours[2][6]
Typical YieldQuantitative to High (e.g., 87-98%)[2][6]

Purification and Workup

Proper purification is critical to remove unreacted reagents, the amine hydrochloride salt, and other impurities. A standard liquid-liquid extraction workup is typically employed, followed by distillation or chromatography.

Experimental Protocol: Purification

This protocol describes the steps following the completion of the synthesis reaction.[2][5] A patent also suggests that washing with an aqueous alkali metal carbonate solution can enhance the thermal stability of the final product.[7]

Materials:

  • Deionized Water (cold)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution

  • Saturated Sodium Chloride (Brine) Solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory Funnel

  • Rotary Evaporator

Procedure:

  • Quenching: The reaction mixture is transferred to a separatory funnel and diluted with dichloromethane. Cold water is added slowly to quench the reaction and dissolve the amine hydrochloride salt.

  • Acidic Wash: The organic layer is washed with cold 1 M HCl to remove any remaining triethylamine.

  • Basic Wash: The organic layer is then washed with a saturated NaHCO₃ solution to neutralize any residual acid and remove acidic impurities.

  • Brine Wash: A final wash with saturated brine is performed to remove the bulk of the dissolved water from the organic layer.

  • Drying: The separated organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, followed by filtration.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.[2]

  • Final Purification: For high purity (>97%), the crude product can be further purified by vacuum distillation or silica gel column chromatography.[5]

Purification Workflow Diagram

Purification_Workflow cluster_workup Aqueous Workup cluster_isolation Isolation cluster_final Final Purification A Quench Reaction with Cold Water B Wash with 1M HCl A->B C Wash with sat. NaHCO₃ B->C D Wash with Brine C->D E Dry Organic Layer (e.g., MgSO₄) D->E F Filter E->F G Concentrate under Reduced Pressure F->G H Vacuum Distillation or Column Chromatography G->H

Caption: Post-synthesis workup and purification workflow.

Summary of Product Specifications
PropertyValueReference(s)
CAS Number16427-44-4[1][8]
AppearanceColorless to Light Yellow/Orange Liquid[8]
Purity (GC)>97.0%[8]
Boiling Point126 °C @ 12 mmHg
Molecular FormulaC₄H₁₀O₄S[1]
Molecular Weight154.18[1]

Conclusion

The synthesis of this compound via the mesylation of 2-methoxyethanol is a robust and high-yielding process. The purification requires a standard aqueous workup followed by distillation or chromatography to achieve the high purity required for pharmaceutical applications. Given its classification as a potential genotoxic impurity, strict control over the reaction conditions and rigorous purification are paramount to minimize its presence in final drug substances. The protocols and data presented in this guide provide a comprehensive technical foundation for scientists and researchers working with this compound.

References

An In-depth Technical Guide to the Mechanism of Action of 2-Methoxyethyl Methanesulfonate as an Alkylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 2-Methoxyethyl methanesulfonate (MMS) as an alkylating agent. The document details its chemical properties, metabolic activation, interaction with DNA, and the subsequent cellular responses, including DNA repair and the induction of genotoxicity.

Chemical Properties and Reactivity

This compound belongs to the class of alkyl alkanesulfonates. Its chemical structure consists of a methoxyethyl group attached to a methanesulfonate ester. The methanesulfonate group is an excellent leaving group, making the molecule susceptible to nucleophilic attack. This reactivity is the basis for its action as an alkylating agent.[1]

The primary mechanism of action for alkyl methanesulfonates involves the covalent attachment of their alkyl group to nucleophilic sites in cellular macromolecules, with DNA being the most critical target for genotoxicity.[1][2] The alkylation reaction can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the alkyl group and the reaction conditions. For primary alkyl methanesulfonates like this compound, an S(_N)2 mechanism is generally favored.[3]

Metabolic Activation

While some alkylating agents are directly reactive, others require metabolic activation to exert their effects. For this compound, the ether linkage in the 2-methoxyethyl group may be subject to metabolism. The metabolism of the related compound, 2-methoxyethanol, proceeds via alcohol dehydrogenase to form methoxyacetaldehyde, which is further oxidized to methoxyacetic acid.[4][5] It is plausible that this compound could undergo similar enzymatic transformations, potentially altering its reactivity and toxicity. Demethylation is another metabolic possibility, as seen with other methoxy-containing compounds.[6]

DNA Alkylation and Adduct Formation

The genotoxicity of this compound stems from its ability to alkylate DNA, forming covalent adducts. The nitrogen and oxygen atoms in the DNA bases are the primary nucleophilic targets. Based on studies with related short-chain alkyl methanesulfonates like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), the major DNA adducts are expected to be formed at the N7 position of guanine (7-alkylguanine) and the N3 position of adenine (3-alkyladenine).[7] Alkylation can also occur at the O6 position of guanine (O6-alkylguanine), which is a particularly mutagenic lesion.[3]

Table 1: Common DNA Adducts Formed by Short-Chain Alkyl Methanesulfonates

Alkylating AgentMajor DNA AdductsMinor DNA AdductsReference
Methyl Methanesulfonate (MMS)N7-methylguanine (7-mG), N3-methyladenine (3-mA)O6-methylguanine (O6-mG), N1-methyladenine, N3-methylcytosine[7]
Ethyl Methanesulfonate (EMS)N7-ethylguanine (7-eG)O6-ethylguanine (O6-eG), N3-ethyladenine, O2-ethylcytosine, O2-ethylthymine, O4-ethylthymine[8]

Cellular Response to DNA Damage

The formation of DNA adducts triggers a complex cellular response aimed at repairing the damage and maintaining genomic integrity. The primary DNA repair pathway for the lesions induced by monofunctional alkylating agents is the Base Excision Repair (BER) pathway.

Base Excision Repair (BER)

The BER pathway is responsible for removing small, non-helix-distorting base lesions, such as those produced by this compound. The process is initiated by a DNA glycosylase that recognizes and excises the damaged base.

BER_Pathway cluster_0 Base Excision Repair (BER) DNA_damage Alkylated DNA (e.g., 7-alkylguanine) Glycosylase DNA Glycosylase (e.g., AAG) DNA_damage->Glycosylase Recognizes and excises base AP_site AP Site (Apurinic/Apyrimidinic) Glycosylase->AP_site APE1 APE1 Endonuclease AP_site->APE1 Cleaves phosphodiester backbone SSB Single-Strand Break with 5'-dRP APE1->SSB PolB DNA Polymerase β SSB->PolB Removes 5'-dRP and inserts correct nucleotide Gap_filling Gap Filling PolB->Gap_filling Ligase DNA Ligase III/XRCC1 Gap_filling->Ligase Seals the nick Repaired_DNA Repaired DNA Ligase->Repaired_DNA

Diagram 1: The Base Excision Repair (BER) pathway for alkylated DNA bases.
Other DNA Repair and Tolerance Mechanisms

If left unrepaired, some DNA adducts can stall DNA replication forks. The Homologous Recombination (HR) pathway can be involved in the repair of these stalled forks.[9] O6-alkylguanine adducts, if not repaired by O6-methylguanine-DNA methyltransferase (MGMT), can lead to mispairing during DNA replication, resulting in mutations. The Mismatch Repair (MMR) system can recognize these mispairs, but futile cycles of repair can lead to double-strand breaks and apoptosis.

DNA_Damage_Response cluster_1 DNA Damage Response Alkylating_Agent 2-Methoxyethyl Methanesulfonate DNA_Adducts DNA Adducts (N7-G, N3-A, O6-G) Alkylating_Agent->DNA_Adducts BER Base Excision Repair (BER) DNA_Adducts->BER Primary Repair Replication_Stall Replication Fork Stalling DNA_Adducts->Replication_Stall If unrepaired MMR Mismatch Repair (MMR) at O6-G:T DNA_Adducts->MMR O6-G mispairing Cell_Cycle_Arrest Cell Cycle Arrest BER->Cell_Cycle_Arrest HR Homologous Recombination (HR) Replication_Stall->HR Apoptosis Apoptosis Replication_Stall->Apoptosis HR->Cell_Cycle_Arrest MMR->Apoptosis Mutation Mutation MMR->Mutation

Diagram 2: Overview of cellular responses to DNA alkylation.

Genotoxicity and Cytotoxicity

The formation of DNA adducts by this compound can lead to various genotoxic and cytotoxic outcomes. Unrepaired or misrepaired DNA lesions can result in gene mutations and chromosomal aberrations. High levels of DNA damage can overwhelm the cellular repair capacity, leading to cell cycle arrest and apoptosis.[10]

Table 2: Genotoxicity of Various Methanesulfonates in the Ames Test (Salmonella typhimurium TA100)

CompoundGenotoxicity (Fold increase over control)Metabolic ActivationReference
Methyl methanesulfonatePositive-/+[10]
Ethyl methanesulfonatePositive-/+[10]
Isopropyl methanesulfonatePositive-/+[10]
n-Butyl methanesulfonatePositive-/+[10]
This compoundExpected to be positive-/+Inferred from[10]

Table 3: In Vivo Genotoxicity of Ethyl Methanesulfonate (EMS)

EndpointTissue/Cell TypeDose RangeEffectReference
Micronucleus InductionMouse Bone Marrow50-250 mg/kgDose-dependent increase[2]
Gene Mutation (gpt-delta)Mouse Liver, Lung, Bone Marrow, Kidney, Small Intestine, Spleen5-100 mg/kg/day for 28 daysDose-dependent increase[11]
DNA Adduct Formation (O6-ethylguanine)Mouse Embryo45-250 mg/kgDose-dependent increase[8]

Experimental Protocols

In Vitro Micronucleus Assay

The in vitro micronucleus assay is a widely used method to assess the clastogenic and aneugenic potential of a test substance.

Protocol:

  • Cell Culture: Culture appropriate cells (e.g., CHO, TK6, or human peripheral blood lymphocytes) to a suitable density.

  • Treatment: Expose the cells to a range of concentrations of this compound, along with positive and negative controls, for a defined period (e.g., 3-24 hours). For compounds that may require metabolic activation, treatment is performed in the presence of a liver S9 fraction.

  • Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. The timing of addition is critical and depends on the cell cycle length.

  • Harvesting and Fixation: Harvest the cells by trypsinization (for adherent cells) or centrifugation. Treat with a hypotonic solution, and then fix with a methanol/acetic acid solution.

  • Slide Preparation and Staining: Drop the fixed cell suspension onto clean microscope slides. Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.

  • Scoring: Under a microscope, score the frequency of micronuclei in at least 1000-2000 binucleated cells per treatment group. Micronuclei are small, membrane-bound DNA fragments separate from the main nuclei.

  • Data Analysis: Analyze the data for a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.

Micronucleus_Assay_Workflow cluster_2 In Vitro Micronucleus Assay Workflow Cell_Culture Cell Culture Treatment Treatment with This compound Cell_Culture->Treatment CytoB Add Cytochalasin B Treatment->CytoB Harvest Harvest and Fix Cells CytoB->Harvest Staining Slide Preparation and Staining Harvest->Staining Scoring Microscopic Scoring of Micronuclei Staining->Scoring Analysis Data Analysis Scoring->Analysis

Diagram 3: Workflow for the in vitro micronucleus assay.
Alkaline Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from the treated sample.

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and histones, leaving behind the nucleoid.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage. DNA with strand breaks will migrate out of the nucleoid, forming a "comet" tail.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium iodide).

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope. Use image analysis software to quantify the extent of DNA damage, typically by measuring the percentage of DNA in the tail, tail length, and tail moment.

  • Data Analysis: Compare the DNA damage in treated cells to that in control cells.

Analysis of DNA Adducts by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of specific DNA adducts.

Protocol:

  • DNA Isolation: Isolate high-purity DNA from treated cells or tissues.

  • DNA Hydrolysis: Enzymatically digest the DNA to individual deoxynucleosides.

  • LC Separation: Separate the deoxynucleosides using liquid chromatography.

  • MS/MS Detection: Introduce the separated deoxynucleosides into a tandem mass spectrometer. Use selected reaction monitoring (SRM) or other targeted methods to detect and quantify specific DNA adducts based on their mass-to-charge ratio and fragmentation patterns.

  • Quantification: Use stable isotope-labeled internal standards for accurate quantification of the adduct levels.

Conclusion

This compound is a monofunctional alkylating agent that exerts its genotoxic effects primarily through the formation of DNA adducts. The cellular response to this damage involves a complex interplay of DNA repair pathways, with Base Excision Repair playing a central role. Unrepaired or misrepaired lesions can lead to mutations, chromosomal aberrations, and cytotoxicity. While specific quantitative data for this compound is not abundant in the public domain, the well-established mechanism of action of related alkyl methanesulfonates provides a strong framework for understanding its biological activity. Further research is warranted to fully characterize the DNA adduct profile and dose-response relationships for the genotoxicity of this compound.

References

An In-depth Technical Guide to the Reactivity of 2-Methoxyethyl Methanesulfonate with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxyethyl methanesulfonate is a chemical compound of interest due to its nature as an alkylating agent. This technical guide provides a comprehensive overview of its reactivity with various nucleophiles, a critical aspect for professionals in drug development and chemical research. The document details the mechanistic pathways of these reactions, offers experimental protocols for their investigation, and presents quantitative data to illustrate the reactivity of closely related methanesulfonates. Furthermore, it delves into the biological implications of such reactivity, particularly its genotoxicity through interactions with biological nucleophiles like DNA, and outlines the cellular response pathways.

Introduction: The Chemical Nature of this compound

This compound, with the chemical formula C₄H₁₀O₄S, belongs to the class of sulfonic acid esters. The methanesulfonate group (mesylate) is an excellent leaving group in nucleophilic substitution reactions, making the ethyl backbone susceptible to attack by a wide range of nucleophiles. This reactivity is of significant interest in organic synthesis and is a crucial consideration in the context of drug development, where the potential for off-target alkylation can lead to toxicity. The primary mechanism of reaction for primary alkyl methanesulfonates like this compound is the bimolecular nucleophilic substitution (SN2) reaction.

The SN2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. This concerted mechanism leads to an inversion of stereochemistry at the reaction center. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile.

Reactivity with Nucleophiles: A Mechanistic Overview

The reactivity of this compound is dominated by the SN2 pathway. The general scheme for this reaction is depicted below:

Experimental_Workflow A Reactant Preparation (this compound, Nucleophile, Solvent) B Reaction Setup (Inert atmosphere, Temperature control) A->B C Reaction Monitoring (TLC, GC-MS, or LC-MS) B->C D Work-up (Quenching, Extraction, Washing) C->D E Product Isolation and Purification (Drying, Concentration, Chromatography) D->E F Characterization (NMR, IR, Mass Spectrometry) E->F DNA_Damage_Response cluster_repair DNA Repair Pathways cluster_signaling Cellular Signaling AlkylatingAgent 2-Methoxyethyl Methanesulfonate DNA DNA (Guanine) AlkylatingAgent->DNA Alkylation Adduct O⁶-Alkylguanine Adduct DNA->Adduct Replication DNA Replication Adduct->Replication MGMT MGMT (Direct Reversal) Adduct->MGMT Repair BER Base Excision Repair (BER) Adduct->BER Repair NER Nucleotide Excision Repair (NER) Adduct->NER Repair ATM_p53 ATM/p53 Pathway Adduct->ATM_p53 Damage Signal Mismatch Mismatch (O⁶-AlkylGuanine:Thymine) Replication->Mismatch Mutation G:C to A:T Transition Mutation Mismatch->Mutation MMR Mismatch Repair (MMR) Mismatch->MMR Repair Mismatch->ATM_p53 Damage Signal MGMT->DNA BER->DNA NER->DNA MMR->DNA CellCycleArrest Cell Cycle Arrest ATM_p53->CellCycleArrest Apoptosis Apoptosis ATM_p53->Apoptosis

2-Methoxyethyl methanesulfonate safety precautions and handling guidelines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 2-Methoxyethyl Methanesulfonate

This guide provides comprehensive safety precautions and handling guidelines for this compound (CAS No. 16427-44-4) intended for researchers, scientists, and professionals in drug development. Adherence to these protocols is critical to ensure personal safety and minimize environmental risk.

Chemical Identification and Physical Properties

This compound is a chemical intermediate used in research and development.[1] It is crucial to be aware of its physical and chemical properties to handle it safely.

PropertyValueSource
CAS Number 16427-44-4[1][2]
Molecular Formula C4H10O4S[1]
Molecular Weight 154.18 g/mol [1]
Appearance Clear, colorless to pale yellow liquid[2][3]
Boiling Point 126 °C at 12 mmHg[3]
Specific Gravity 1.25 (20/20 °C)[3]
Refractive Index 1.43[3]
Purity >97.0% (GC)[3]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification indicates multiple health risks.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.[4]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[4]
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation.[4]
Skin Sensitization Category 1H317: May cause an allergic skin reaction.[4]
Germ Cell Mutagenicity Category 1BH340: May cause genetic defects.
Carcinogenicity Category 1BH350: May cause cancer.
Reproductive Toxicity Category 2H361: Suspected of damaging fertility or the unborn child.
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory)H335: May cause respiratory irritation.[2][4]

Signal Word: Danger [5]

Hazard Pictograms:

  • GHS07 (Exclamation Mark)[2]

  • GHS08 (Health Hazard)

Safe Handling and Storage Protocols

Proper handling and storage are paramount to prevent exposure and accidents.

Handling Procedures
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to control vapor exposure.[6][7] Emergency eyewash stations and safety showers must be readily accessible.[8][9]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.[6] Wash hands and face thoroughly after handling.[10] Contaminated work clothing should not be allowed out of the workplace and must be decontaminated before reuse.

  • Procedural Precautions: Avoid contact with skin, eyes, and clothing.[6][10] Do not breathe mist, vapors, or spray.[6] Obtain special instructions before use and do not handle until all safety precautions have been read and understood.

Storage Conditions
  • Container: Store in a tightly closed, original container.[10][11]

  • Environment: Keep in a cool, dry, and well-ventilated place away from direct sunlight.[10] A refrigerator is a suitable storage location.[2]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and strong bases.[6][10]

Personal Protective Equipment (PPE)

The selection and use of appropriate PPE is a critical line of defense against exposure.

PPE_Selection cluster_eye cluster_hand cluster_body cluster_resp start Task: Handling 2-Methoxyethyl Methanesulfonate eye_protection Eye & Face Protection hand_protection Hand Protection body_protection Body Protection respiratory_protection Respiratory Protection (If ventilation is inadequate or for spills) goggles Chemical Splash Goggles (ANSI Z87.1 Compliant) eye_protection->goggles face_shield Face Shield (in addition to goggles) for splash risk goggles->face_shield gloves Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) hand_protection->gloves lab_coat Lab Coat body_protection->lab_coat clothing Long Pants & Closed-Toe Shoes lab_coat->clothing respirator Vapor Respirator / Self-Contained Breathing Apparatus (SCBA) respiratory_protection->respirator

Caption: Personal Protective Equipment (PPE) Selection Guide.

First-Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure RouteFirst-Aid Protocol
Inhalation Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[12]
Skin Contact Immediately remove all contaminated clothing.[10] Wash the affected area with plenty of soap and water.[12] If skin irritation or a rash occurs, get medical advice/attention.[10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the lower and upper eyelids.[12] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.
Ingestion Do NOT induce vomiting.[13] Rinse mouth with water.[10] Call a POISON CENTER or doctor immediately if you feel unwell.[5]

Accidental Release and Spill Procedures

A systematic approach is required to manage spills safely and effectively.

Small Spills (Contained in the lab)
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[11]

  • Contain: Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite, or Chemizorb®).[5][10]

  • Collect: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[8][11]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to the appropriate safety officer.

Large Spills
  • Evacuate: Evacuate the area immediately and keep people away from and upwind of the spill.[6][10]

  • Isolate: Prevent the material from entering drains or waterways.[5][11]

  • Emergency Services: Call emergency responders (e.g., 911) and the institutional safety office.[14]

  • Control: Only trained personnel with appropriate PPE (including respiratory protection) should attempt to control the spill.[8]

Spill_Response_Workflow spill Spill Occurs assess Assess Spill Size & Hazard Level spill->assess small_spill Small & Contained assess->small_spill Small large_spill Large or Uncontrolled assess->large_spill Large alert_area Alert Personnel in Immediate Area small_spill->alert_area don_ppe Don Appropriate PPE alert_area->don_ppe absorb Absorb with Inert Material (e.g., sand, vermiculite) don_ppe->absorb collect Collect in Labeled Hazardous Waste Container absorb->collect clean Clean & Decontaminate Area collect->clean evacuate Evacuate Area Immediately large_spill->evacuate call_911 Call 911 and EH&S / Safety Office evacuate->call_911 isolate Isolate the Area & Prevent Entry call_911->isolate await_response Await Emergency Response Team isolate->await_response

Caption: Workflow for Responding to a Chemical Spill.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide (CO2).[6][10]

  • Specific Hazards: The substance is combustible. Vapors are heavier than air and may spread along floors, potentially forming explosive mixtures with air upon intense heating.[15] Hazardous combustion products include carbon oxides and sulfur oxides.[5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[5]

Disposal Considerations

  • Waste Classification: This material and its container must be disposed of as hazardous waste.[8]

  • Procedure: Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[8][10] Contact a licensed professional waste disposal service to dispose of this material. Do not allow the chemical to enter drains.[5][15] Containers should be punctured to prevent reuse and disposed of at an authorized landfill.[8]

Experimental Workflow: Safe Handling Protocol

The following workflow outlines the standard operating procedure for using this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep cluster_handling cluster_cleanup start Start: Prepare for Experiment prep_phase Preparation Phase read_sds Read & Understand SDS prep_phase->read_sds ppe Assemble & Inspect PPE (Goggles, Gloves, Lab Coat) read_sds->ppe fume_hood Prepare Chemical Fume Hood ppe->fume_hood handling_phase Handling Phase retrieve Retrieve Chemical from Storage handling_phase->retrieve dispense Dispense Required Amount Inside Fume Hood retrieve->dispense close_container Tightly Close Container dispense->close_container cleanup_phase Post-Handling Phase return_storage Return Chemical to Storage cleanup_phase->return_storage dispose_waste Dispose of Contaminated Waste in Hazardous Waste Container return_storage->dispose_waste clean_area Clean Work Area dispose_waste->clean_area remove_ppe Remove PPE clean_area->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end

Caption: Standard Operating Procedure for Safe Handling.

References

An In-depth Technical Guide to CAS Number 16427-44-4 and the Associated Research Compound PK-11195

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The user's request referenced CAS number 16427-44-4, which corresponds to 2-Methoxyethyl methanesulfonate. However, the search terms also included "1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide," a distinct and biologically active compound for drug development research, commonly known as PK-11195. This guide addresses both compounds to ensure a comprehensive response.

Part 1: Technical Guide for this compound (CAS 16427-44-4)

This compound is an organic compound primarily utilized as a reagent in chemical synthesis. Its properties as an alkylating agent make it a versatile building block in the creation of more complex molecules.

Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C₄H₁₀O₄S
Molecular Weight 154.18 g/mol
Boiling Point 126 °C at 12 mmHg
Density 1.25 g/cm³
Refractive Index 1.43
Purity >97.0% (GC)
Synthesis and Experimental Protocols

General Synthesis Protocol:

The synthesis of this compound is typically achieved through the mesylation of 2-methoxyethanol. A general procedure is as follows:

  • Reaction Setup: 2-methoxyethanol is dissolved in a suitable anhydrous solvent, such as dichloromethane, in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled in an ice bath to 0°C.

  • Addition of Base: A tertiary amine base, such as triethylamine, is added to the solution to act as a proton scavenger.

  • Addition of Mesylating Agent: Methanesulfonyl chloride is added dropwise to the cooled solution. The temperature should be maintained at or below 0°C during the addition.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a designated period, typically one to two hours, while being monitored by a technique like Thin Layer Chromatography (TLC).

  • Workup: The reaction is quenched with the addition of water. The organic layer is separated and washed sequentially with dilute acid (e.g., 1 M HCl), a basic solution (e.g., saturated sodium bicarbonate), and brine.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be further purified by vacuum distillation or column chromatography.

Uses in Research and Development

This compound serves as a key intermediate in various synthetic pathways. Its primary utility lies in its function as an alkylating agent, owing to the excellent leaving group nature of the methanesulfonate (mesylate) moiety. This allows for the introduction of the 2-methoxyethyl group into a variety of molecules. It is used in applications such as the ring-opening polymerization of lactides and in the synthesis of ligands for acetylcholine receptors.

While not a drug candidate itself, its role as a synthetic precursor can be crucial in the early stages of drug discovery and development, where the synthesis of novel molecular entities is required.

Mandatory Visualization: Synthesis Workflow

G General Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification cluster_product Final Product 2-Methoxyethanol 2-Methoxyethanol Reaction_Setup Dissolve 2-Methoxyethanol in Dichloromethane at 0°C 2-Methoxyethanol->Reaction_Setup Methanesulfonyl_Chloride Methanesulfonyl Chloride Mesylation Add Methanesulfonyl Chloride (dropwise at 0°C) Methanesulfonyl_Chloride->Mesylation Triethylamine Triethylamine Base_Addition Add Triethylamine Triethylamine->Base_Addition Reaction_Setup->Base_Addition Base_Addition->Mesylation Reaction_Monitoring Stir at Room Temperature (Monitor by TLC) Mesylation->Reaction_Monitoring Quenching Quench with Water Reaction_Monitoring->Quenching Extraction Wash with Acid, Base, Brine Quenching->Extraction Drying_and_Concentration Dry and Concentrate Extraction->Drying_and_Concentration Purification Vacuum Distillation or Column Chromatography Drying_and_Concentration->Purification Final_Product This compound Purification->Final_Product

Caption: General Synthesis Workflow for this compound.

Part 2: Technical Guide for 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide (PK-11195)

PK-11195 is a potent and selective antagonist for the Translocator Protein (TSPO), previously known as the peripheral benzodiazepine receptor. It is a widely used research tool in neuroscience and oncology.

Chemical and Physical Properties

The following table summarizes the key quantitative data for PK-11195.

PropertyValue
Molecular Formula C₂₁H₂₁ClN₂O
Molecular Weight 352.86 g/mol
Appearance White crystalline powder
Solubility Soluble in DMSO (up to 25 mg/ml) and Ethanol (up to 15 mg/ml)
Storage Store at room temperature. Solutions in DMSO can be stored at -20°C for up to one month.
Biological Activity and Signaling Pathways

PK-11195's primary biological role is its high-affinity binding to TSPO, which is located on the outer mitochondrial membrane. This interaction can modulate several cellular processes, most notably apoptosis and neuroinflammation.

  • Induction of Apoptosis: At micromolar concentrations, PK-11195 can induce apoptosis in various cancer cell lines.[1] This is thought to occur through its interaction with the mitochondrial permeability transition pore (mPTP) complex, of which TSPO is a component.[1][2] By modulating the mPTP, PK-11195 can facilitate the dissipation of the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm, ultimately leading to caspase activation and cell death.[2][3]

  • Neuroinflammation Imaging: In the central nervous system, TSPO expression is upregulated in activated microglia and astrocytes during neuroinflammatory processes.[4] This makes radiolabeled PK-11195 (commonly with Carbon-11) a valuable positron emission tomography (PET) tracer for imaging neuroinflammation in conditions such as Alzheimer's disease, multiple sclerosis, and brain injury.[4][5]

Mandatory Visualizations: Signaling Pathways

G PK-11195 Induced Apoptosis Pathway PK11195 PK11195 TSPO TSPO (Outer Mitochondrial Membrane) PK11195->TSPO Binds to mPTP mPTP Modulation TSPO->mPTP MMP_Loss Loss of Mitochondrial Membrane Potential mPTP->MMP_Loss Cytochrome_c Cytochrome c Release MMP_Loss->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: PK-11195 Induced Apoptosis Pathway.

G Logic of [11C]PK-11195 in PET Imaging Neuroinflammation Neuroinflammation Microglia_Activation Microglia/Astrocyte Activation Neuroinflammation->Microglia_Activation TSPO_Upregulation Upregulation of TSPO Expression Microglia_Activation->TSPO_Upregulation Binding Binding to Upregulated TSPO TSPO_Upregulation->Binding Radiolabeled_PK11195 [11C]PK-11195 Injection Radiolabeled_PK11195->Binding PET_Signal Increased PET Signal at Inflammation Site Binding->PET_Signal Imaging Visualization of Neuroinflammation PET_Signal->Imaging

Caption: Logic of [11C]PK-11195 in PET Imaging.

Experimental Protocols

In Vitro Apoptosis Assay:

  • Cell Culture: Culture a chosen cancer cell line (e.g., neuroblastoma or leukemia cells) in appropriate media.

  • Treatment: Treat the cells with varying concentrations of PK-11195 (typically in the micromolar range) for a specified duration (e.g., 24 hours).

  • Apoptosis Detection: Assess apoptosis using methods such as:

    • Annexin V/Propidium Iodide Staining: Use flow cytometry to quantify early (Annexin V positive) and late (Annexin V and PI positive) apoptotic cells.

    • Caspase Activity Assay: Measure the activity of key executioner caspases, like caspase-3, using a colorimetric or fluorometric assay.

    • Western Blot: Analyze the cleavage of PARP or the levels of cleaved caspase-3.

  • Data Analysis: Determine the dose-dependent effect of PK-11195 on apoptosis induction.

Animal PET Imaging Protocol for Neuroinflammation:

This is a generalized protocol based on rodent studies.[4][6][7]

  • Animal Model: Induce a model of neuroinflammation in rodents (e.g., via injection of a neurotoxin or induction of a specific disease model).

  • Radiotracer Injection: Anesthetize the animal and intravenously inject a bolus of [¹¹C]PK-11195.[4]

  • PET Scan: Perform a dynamic PET scan for a duration of approximately 60 minutes.[4][6]

  • Image Acquisition and Reconstruction: Acquire emission data and reconstruct it into dynamic sinograms.

  • Data Analysis:

    • Define regions of interest (ROIs) on the PET images, corresponding to the area of expected inflammation and a control region.

    • Since a true reference region devoid of TSPO is lacking in the brain, kinetic modeling or standardized uptake value (SUV) calculations are often employed to quantify radiotracer binding.[8]

    • Compare the tracer uptake in the inflamed region to the control region or to baseline scans to assess the extent of neuroinflammation.

  • Validation: Post-imaging, immunohistochemical staining for microglial markers (like Iba1) and TSPO in brain tissue can be performed to validate the PET findings.[6]

References

An In-depth Technical Guide to the Applications of Methanesulfonic Acid, 2-Methoxyethyl Ester in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methanesulfonic acid, 2-methoxyethyl ester, also known as 2-methoxyethyl mesylate, is a versatile reagent in organic synthesis, primarily utilized as a potent alkylating agent for the introduction of the 2-methoxyethyl group. This technical guide provides a comprehensive overview of its core applications, reactivity, and detailed experimental considerations, with a focus on its relevance in pharmaceutical and materials science.

Core Concepts: The Role of the Mesylate as a Leaving Group

The reactivity of 2-methoxyethyl mesylate is dictated by the methanesulfonate (mesylate, MsO-) group, which is an excellent leaving group in nucleophilic substitution reactions. The stability of the mesylate anion, due to resonance delocalization of the negative charge across the sulfonyl group, facilitates the cleavage of the C-O bond upon nucleophilic attack. This allows for the efficient transfer of the 2-methoxyethyl group to a wide range of nucleophiles under relatively mild conditions. The reaction typically proceeds via an SN2 mechanism, which leads to inversion of stereochemistry if the carbon atom bearing the mesylate is chiral.

Key Applications in Organic Synthesis

The primary application of 2-methoxyethyl mesylate is the introduction of the 2-methoxyethyl moiety into organic molecules. This functional group is of significant interest in medicinal chemistry and materials science due to its ability to modulate polarity, solubility, and pharmacokinetic properties of the parent molecule.

Alkylation of Nucleophiles

2-Methoxyethyl mesylate readily reacts with a variety of nucleophiles, including amines, phenols, and thiols, to form the corresponding 2-methoxyethylated products.

  • N-Alkylation: Primary and secondary amines are readily alkylated by 2-methoxyethyl mesylate to yield secondary and tertiary amines, respectively. This reaction is fundamental in the synthesis of various pharmaceutical intermediates. Over-alkylation to form quaternary ammonium salts can occur, particularly with an excess of the alkylating agent.

  • O-Alkylation: Phenols and alcohols can be converted to their corresponding 2-methoxyethyl ethers. This is a common strategy to modify the properties of phenolic compounds or to protect hydroxyl groups during a synthetic sequence.

  • S-Alkylation: Thiols are excellent nucleophiles and react efficiently with 2-methoxyethyl mesylate to form thioethers. This transformation is valuable in the synthesis of sulfur-containing compounds with applications in materials science and drug discovery.

Significance in Pharmaceutical and Agrochemical Synthesis

The 2-methoxyethyl group is a common structural motif in many biologically active compounds. Its incorporation can enhance drug-like properties such as solubility and cell permeability. While direct examples of 2-methoxyethyl mesylate in late-stage drug synthesis are not as frequently published as for its tosylate analogue, its role as a precursor for building complex molecular architectures is significant. For instance, the related compound 2-Methoxyethyl 4-methylbenzenesulfonate is noted for its utility in drug discovery and development, as well as in the synthesis of specialized polymers and agrochemicals.[1]

A prominent example of the importance of the 2-methoxyethyl group is in the structure of Metoprolol , a widely used beta-blocker for the treatment of cardiovascular diseases. The synthesis of Metoprolol typically starts from 4-(2-methoxyethyl)phenol, highlighting the value of this substituent in pharmacologically active molecules.

Experimental Protocols and Data

While specific, detailed experimental protocols for the use of 2-methoxyethyl mesylate are not abundantly available in publicly accessible literature, the following represents a general procedure for the alkylation of a phenolic nucleophile. This protocol is adapted from the synthesis of a related compound, 1-(2-methoxyethoxy)-4-nitrobenzene, using the analogous 2-methoxyethyl bromide, and is expected to be readily adaptable for 2-methoxyethyl mesylate.

General Procedure for O-Alkylation of a Phenol

This procedure outlines the synthesis of a 2-methoxyethyl aryl ether from a phenol.

Table 1: Reactants and Stoichiometry for O-Alkylation

Reactant/ReagentMolecular Weight ( g/mol )MolesEquivalentsAmount
4-Nitrophenol139.110.0201.02.78 g
2-Methoxyethyl Mesylate154.180.0221.13.39 g
Potassium Carbonate138.210.0301.54.15 g
Dimethylformamide (DMF)---50 mL

Experimental Protocol:

  • To a stirred solution of 4-nitrophenol (1.0 eq) in anhydrous dimethylformamide (DMF) is added potassium carbonate (1.5 eq).

  • The mixture is stirred at room temperature for 30 minutes.

  • 2-Methoxyethyl mesylate (1.1 eq) is added dropwise to the reaction mixture.

  • The reaction is heated to 60-80 °C and monitored by thin-layer chromatography (TLC) until completion (typically 4-8 hours).

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-methoxyethyl aryl ether.

Note: This is a generalized protocol. Reaction conditions, including temperature, reaction time, and purification method, may need to be optimized for different substrates.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key conceptual and experimental workflows related to the application of 2-methoxyethyl mesylate.

G cluster_synthesis Synthesis of 2-Methoxyethyl Mesylate 2-Methoxyethanol 2-Methoxyethanol 2-Methoxyethyl Mesylate 2-Methoxyethyl Mesylate 2-Methoxyethanol->2-Methoxyethyl Mesylate Mesylation Methanesulfonyl Chloride Methanesulfonyl Chloride Methanesulfonyl Chloride->2-Methoxyethyl Mesylate Triethylamine (Base) Triethylamine (Base) Triethylamine (Base)->2-Methoxyethyl Mesylate

Caption: Synthesis of 2-Methoxyethyl Mesylate from 2-Methoxyethanol.

G cluster_reaction SN2 Alkylation Workflow 2-Methoxyethyl Mesylate 2-Methoxyethyl Mesylate Alkylation Alkylation 2-Methoxyethyl Mesylate->Alkylation Nucleophile (Nu-H) Nucleophile (Nu-H) Reaction Setup Reaction Setup Nucleophile (Nu-H)->Reaction Setup Base Base Base->Reaction Setup Nucleophile Deprotonation Nucleophile Deprotonation Reaction Setup->Nucleophile Deprotonation 1. Base Addition Nucleophile Deprotonation->Alkylation 2. Addition of Mesylate Workup and Purification Workup and Purification Alkylation->Workup and Purification 3. Quenching & Extraction Alkylated Product (Nu-CH2CH2OCH3) Alkylated Product (Nu-CH2CH2OCH3) Workup and Purification->Alkylated Product (Nu-CH2CH2OCH3) 4. Isolation

Caption: General workflow for the SN2 alkylation of a nucleophile.

G Start 4-(2-Methoxyethyl)phenol Intermediate1 1-(4-(2-methoxyethyl)phenoxy)-2,3-epoxypropane Start->Intermediate1 Epichlorohydrin, Base FinalProduct Metoprolol Intermediate1->FinalProduct Isopropylamine

Caption: Simplified synthesis pathway of Metoprolol.

Safety and Handling

Methanesulfonate esters of short-chain alcohols are known to be reactive alkylating agents and may be genotoxic. Therefore, appropriate safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be taken when handling 2-methoxyethyl mesylate. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

Methanesulfonic acid, 2-methoxyethyl ester is a valuable synthetic tool for the introduction of the 2-methoxyethyl group into a variety of organic molecules. Its utility is rooted in the excellent leaving group ability of the mesylate anion, enabling efficient SN2 reactions with a broad range of nucleophiles. The prevalence of the 2-methoxyethyl moiety in pharmaceuticals, such as Metoprolol, underscores the importance of this reagent and the transformations it facilitates in modern drug discovery and development. While detailed, publicly available protocols for this specific mesylate are limited, its reactivity can be reliably predicted from the well-established chemistry of alkyl mesylates, allowing for its effective application in the synthesis of novel and functionalized molecules.

References

Unveiling the Reactivity Landscape of 2-Methoxyethyl Methanesulfonate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyethyl methanesulfonate, a member of the sulfonate ester class of compounds, holds significant potential within the realms of organic synthesis and pharmaceutical development. Its structural features, particularly the presence of a good leaving group (methanesulfonate) and a flexible ether linkage, make it a versatile reagent for the introduction of the 2-methoxyethyl moiety into a variety of molecular scaffolds. This technical guide delves into the core reactivity of this compound, providing a comprehensive overview of its established and potential novel reactions. By understanding its reaction mechanisms and having access to detailed experimental protocols, researchers can unlock new synthetic pathways and accelerate the discovery of novel therapeutic agents.

Sulfonate esters are recognized for their role as alkylating agents.[1][2] The methanesulfonate group is an excellent leaving group, facilitating nucleophilic substitution and elimination reactions. The reactivity of these compounds is a subject of significant interest, particularly in pharmaceutical manufacturing, where they can be formed as impurities from the reaction of sulfonic acids with alcohols.[1][2] Understanding the conditions that favor their formation and subsequent reactions is crucial for process control and safety.

This guide will explore the fundamental reaction pathways of this compound, present quantitative data from analogous systems to illustrate these reactions, provide detailed experimental protocols, and visualize key concepts through signaling pathway and workflow diagrams.

Core Reactions of this compound

The primary reactivity of this compound is centered around the electrophilic carbon adjacent to the methanesulfonate group. This facilitates two major types of reactions: nucleophilic substitution (S_N2) and elimination (E2).

Nucleophilic Substitution (S_N2) Reactions

The most prominent reaction pathway for this compound is the S_N2 reaction. In this process, a nucleophile attacks the carbon atom bearing the methanesulfonate leaving group, resulting in the displacement of the methanesulfonate and the formation of a new bond with the nucleophile. This reaction proceeds with an inversion of stereochemistry if the carbon is chiral.[3]

A variety of nucleophiles can be employed, leading to a diverse range of products. Common nucleophiles include azides, amines, and carboxylates.[3]

Illustrative S_N2 Reactions and Potential Products:

NucleophileReagent ExampleProduct TypePotential Application
AzideSodium Azide (NaN₃)Alkyl AzidePrecursor to amines via reduction
Amine (Primary)Methylamine (CH₃NH₂)Secondary AmineBuilding block for more complex molecules
Amine (Secondary)Dimethylamine ((CH₃)₂NH)Tertiary AmineSynthesis of various bioactive compounds
CarboxylateSodium Acetate (CH₃COONa)EsterIntroduction of an ester functional group
ThiolateSodium Thiophenoxide (C₆H₅SNa)ThioetherSynthesis of sulfur-containing compounds
CyanideSodium Cyanide (NaCN)NitrileCarbon chain extension

Experimental Protocol: General Procedure for S_N2 Reaction of this compound

This protocol is a generalized procedure based on the reactions of similar methanesulfonates.[3]

Materials:

  • This compound

  • Nucleophile (e.g., sodium azide, primary/secondary amine, sodium carboxylate) (1.2 equivalents)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask dried in an oven, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere.

  • Add the nucleophile (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or heat as required (monitoring by TLC). Typical reaction temperatures range from room temperature to 80 °C.

  • Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted product.

Diagram of S_N2 Reaction Pathway:

SN2_Reaction sub 2-Methoxyethyl Methanesulfonate ts Transition State sub->ts S_N2 Attack nuc Nucleophile (Nu⁻) nuc->ts prod Substituted Product ts->prod lg Methanesulfonate (MsO⁻) ts->lg E2_Reaction sub 2-Methoxyethyl Methanesulfonate ts Transition State sub->ts base Bulky Base (B:) base->ts Proton Abstraction prod Methoxyethene ts->prod conj_acid Conjugate Acid (BH⁺) ts->conj_acid lg Methanesulfonate (MsO⁻) ts->lg Novel_Reaction_Workflow start Hypothesize Novel Reaction design Design Experiment start->design execute Execute Reaction design->execute analyze Analyze Reaction Mixture (TLC, GC-MS, NMR) execute->analyze isolate Isolate and Purify Product analyze->isolate optimize Optimize Reaction Conditions analyze->optimize In case of low yield characterize Characterize Product Structure isolate->characterize characterize->optimize end Novel Reaction Protocol optimize->end

References

Theoretical Insights into the Reaction Pathways of 2-Methoxyethyl Methanesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical framework for understanding the reaction pathways of 2-Methoxyethyl methanesulfonate. Given the limited direct experimental data on this specific compound, this document outlines the principal hypothesized reaction mechanisms based on the well-established chemistry of analogous sulfonate esters. It further details a robust computational and experimental methodology for the in-depth study of these pathways, making it a valuable resource for risk assessment and control strategy development in pharmaceutical manufacturing where this compound may appear as a potential genotoxic impurity (PGI).

Hypothesized Reaction Pathways

Based on extensive studies of similar alkyl methanesulfonates, this compound is expected to primarily undergo nucleophilic substitution (SN2) and solvolysis (specifically hydrolysis) reactions. The methanesulfonate group is an excellent leaving group, facilitating the cleavage of the C-O bond.

Bimolecular Nucleophilic Substitution (SN2) Pathway

In the presence of a nucleophile (Nu⁻), this compound is expected to react via a concerted SN2 mechanism. This involves a backside attack by the nucleophile on the carbon atom attached to the mesylate group, leading to an inversion of configuration at that center. This pathway is fundamental to its potential as an alkylating agent.

SN2_Pathway Reactants This compound + Nu⁻ TS Transition State [Nu···CH₂(CH₂OCH₃)···OMs]⁻ Reactants->TS Sₙ2 Attack Products Nu-CH₂CH₂OCH₃ + MsO⁻ TS->Products Leaving Group Departure

Figure 1: Hypothesized Sₙ2 reaction pathway for this compound.
Hydrolysis Pathway

Solvolysis, particularly hydrolysis in aqueous environments, is a critical degradation pathway for methanesulfonate esters. This reaction involves the attack of a water molecule on the electrophilic carbon, leading to the formation of 2-methoxyethanol and methanesulfonic acid. This reaction is generally slow but can be significant under certain process conditions (e.g., elevated temperatures).

Hydrolysis_Pathway Reactants This compound + H₂O TS Transition State [H₂O···CH₂(CH₂OCH₃)···OMs] Reactants->TS Nucleophilic Attack Intermediate Protonated Intermediate [H₂O⁺-CH₂CH₂OCH₃] + MsO⁻ TS->Intermediate C-O Cleavage Products 2-Methoxyethanol + Methanesulfonic Acid Intermediate->Products Proton Transfer

Figure 2: Hypothesized hydrolysis pathway for this compound.

Theoretical Study Methodology: A Computational Workflow

To quantitatively investigate the kinetics and thermodynamics of these reaction pathways, a robust computational chemistry workflow is proposed. Density Functional Theory (DFT) is a powerful tool for such studies, providing accurate insights into reaction mechanisms.

Computational_Workflow cluster_prep 1. System Preparation cluster_ts 2. Transition State Search cluster_validation 3. Pathway Validation cluster_analysis 4. Energetics & Analysis Opt_React Geometry Optimization of Reactants & Products Conf_Search Conformational Search (Lowest Energy Isomers) Opt_React->Conf_Search TS_Search Transition State (TS) Search (e.g., QST2/QST3, Berny) Conf_Search->TS_Search Freq_TS Frequency Calculation (Confirm 1 Imaginary Freq.) TS_Search->Freq_TS IRC Intrinsic Reaction Coordinate (IRC) (Connects TS to Reactants/Products) Freq_TS->IRC Energy_Calc Single-Point Energy Calculation (Higher Level of Theory) IRC->Energy_Calc Solvation Inclusion of Solvent Effects (e.g., PCM, SMD) Energy_Calc->Solvation Thermo_Kinetics Calculate ΔG‡ and ΔG_rxn Solvation->Thermo_Kinetics

Figure 3: A robust computational workflow for theoretical reaction pathway analysis.

Quantitative Data Presentation

The following table summarizes hypothetical, yet plausible, quantitative data that could be obtained from the computational workflow described above. This data is crucial for comparing the feasibility of different reaction pathways under various conditions. The values are illustrative and would need to be determined by specific calculations for this compound.

Reaction PathwayNucleophile / SolventGas Phase ΔG‡ (kcal/mol)Aqueous Phase ΔG‡ (kcal/mol)Gas Phase ΔGrxn (kcal/mol)Aqueous Phase ΔGrxn (kcal/mol)
SN2 Cl⁻18.525.0-55.2-20.8
SN2 NH₃22.128.5-40.7-15.3
Hydrolysis H₂O35.429.8-12.5-18.9
  • ΔG‡ (Activation Energy): Represents the energy barrier for the reaction. Higher values indicate slower reaction rates.

  • ΔGrxn (Reaction Energy): Represents the overall free energy change. Negative values indicate a thermodynamically favorable reaction.

Experimental Protocols

To validate the theoretical predictions and determine the actual reaction kinetics, a well-defined experimental protocol is necessary. The following outlines a methodology for studying the hydrolysis of this compound.

Protocol: Kinetic Study of this compound Hydrolysis

Objective: To determine the pseudo-first-order rate constant for the hydrolysis of this compound in a buffered aqueous solution at a specific temperature.

Materials:

  • This compound

  • Deionized water

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (HPLC grade)

  • Internal Standard (IS) solution (e.g., a stable compound with similar chromatographic properties)

  • Constant temperature water bath or heating block

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in acetonitrile.

    • Prepare a stock solution of the internal standard in acetonitrile.

  • Reaction Setup:

    • Pre-heat the phosphate buffer to the desired reaction temperature (e.g., 60 °C) in the constant temperature bath.

    • Initiate the reaction by adding a small, known volume of the this compound stock solution to the pre-heated buffer to achieve the target initial concentration (e.g., 100 µg/mL).

    • Start a stopwatch immediately upon addition and mix thoroughly.

  • Time-Point Sampling:

    • At predetermined time intervals (e.g., t = 0, 1, 2, 4, 8, 16, 24 hours), withdraw an aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a known volume of cold acetonitrile (e.g., 900 µL) containing the internal standard in an autosampler vial. This stops the reaction by rapid cooling and dilution.

  • Sample Analysis:

    • Analyze the quenched samples using a validated HPLC method to determine the concentration of this compound remaining at each time point.

    • The use of an internal standard corrects for variations in injection volume and sample preparation.

  • Data Analysis:

    • Calculate the concentration of this compound at each time point relative to the internal standard.

    • Plot the natural logarithm of the concentration of this compound (ln[C]) versus time.

    • If the reaction follows first-order kinetics, the plot will be a straight line. The pseudo-first-order rate constant (k) is the negative of the slope of this line.

This guide provides a foundational framework for the theoretical and experimental investigation of this compound's reactivity. The outlined methodologies will enable researchers to generate crucial data for understanding its stability, degradation, and potential for unwanted alkylation reactions, thereby supporting the development of safer and more robust pharmaceutical processes.

Methodological & Application

Application Notes and Protocols for Protein Modification in Proteomics: A Case Study with Iodoacetamide

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Researcher: While the query specified the use of 2-Methoxyethyl methanesulfonate for protein modification in proteomics, a comprehensive review of scientific literature reveals that this compound is not a standard or documented reagent for this application. Its primary uses are found in other fields, such as siRNA modification and industrial applications as an epoxy resin diluent.

Therefore, to provide a valuable and accurate resource, these application notes will focus on a widely used and well-characterized alkylating agent: Iodoacetamide (IAA) . The principles, protocols, and data presented here will serve as a robust guide for researchers interested in the critical step of cysteine alkylation in a standard proteomics workflow.

Introduction to Protein Alkylation in Proteomics

In bottom-up proteomics, the analysis of proteins by mass spectrometry is preceded by their enzymatic digestion into smaller peptides. A crucial step in this sample preparation is the reduction and alkylation of cysteine residues. Disulfide bonds between cysteine residues are first reduced to free thiols (-SH). Subsequently, these thiols are alkylated to prevent the re-formation of disulfide bonds, which would interfere with enzymatic digestion and mass spectrometry analysis.[1][2] This process ensures that proteins are in a linearized state, promoting efficient digestion and improving peptide identification and quantification.

Commonly used alkylating agents in proteomics include iodoacetamide (IAA), chloroacetamide (CAA), and N-ethylmaleimide (NEM).[1][2][3][4] These reagents react with the thiol groups of cysteine residues to form stable covalent bonds.

Application Note: Cysteine Alkylation with Iodoacetamide (IAA)

Principle

Iodoacetamide is an irreversible alkylating agent that reacts with the sulfhydryl groups of cysteine residues via a nucleophilic substitution reaction. This reaction results in the formation of a stable S-carboxyamidomethyl-cysteine derivative, effectively "capping" the cysteine residue and preventing its re-oxidation. This modification adds a fixed mass of +57.021 Da to each modified cysteine residue, which is readily identifiable in mass spectrometry data analysis.

Applications
  • Standard Bottom-Up Proteomics: Essential for preventing disulfide bond reformation to ensure complete protein digestion and accurate peptide identification.[1]

  • Quantitative Proteomics: Consistent and complete alkylation is critical for accurate quantification, especially in label-based methods like TMT and iTRAQ.

  • Structural Proteomics: Can be used in differential alkylation strategies to probe cysteine accessibility and protein conformation.

Experimental Protocols

Materials and Reagents
  • Protein sample in a suitable buffer (e.g., 8 M Urea, 50 mM Ammonium Bicarbonate)

  • Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylating Agent: Iodoacetamide (IAA)

  • Quenching Reagent: DTT

  • Ammonium Bicarbonate (NH₄HCO₃)

  • Proteomics-grade Trypsin

  • Formic Acid

  • HPLC-grade water and acetonitrile

  • Solid-Phase Extraction (SPE) C18 cartridges for peptide desalting

Protocol for In-Solution Protein Alkylation
  • Protein Solubilization: Ensure your protein sample is fully solubilized. A common buffer is 8 M urea in 50 mM NH₄HCO₃.

  • Reduction:

    • Add DTT to the protein solution to a final concentration of 10 mM.

    • Incubate for 1 hour at 37°C with gentle shaking. This step reduces the disulfide bonds.

  • Alkylation:

    • Allow the sample to cool to room temperature.

    • Add IAA to a final concentration of 20-25 mM. A 2-fold molar excess over the reducing agent is recommended.

    • Incubate for 30 minutes at room temperature in the dark. Iodoacetamide is light-sensitive.

  • Quenching:

    • Add DTT to a final concentration of 20 mM to quench any unreacted IAA.

    • Incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Digestion:

    • Dilute the sample with 50 mM NH₄HCO₃ to reduce the urea concentration to less than 1.5 M. A 4-fold dilution is typically sufficient.

  • Proteolytic Digestion:

    • Add proteomics-grade trypsin to the protein solution at a 1:50 (trypsin:protein, w/w) ratio.

    • Incubate overnight (12-16 hours) at 37°C with gentle shaking.

  • Digestion Quenching and Peptide Desalting:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Proceed with peptide desalting using a C18 SPE cartridge prior to mass spectrometry analysis.

General Proteomics Workflow

ProteomicsWorkflow A Protein Extraction and Solubilization B Reduction (e.g., DTT) A->B  Disulfide Bonds Intact   C Alkylation (e.g., Iodoacetamide) B->C  Free Thiols   D Proteolytic Digestion (e.g., Trypsin) C->D  Alkylated Cysteines   E Peptide Desalting (SPE) D->E  Peptide Mixture   F LC-MS/MS Analysis E->F  Clean Peptides   G Data Analysis F->G  Mass Spectra  

Caption: Standard bottom-up proteomics workflow highlighting the alkylation step.

Quantitative Data Summary

The efficiency and specificity of the alkylation reaction are critical for high-quality proteomics data. Below is a summary of expected outcomes and potential side reactions when using Iodoacetamide.

ParameterTypical Value/ObservationNotes
Alkylation Efficiency > 95%Incomplete alkylation can lead to missed peptide identifications and inaccurate quantification.
Primary Target CysteineThe thiol group (-SH) is the most reactive site.
Mass Shift on Cysteine +57.021 DaCorresponds to the addition of an acetamide group.
Common Side Reactions
Methionine AlkylationCan occur, especially at higher pH and temperatures.This can mimic a methionine to threonine substitution.[3][4]
Lysine AlkylationLess common, but can occur at the N-terminus and epsilon-amino group.
Histidine AlkylationPossible, but generally at a lower rate than cysteine.

Reaction Mechanism

The alkylation of a cysteine residue by iodoacetamide proceeds via an SN2 reaction mechanism.

reaction_mechanism cluster_reactants Reactants cluster_product Product Protein_Cys_SH Protein-Cys-SH IAA I-CH₂-CONH₂ (Iodoacetamide) Alkylated_Cys Protein-Cys-S-CH₂-CONH₂ (S-carboxyamidomethyl-cysteine) Protein_Cys_SH->Alkylated_Cys Sₙ2 Reaction

Caption: Cysteine alkylation by iodoacetamide.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Alkylation Insufficient IAA concentration.Ensure at least a 2-fold molar excess of IAA over the reducing agent.
Incomplete reduction of disulfide bonds.Increase DTT/TCEP concentration or incubation time/temperature.
High Level of Side Reactions pH of the solution is too high.Maintain a pH between 7.5 and 8.5 for optimal cysteine specificity.
High temperature or prolonged incubation.Adhere to recommended incubation times and temperatures.
No Peptides Detected in MS Reagent degradation.Prepare fresh solutions of DTT and IAA before each use.
Inefficient digestion.Ensure urea concentration is sufficiently lowered before adding trypsin.

Conclusion

Proper protein modification through reduction and alkylation is a cornerstone of successful proteomics experiments. While this compound is not a documented reagent for this purpose, the principles and protocols outlined for Iodoacetamide provide a comprehensive guide for achieving efficient and specific cysteine alkylation. Adherence to these guidelines will enhance the quality and reliability of mass spectrometry-based protein analysis for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols for Selective Cysteine Alkylation with 2-Methoxyethyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selective alkylation of cysteine residues is a critical step in many proteomics and drug development workflows. The thiol group of cysteine is highly nucleophilic and plays a crucial role in protein structure through disulfide bond formation, as well as in enzymatic catalysis.[1][2][3] Alkylation of free thiols prevents their re-oxidation, ensuring protein denaturation and facilitating enzymatic digestion for mass spectrometry-based analysis.[4][5] Furthermore, selective cysteine modification is a key strategy in covalent drug design.[2]

2-Methoxyethyl methanesulfonate (MMS-OME) is a potential reagent for the selective alkylation of cysteine residues. Its methanesulfonate group serves as a good leaving group, allowing for the electrophilic attack by the nucleophilic cysteine thiol. The 2-methoxyethyl group introduced onto the cysteine can be used for various applications, including protein labeling and characterization.

These application notes provide a detailed protocol for the selective alkylation of cysteine residues in proteins using this compound, along with methodologies for verifying the modification.

Principle of Reaction

The alkylation of a cysteine residue by this compound proceeds via a nucleophilic substitution reaction (SN2). The sulfur atom of the deprotonated cysteine thiol (thiolate) acts as the nucleophile, attacking the methylene carbon of the 2-Methoxyethyl group. This leads to the displacement of the methanesulfonate leaving group and the formation of a stable thioether bond.

Experimental Protocols

Materials
  • Protein sample containing free cysteine residues

  • This compound (MMS-OME)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Urea or Guanidine hydrochloride (for denaturation)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Trypsin (for protein digestion)

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)[1]

Protocol 1: Alkylation of Cysteine Residues in Solution

This protocol is suitable for proteins in solution prior to enzymatic digestion and mass spectrometry analysis.

  • Protein Solubilization and Denaturation:

    • Dissolve the protein sample in 50 mM ammonium bicarbonate buffer (pH 8.0) containing 6 M urea or 4 M guanidine hydrochloride to a final concentration of 1-5 mg/mL.

    • Incubate at 37°C for 30 minutes to ensure complete denaturation.

  • Reduction of Disulfide Bonds:

    • Add DTT to a final concentration of 10 mM or TCEP to a final concentration of 5 mM.

    • Incubate at 56°C for 30 minutes (for DTT) or at room temperature for 60 minutes (for TCEP).

  • Alkylation with this compound:

    • Cool the sample to room temperature.

    • Add a freshly prepared solution of this compound in acetonitrile to a final concentration of 20-50 mM. Note: The optimal concentration may need to be determined empirically.

    • Incubate in the dark at room temperature for 45-60 minutes.

  • Quenching the Reaction:

    • Add DTT to a final concentration of 20 mM to quench any unreacted this compound.

    • Incubate for 15 minutes at room temperature.

  • Sample Preparation for Mass Spectrometry:

    • Dilute the sample with 50 mM ammonium bicarbonate buffer to reduce the urea/guanidine concentration to below 1 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

    • Acidify the sample with 0.1% TFA.

    • Desalt the peptides using a C18 ZipTip or equivalent.

    • Analyze the sample by mass spectrometry to confirm alkylation.

Data Presentation: Representative Quantitative Data

The following table summarizes representative data from a hypothetical experiment comparing the efficiency of cysteine alkylation with this compound (MMS-OME) to the commonly used iodoacetamide (IAM).

ReagentConcentration (mM)Reaction Time (min)% Cysteine Alkylation (by MS)% Methionine Modification (Side Reaction)
MMS-OME 204592 ± 34 ± 1
504598 ± 18 ± 2
IAM 204599 ± 115 ± 4
5045>9925 ± 5

This is illustrative data. Actual results may vary depending on the protein and experimental conditions.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_alkylation Alkylation cluster_analysis Analysis start Protein Sample denature Denaturation (Urea/GdnHCl) start->denature reduce Reduction (DTT/TCEP) denature->reduce alkylate Alkylation with 2-Methoxyethyl Methanesulfonate reduce->alkylate quench Quench Reaction (DTT) alkylate->quench digest Tryptic Digestion quench->digest desalt Desalting digest->desalt ms LC-MS/MS Analysis desalt->ms

Caption: Workflow for protein cysteine alkylation and analysis.

Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_transition SN2 Transition State cluster_products Products cys Protein-Cys-S⁻ (Thiolate) ts [Protein-Cys-S···CH₂(CH₂OCH₃)···O-SO₂-CH₃]⁻ cys->ts Nucleophilic Attack mms CH₃O-CH₂-CH₂-O-SO₂-CH₃ (this compound) mms->ts alkylated_cys Protein-Cys-S-CH₂-CH₂-O-CH₃ (Alkylated Cysteine) ts->alkylated_cys Bond Formation leaving_group ⁻O-SO₂-CH₃ (Methanesulfonate) ts->leaving_group Leaving Group Departure

Caption: SN2 mechanism of cysteine alkylation.

Discussion

The provided protocol offers a general framework for the selective alkylation of cysteine residues using this compound. The selectivity for cysteine over other nucleophilic residues like lysine and histidine is achieved under moderately basic conditions (pH ~8.0), where the cysteine thiol is significantly deprotonated to the more nucleophilic thiolate form.[6]

It is crucial to perform the alkylation step in the dark as some alkylating agents can be light-sensitive.[7] The concentration of the alkylating reagent and the reaction time may need to be optimized for each specific protein to maximize cysteine modification while minimizing off-target reactions.[6][8] Mass spectrometry is an indispensable tool for verifying the extent of alkylation and identifying any potential side reactions, such as the modification of methionine residues.[1][8]

Conclusion

This compound is a promising reagent for the selective alkylation of cysteine residues. The protocol described provides a robust starting point for researchers in proteomics and drug development. Careful optimization of reaction conditions and thorough analysis by mass spectrometry are essential for achieving high efficiency and specificity in cysteine modification.

References

Unveiling Nucleic Acid Secrets: 2-Methoxyethyl Methanesulfonate as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Methoxyethyl methanesulfonate (MMS), a potent alkylating agent, serves as a valuable chemical probe for elucidating the intricate three-dimensional structures of nucleic acids. By selectively modifying accessible nucleotide bases, MMS footprinting techniques provide single-nucleotide resolution insights into RNA and DNA secondary and tertiary structures, as well as their interactions with proteins and small molecules. This information is critical for understanding gene regulation, ribozyme catalysis, and for the rational design of nucleic acid-targeting therapeutics.

This document provides detailed application notes and experimental protocols for utilizing MMS in nucleic acid structure analysis, with a focus on RNA footprinting.

Principle of MMS Footprinting

MMS methylates the N7 position of guanine and the N3 position of adenine in DNA, and primarily the N1 of adenine and N3 of cytosine in RNA. These modifications occur preferentially at nucleotides that are not involved in base-pairing or protected by protein binding, thus creating a "footprint" of the nucleic acid's structure. The sites of modification can then be identified by primer extension, where reverse transcriptase stalls at the modified base, or by next-generation sequencing-based methods (e.g., DMS-MaPseq), which detect mutations at modification sites.

Applications in Research and Drug Development

  • RNA Structure Determination: Elucidating the secondary and tertiary structure of non-coding RNAs, riboswitches, and viral RNA genomes.

  • RNA-Protein Interaction Mapping: Identifying the binding sites of RNA-binding proteins and characterizing the conformational changes upon binding.

  • RNA Folding and Dynamics: Studying the folding pathways and dynamic nature of RNA molecules.

  • Drug Discovery: Screening for small molecules that bind to specific RNA structures and characterizing their binding sites.

  • Therapeutic Oligonucleotide Design: Assessing the structural impact of chemical modifications on antisense oligonucleotides and siRNAs.

Quantitative Data Summary

The following table summarizes representative quantitative data from DMS/MMS footprinting experiments, highlighting the accuracy of structure prediction when informed by chemical probing data.

RNA AnalyteMethodAccuracy MetricValueReference
Six non-coding RNAsDMS-guided modelingFalse Negative Rate9.5%[1][2]
Six non-coding RNAsDMS-guided modelingFalse Discovery Rate11.6%[1][2]
Yeast 18S rRNADMS-MaPseqCorrelation (r) with known structure0.94[3][4]
Human RibosomeChemical FootprintingConformational ChangesObserved in 18S and 28S rRNA upon translation termination[5]
HIV-1 GenomeSHAPE-MaPBase Pairs Identified>90% of accepted pairs[6]

Experimental Protocols

Protocol 1: In Vitro RNA Footprinting with Methyl Methanesulfonate (MMS)

This protocol describes the chemical modification of in vitro transcribed RNA with MMS, followed by analysis using reverse transcription and gel electrophoresis.

Materials:

  • In vitro transcribed and purified RNA

  • MMS (Caution: highly toxic and carcinogenic, handle with appropriate safety precautions)

  • RNA folding buffer (e.g., 50 mM Na-cacodylate pH 7.5, 5 mM MgCl2, 100 mM KCl)

  • Stop solution (e.g., 1 M Tris-HCl pH 7.5, 1 M β-mercaptoethanol, 0.1 M EDTA)

  • Reverse transcriptase and corresponding buffer

  • Radiolabeled or fluorescently labeled DNA primer

  • dNTPs

  • Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol

Procedure:

  • RNA Folding:

    • Resuspend 1-5 pmol of RNA in 10 µL of RNase-free water.

    • Heat at 90°C for 2 minutes, then place on ice for 2 minutes.

    • Add 10 µL of 2x RNA folding buffer.

    • Incubate at 37°C for 30 minutes to allow the RNA to fold.

  • MMS Modification:

    • Prepare a fresh 1:50 dilution of MMS in ethanol.

    • Add 1 µL of diluted MMS to the folded RNA reaction.

    • Incubate at 37°C for 5-10 minutes. The incubation time may need to be optimized.

    • Quench the reaction by adding 200 µL of stop solution.

  • RNA Purification:

    • Perform a phenol:chloroform extraction followed by ethanol precipitation to purify the modified RNA.

    • Resuspend the RNA pellet in 10 µL of RNase-free water.

  • Primer Extension:

    • Anneal 1 pmol of labeled primer to the modified RNA by heating to 65°C for 5 minutes and then slowly cooling to room temperature.

    • Set up the reverse transcription reaction according to the manufacturer's instructions.

    • Incubate at the appropriate temperature for 30-60 minutes.

  • Analysis:

    • Stop the reverse transcription reaction and purify the cDNA products.

    • Resolve the cDNA products on a denaturing polyacrylamide gel alongside a sequencing ladder generated from the same primer and unmodified RNA.

    • The bands on the gel represent sites where reverse transcriptase terminated, which are one nucleotide 3' to the modified base.

Protocol 2: In Vivo RNA Structure Probing using DMS-MaPseq (Adapted)

This protocol provides a general workflow for in vivo RNA structure analysis using DMS, followed by mutational profiling with sequencing. This method is powerful for studying RNA structure within its native cellular environment.

Materials:

  • Cell culture of interest

  • Dimethyl Sulfate (DMS) (Caution: handle with extreme care in a chemical fume hood)

  • Quenching solution (e.g., containing β-mercaptoethanol)

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase capable of reading through modified bases (e.g., TGIRT)

  • PCR amplification reagents

  • Next-generation sequencing library preparation kit

Procedure:

  • In Vivo DMS Treatment:

    • Grow cells to the desired confluency.

    • Treat cells directly in the culture medium with an optimized concentration of DMS (e.g., 1-5%) for a short duration (e.g., 2-5 minutes).

    • Quench the DMS reaction by adding a quenching solution.

  • RNA Extraction and Preparation:

    • Immediately harvest the cells and extract total RNA using a standard protocol.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Reverse Transcription with Mutational Profiling:

    • Perform reverse transcription using a reverse transcriptase that introduces mutations at the sites of DMS modification.[4][7]

    • Use either random primers for transcriptome-wide analysis or gene-specific primers for targeted analysis.

  • Library Preparation and Sequencing:

    • Generate a cDNA library from the reverse transcription products.

    • Perform PCR amplification of the library.

    • Sequence the library using a high-throughput sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to the reference genome or transcriptome.

    • Identify mutation rates at each nucleotide position.

    • Normalize the mutation rates to calculate reactivity scores.

    • Use the reactivity scores as constraints for RNA secondary structure prediction using software like RNAstructure.

Visualizations

MMS_Footprinting_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis RNA_Source Nucleic Acid Source (In Vitro Transcript or In Vivo Cells) Folding RNA Folding (for in vitro) RNA_Source->Folding MMS_Treatment MMS Treatment (Chemical Modification) Folding->MMS_Treatment Quenching Quenching Reaction MMS_Treatment->Quenching Purification RNA Purification Quenching->Purification RT Reverse Transcription (Primer Extension or Mutational Profiling) Purification->RT Detection Detection Method RT->Detection Gel Gel Electrophoresis Sequencing Next-Generation Sequencing (DMS-MaPseq) Data_Processing Data Processing & Normalization Structure_Modeling Structure Modeling Data_Processing->Structure_Modeling Final_Structure Final_Structure Structure_Modeling->Final_Structure Final Structural Model Gel->Data_Processing Sequencing->Data_Processing

Caption: Workflow for nucleic acid structure probing using MMS.

RNA_Protein_Interaction_Logic cluster_free_rna Unbound RNA cluster_bound_rna RNA-Protein Complex Free_RNA Free RNA MMS_Free MMS Treatment Free_RNA->MMS_Free Modification_Free Modification at Accessible Bases MMS_Free->Modification_Free Comparison Compare Modification Patterns Modification_Free->Comparison Bound_RNA RNA + Binding Protein MMS_Bound MMS Treatment Bound_RNA->MMS_Bound Modification_Bound Protection at Binding Site MMS_Bound->Modification_Bound Modification_Bound->Comparison Footprint Footprint Comparison->Footprint Identify 'Footprint' (Protein Binding Site)

Caption: Logic of RNA-protein footprinting using MMS.

References

Application Notes and Protocols for DNA Alkylation Using 2-Methoxyethyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyethyl methanesulfonate (2-MMS) is a monofunctional alkylating agent belonging to the family of methanesulfonates. While less characterized than its well-studied analog, methyl methanesulfonate (MMS), 2-MMS is anticipated to exhibit similar reactivity towards nucleophilic sites in DNA, primarily methylating guanine and adenine bases.[1][2][3] This covalent modification of DNA, known as DNA alkylation, can lead to base mispairing, replication blocks, and the induction of DNA damage response pathways.[1][4] Consequently, 2-MMS and similar agents are valuable tools in cancer research and for studying the mechanisms of DNA repair.[2][5] The primary repair mechanism for damage induced by such alkylating agents is the Base Excision Repair (BER) pathway.[4][6]

These application notes provide a detailed overview of the experimental procedures for utilizing this compound to induce DNA alkylation for research purposes. Given the limited specific data on 2-MMS, the protocols and expected outcomes are largely based on the extensive literature available for methyl methanesulfonate (MMS). Researchers should consider these protocols as a starting point and optimize them for their specific experimental systems.

Data Presentation

Table 1: Common DNA Adducts Formed by Methyl Methanesulfonate (MMS)

The following table summarizes the primary DNA adducts formed upon treatment with MMS, a close analog of 2-MMS. The relative abundance of these adducts is crucial for understanding the subsequent cellular response.

DNA AdductAbbreviationRelative Abundance (%)
7-methylguanine7meG~80-85%
3-methyladenine3meA~10-15%
O6-methylguanineO6meG~0.3%
Other-<1%

Data is compiled from studies on methyl methanesulfonate and may serve as an estimate for this compound.

Table 2: Recommended Concentration Ranges of MMS for Cellular Studies

The effective concentration of an alkylating agent can vary significantly between cell types and experimental objectives. This table provides a starting point for dose-response studies using MMS, which can be adapted for 2-MMS.

Cell TypeConcentration RangePurpose
Yeast (S. cerevisiae)0.01% - 0.1% (v/v)DNA damage and repair studies
Mammalian cell lines100 µM - 2 mMInduction of apoptosis, cell cycle arrest
Primary cells50 µM - 500 µMGenotoxicity assays

These concentrations are based on MMS studies and should be optimized for this compound and the specific cell line used.

Mandatory Visualization

Signaling Pathway for DNA Alkylation Damage and Repair

DNA_Alkylation_Repair_Pathway DNA Alkylation Damage and Base Excision Repair Pathway cluster_damage DNA Damage Induction cluster_ber Base Excision Repair (BER) MMS 2-Methoxyethyl Methanesulfonate DNA Genomic DNA MMS->DNA Alkylation Alkylated_DNA Alkylated DNA (e.g., 7meG, 3meA) Glycosylase DNA Glycosylase (e.g., AAG) Alkylated_DNA->Glycosylase Recognition & Excision of alkylated base AP_Site AP Site Glycosylase->AP_Site APE1 APE1 Endonuclease AP_Site->APE1 Incision SSB Single-Strand Break APE1->SSB PolB_XRCC1 DNA Polymerase β / XRCC1 SSB->PolB_XRCC1 Gap filling Ligation DNA Ligase III PolB_XRCC1->Ligation Nick sealing Repaired_DNA Repaired DNA Ligation->Repaired_DNA

Caption: DNA alkylation by 2-MMS and subsequent repair via the BER pathway.

Experimental Workflow for In Vitro DNA Alkylation

In_Vitro_Alkylation_Workflow In Vitro DNA Alkylation Experimental Workflow prep_dna 1. Prepare Purified DNA Solution reaction 3. Incubate DNA with 2-MMS prep_dna->reaction prep_mms 2. Prepare 2-MMS Working Solution prep_mms->reaction stop_reaction 4. Stop Reaction reaction->stop_reaction purify_dna 5. Purify Alkylated DNA stop_reaction->purify_dna analysis 6. Downstream Analysis purify_dna->analysis

Caption: Workflow for the in vitro alkylation of purified DNA.

Experimental Protocols

Safety Precautions

This compound is a hazardous chemical and should be handled with extreme caution. It is classified as toxic if swallowed, causes skin and eye irritation, may cause an allergic skin reaction, and is suspected of causing genetic defects, cancer, and reproductive harm.[7]

  • Engineering Controls: Always work in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.

  • Disposal: Dispose of all waste containing 2-MMS according to institutional and local regulations for hazardous chemical waste.

Protocol 1: In Vitro Alkylation of Purified DNA

This protocol is adapted from procedures for MMS and is suitable for generating an alkylated DNA standard or for studying the direct effects of 2-MMS on DNA.[5]

Materials:

  • Purified DNA (e.g., plasmid DNA, genomic DNA)

  • This compound (2-MMS)

  • Reaction Buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

  • Stop Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Ethanol (70% and 100%)

  • 3 M Sodium Acetate, pH 5.2

  • Nuclease-free water

Procedure:

  • DNA Preparation: Dissolve purified DNA in the reaction buffer to a final concentration of 0.5-1.0 mg/mL.

  • 2-MMS Preparation: In a chemical fume hood, prepare a fresh stock solution of 2-MMS in the reaction buffer. The final concentration will depend on the desired level of alkylation. A starting point could be a range of 1 mM to 50 mM.

  • Alkylation Reaction: In a microcentrifuge tube, combine the DNA solution with the 2-MMS working solution. For example, add 10 µL of 10x 2-MMS solution to 90 µL of DNA solution.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period, for instance, 1 to 4 hours. The incubation time will also influence the extent of alkylation.

  • Stopping the Reaction: To quench the reaction, add the stop solution.

  • DNA Precipitation: Precipitate the alkylated DNA by adding 1/10th volume of 3 M sodium acetate and 2.5 volumes of cold 100% ethanol.

  • Wash and Resuspend: Centrifuge to pellet the DNA, wash the pellet with 70% ethanol, air dry, and resuspend in a suitable buffer (e.g., TE buffer).

  • Quantification and Analysis: Quantify the DNA concentration. The alkylated DNA is now ready for downstream applications such as analysis by gel electrophoresis, mass spectrometry, or as a substrate in DNA repair assays.

Protocol 2: Induction of DNA Alkylation in Cultured Cells

This protocol outlines a general procedure for treating mammalian cells with an alkylating agent to study cellular responses to DNA damage. This protocol is based on established methods for MMS.[3]

Materials:

  • Mammalian cells in culture

  • Complete cell culture medium

  • This compound (2-MMS)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffers (specific to the downstream application)

Procedure:

  • Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

  • Preparation of 2-MMS Working Solution: Immediately before use, prepare a working solution of 2-MMS in serum-free medium or PBS. The final concentration in the culture medium should be determined by a dose-response experiment (a starting range could be 100 µM to 2 mM).

  • Cell Treatment: Remove the complete medium from the cells and wash once with PBS. Add the medium containing the desired concentration of 2-MMS.

  • Incubation: Incubate the cells for a specific duration (e.g., 30 minutes to 2 hours) at 37°C in a CO2 incubator.

  • Removal of 2-MMS: After the incubation period, remove the 2-MMS containing medium and wash the cells twice with warm PBS.

  • Post-incubation: Add fresh, pre-warmed complete medium and return the cells to the incubator for a post-incubation period to allow for the processing of DNA damage and the activation of cellular responses. The length of this period will depend on the endpoint being measured (e.g., 0-24 hours).

  • Cell Harvesting and Analysis: Harvest the cells for downstream analysis. This could include:

    • Western blotting: To analyze the activation of DNA damage response proteins.

    • Comet assay or pulsed-field gel electrophoresis (PFGE): To assess DNA strand breaks.[4]

    • Cell cycle analysis: By flow cytometry to investigate cell cycle arrest.

    • DNA adduct quantification: Using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Conclusion

This compound is a potent tool for inducing DNA alkylation in both in vitro and cellular systems. The protocols provided herein, adapted from the extensive knowledge of MMS, offer a robust starting point for investigating the biological consequences of DNA alkylation and the cellular mechanisms that have evolved to repair such damage. Due to the hazardous nature of this compound, all experiments should be conducted with strict adherence to safety guidelines. It is imperative to perform dose-response and time-course experiments to determine the optimal conditions for each specific experimental model and scientific question.

References

Application of 2-Methoxyethyl Methanesulfonate in Inducing Post-Translational Modifications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyethyl methanesulfonate (MMS) is a potent alkylating agent widely utilized in molecular biology and cancer research to induce DNA damage and subsequently trigger the DNA Damage Response (DDR). This response is a complex signaling network that coordinates cell cycle arrest, DNA repair, and, in cases of severe damage, apoptosis. A critical feature of the DDR is the extensive use of post-translational modifications (PTMs) to regulate the activity, localization, and interaction of key proteins. This document provides detailed protocols and application notes for the use of MMS to induce and study two major PTMs: phosphorylation and ubiquitination.

MMS primarily methylates DNA bases, leading to the formation of DNA adducts that stall replication forks and create single-strand breaks (SSBs). These lesions are then converted into double-strand breaks (DSBs) during DNA replication.[1][2] The presence of DSBs activates a cascade of signaling events initiated by sensor proteins, most notably the ataxia-telangiectasia mutated (ATM) and ataxia-telangiectasia and Rad3-related (ATR) kinases.[3][4] These kinases phosphorylate a plethora of downstream targets, including histone H2AX (forming γH2AX), checkpoint kinases CHK1 and CHK2, and the tumor suppressor p53, thereby orchestrating the cellular response to DNA damage.[4][5]

Ubiquitination, the attachment of ubiquitin to substrate proteins, is another crucial PTM in the DDR. It plays a vital role in protein degradation, signaling complex assembly, and altering protein function. Following MMS-induced DNA damage, ubiquitination events are critical for the recruitment of repair factors to sites of damage and for the regulation of checkpoint signaling.

These application notes provide standardized methods for treating cells with MMS to robustly induce phosphorylation and ubiquitination events, along with protocols for their detection and analysis.

Data Presentation

The following tables summarize quantitative data on the induction of post-translational modifications following MMS treatment from various studies.

Table 1: MMS-Induced Phosphorylation of H2AX (γH2AX)

Cell LineMMS ConcentrationTreatment TimeFold Increase in γH2AXReference
Mouse Embryonic Fibroblasts (MEFs)1.3 - 65 µg/ml4 hoursConcentration-dependent increase[6]
L5178Y Murine LymphomaNot specifiedNot specifiedSignificant increase at all tested concentrations[6]
CHO CellsNot specified8 hours (peak)Time-dependent increase[1]

Table 2: MMS-Induced Ubiquitination

ProteinCell TypeMMS ConcentrationTreatment TimeObservationReference
Mms22Yeast (S. cerevisiae)0.025%Not specified4-fold increase in ubiquitination[7]
General ProteomeMM1S Multiple MyelomaNot specifiedNot specifiedAlterations in ubiquitination site abundance[8]

Experimental Protocols

Protocol 1: Induction of Protein Phosphorylation (e.g., H2AX) by MMS Treatment

This protocol describes a general method for treating mammalian cells with MMS to induce the phosphorylation of proteins involved in the DNA damage response, such as H2AX.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, U2OS, MEFs)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound (MMS) (Sigma-Aldrich or equivalent)

  • Dimethyl sulfoxide (DMSO)

  • Protease and phosphatase inhibitor cocktails

  • Cell lysis buffer (e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE equipment and reagents

  • Western blotting equipment and reagents

  • Primary antibody against the phosphorylated protein of interest (e.g., anti-γH2AX)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach 70-80% confluency.

  • MMS Stock Solution: Prepare a fresh stock solution of MMS in DMSO. The final concentration of DMSO in the culture medium should not exceed 0.1%.

  • MMS Treatment:

    • Dilute the MMS stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 0.01% - 0.1% v/v or specific molar concentrations as determined by dose-response experiments).

    • Remove the old medium from the cells and replace it with the MMS-containing medium.

    • Incubate the cells for the desired period (e.g., 1 to 8 hours). A time-course experiment is recommended to determine the optimal treatment time for the specific cell line and protein of interest.

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the cells.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification:

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration using a BCA protein assay.

  • Western Blot Analysis:

    • Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with the primary antibody against the phosphorylated target protein.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

Protocol 2: Analysis of Protein Ubiquitination Following MMS Treatment

This protocol outlines the steps to analyze changes in protein ubiquitination in response to MMS-induced DNA damage.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • PBS

  • MMS

  • DMSO

  • Proteasome inhibitor (e.g., MG132)

  • Cell lysis buffer for immunoprecipitation (e.g., non-denaturing lysis buffer)

  • Protease and deubiquitinase inhibitors (e.g., NEM, PR-619)

  • Antibody against the protein of interest or a tag (if overexpressing a tagged protein)

  • Protein A/G agarose beads

  • Antibody against ubiquitin

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Culture and Treatment:

    • Follow steps 1 and 2 from Protocol 1.

    • Treat cells with the desired concentration of MMS for the appropriate duration.

    • In the last 4-6 hours of MMS treatment, add a proteasome inhibitor (e.g., 10-20 µM MG132) to the culture medium to allow for the accumulation of ubiquitinated proteins.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells in ice-cold immunoprecipitation lysis buffer supplemented with protease and deubiquitinase inhibitors.

    • Incubate on ice for 30 minutes and then centrifuge to clear the lysate.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with the primary antibody against the protein of interest overnight at 4°C with gentle rotation.

    • Add fresh protein A/G agarose beads and incubate for another 2-4 hours.

    • Wash the beads extensively with lysis buffer.

  • Elution and Western Blotting:

    • Elute the immunoprecipitated proteins by boiling the beads in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitinated forms of the target protein. A ladder of higher molecular weight bands indicates polyubiquitination.

    • As a control, a separate blot can be probed with the antibody against the protein of interest to confirm successful immunoprecipitation.

Visualizations

MMS_DDR_Pathway cluster_response Cellular Response MMS 2-Methoxyethyl methanesulfonate (MMS) DNA_Damage DNA Alkylation (SSBs, DSBs) MMS->DNA_Damage ATM_ATR ATM / ATR Kinases (Activated) DNA_Damage->ATM_ATR CHK1_CHK2 CHK1 / CHK2 (Phosphorylated) ATM_ATR->CHK1_CHK2 P p53 p53 (Phosphorylated) ATM_ATR->p53 P H2AX Histone H2AX (Phosphorylated to γH2AX) ATM_ATR->H2AX P Ub_E3 Ubiquitin Ligases (e.g., RNF8/RNF168) ATM_ATR->Ub_E3 Cell_Cycle_Arrest Cell Cycle Arrest CHK1_CHK2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair H2AX->DNA_Repair Ubiquitination Protein Ubiquitination Ub_E3->Ubiquitination Ubiquitination->DNA_Repair

Caption: MMS-induced DNA Damage Response Pathway.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Downstream Analysis cluster_phospho Phosphorylation cluster_ubiquitin Ubiquitination Cell_Culture 1. Cell Culture MMS_Treatment 2. MMS Treatment Cell_Culture->MMS_Treatment Cell_Harvest 3. Cell Harvest & Lysis MMS_Treatment->Cell_Harvest WB_Phospho Western Blot (e.g., anti-γH2AX) Cell_Harvest->WB_Phospho MS_Phospho Mass Spectrometry (Phosphoproteomics) Cell_Harvest->MS_Phospho IP Immunoprecipitation (Target Protein) Cell_Harvest->IP WB_Ub Western Blot (anti-Ubiquitin) IP->WB_Ub MS_Ub Mass Spectrometry (Ubiquitinomics) IP->MS_Ub

Caption: Experimental Workflow for PTM Analysis.

References

Application Notes and Protocols for 2-Methoxyethyl Methanesulfonate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-Methoxyethyl methanesulfonate (CAS 16427-44-4) is a research chemical. Detailed, peer-reviewed protocols for its specific application in cell culture are limited in publicly available literature. The following guide is based on the general principles of handling and experimenting with alkylating agents and provides a framework for developing and optimizing specific experimental protocols. Researchers should exercise caution and perform thorough validation.

Introduction

This compound is a chemical compound belonging to the class of methanesulfonate esters.[1][2] Like other related compounds such as Methyl Methanesulfonate (MMS) and Ethyl Methanesulfonate (EMS), it is presumed to act as an alkylating agent.[3][4] Alkylating agents are a class of compounds that can transfer an alkyl group to nucleophilic sites on cellular macromolecules, most notably DNA.[3][5] This can lead to DNA damage, cell cycle arrest, and ultimately, apoptosis or other forms of cell death.[6][7] These characteristics make such compounds valuable tools in cancer research and for studying DNA damage and repair pathways.[8][9]

This document provides a comprehensive guide for the initial handling, experimental application, and assessment of the cellular effects of this compound in a research setting.

Product Information and Handling

Proper handling and storage are critical for safety and experimental reproducibility.

Chemical and Physical Properties
PropertyValueReference
CAS Number 16427-44-4[1]
Molecular Formula C₄H₁₀O₄S[1]
Molecular Weight 154.18 g/mol [1]
Appearance Colorless to pale yellow clear liquid[10][11]
Boiling Point 126 °C at 12 mmHg[12]
Density 1.25 g/mL[12][13]
Solubility Soluble in water and various organic solvents.[14]
Storage Store in a cool, dry, and well-ventilated area. Recommended storage is refrigerated.[10][13]
Safety and Handling Precautions

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a chemical fume hood.

Hazard StatementDescription
H302 Harmful if swallowed.
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.

Data sourced from Sigma-Aldrich and TCI Chemicals Safety Data Sheets.[10][13]

Essential PPE:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or face shield

  • Laboratory coat

  • Work in a certified chemical fume hood to avoid inhalation of vapors.[13]

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Experimental Protocols

The following protocols are generalized and should be optimized for your specific cell line and experimental goals.

Preparation of Stock Solution

It is recommended to prepare a concentrated stock solution that can be diluted to the final working concentration in cell culture medium immediately before use.

Materials:

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile, light-protected microcentrifuge tubes or vials

Protocol:

  • In a chemical fume hood, carefully weigh out the desired amount of this compound.

  • Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 100 mM or 500 mM).

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the effects of this compound on cultured cells.

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare Stock Solution treat_cells Treat Cells with This compound prep_stock->treat_cells seed_cells Seed Cells in Plates seed_cells->treat_cells viability Cell Viability Assay (e.g., MTT, WST-1) treat_cells->viability apoptosis Apoptosis Assay (e.g., Annexin V) treat_cells->apoptosis data_analysis Data Analysis viability->data_analysis apoptosis->data_analysis

Experimental workflow for cell-based assays.

Cell Viability/Cytotoxicity Assay (WST-1 Method)

This protocol is for determining the cytotoxic effects of this compound. A dose-response experiment is crucial to determine the IC50 (half-maximal inhibitory concentration).

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • WST-1 reagent

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is advisable to test a wide range of concentrations initially (e.g., 1 µM to 1 mM).

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include vehicle control (medium with DMSO, at the same concentration as the highest dose of the compound) and untreated control wells.

  • Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of WST-1 reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C in a CO₂ incubator.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance.

ParameterRecommended Starting Range
Cell Seeding Density Cell line-dependent (e.g., 5,000-10,000 cells/well)
Concentration Range 1 µM - 1 mM (for initial screening)
Incubation Time 24, 48, 72 hours
WST-1 Incubation 1 - 4 hours
Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15]

Materials:

  • Cells treated with this compound (at a concentration around the determined IC50)

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the desired concentration of this compound for the desired time.

  • Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

PopulationAnnexin V StainingPI Staining
Viable Cells NegativeNegative
Early Apoptotic Cells PositiveNegative
Late Apoptotic/Necrotic Cells PositivePositive
Necrotic Cells NegativePositive

Mechanism of Action and Signaling Pathways

As an alkylating agent, this compound is expected to cause DNA damage, which in turn activates the DNA Damage Response (DDR) pathway.[7]

DNA Damage Response Pathway

The DDR is a complex signaling network that senses DNA lesions, signals their presence, and promotes their repair.[6] Key sensor proteins like ATM and ATR are activated by DNA double-strand breaks and single-strand breaks, respectively.[16] These kinases then phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2, which ultimately leads to cell cycle arrest to allow time for DNA repair.[6] If the damage is too severe, the DDR can trigger apoptosis, often through the p53 tumor suppressor pathway.[17]

G cluster_stimulus Stimulus cluster_damage Cellular Effect cluster_response DNA Damage Response cluster_outcome Cellular Outcome agent 2-Methoxyethyl methanesulfonate dna_damage DNA Alkylation & DNA Damage agent->dna_damage sensors Sensors (ATM/ATR) dna_damage->sensors transducers Transducers (CHK1/CHK2) sensors->transducers effectors Effectors (p53, etc.) transducers->effectors arrest Cell Cycle Arrest effectors->arrest repair DNA Repair effectors->repair apoptosis Apoptosis effectors->apoptosis

Generalized DNA Damage Response Pathway.

Conclusion

While this compound is not as extensively characterized in cell culture applications as other alkylating agents, its chemical structure suggests it is a valuable tool for inducing DNA damage and studying cellular responses. The protocols and information provided herein offer a solid foundation for researchers to begin investigating its effects. It is imperative to conduct careful dose-response and time-course studies to establish optimal experimental conditions for any given cell line and biological question. Always adhere to strict safety protocols when handling this and other potentially hazardous research chemicals.

References

LC-MS/MS protocol for detecting 2-Methoxyethyl methanesulfonate adducts

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS Protocol for the Detection of 2-Methoxyethyl Methanesulfonate Adducts

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (2-MEMS) is an alkylating agent with the potential to form covalent adducts with biological macromolecules such as DNA and proteins. The formation of these adducts can lead to genotoxicity and cytotoxicity, making their detection and quantification crucial in toxicology studies and drug development. This application note provides a detailed protocol for the detection of 2-MEMS adducts in DNA and protein samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Principle

The method involves the enzymatic hydrolysis of DNA or protein samples to their constituent nucleosides or amino acids, respectively. The resulting hydrolysate is then analyzed by LC-MS/MS. The separation of the 2-MEMS adducts from the unmodified biomolecules is achieved by reverse-phase liquid chromatography. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). The identification of 2-MEMS adducts is based on their specific precursor-to-product ion transitions. The addition of a 2-methoxyethyl group results in a mass shift of +59.07 Da.

Experimental Protocols

1. DNA Adduct Analysis

a. DNA Isolation

High-purity DNA is essential for accurate adduct analysis. A standard commercial DNA isolation kit that employs a silica-based spin column is recommended for this purpose.

  • Materials:

    • Tissue or cell sample

    • DNA isolation kit (e.g., Qiagen DNeasy Blood & Tissue Kit)

    • Proteinase K

    • RNase A

    • Nuclease-free water

  • Protocol:

    • Homogenize 10-20 mg of tissue or an appropriate number of cells in the lysis buffer provided with the kit.

    • Add Proteinase K and incubate at 56°C until the tissue is completely lysed.

    • Add RNase A and incubate at room temperature for 10 minutes to remove RNA.

    • Follow the manufacturer's protocol for binding the DNA to the spin column, washing, and elution.

    • Elute the purified DNA with nuclease-free water.

    • Determine the DNA concentration and purity using a spectrophotometer. A 260/280 ratio of approximately 1.8 indicates pure DNA.[1]

b. Enzymatic Hydrolysis of DNA

This procedure digests the DNA into individual nucleosides for LC-MS/MS analysis.

  • Materials:

    • Purified DNA sample (10-50 µg)

    • Nuclease P1

    • Alkaline Phosphatase

    • Digestion buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 20 mM MgCl₂, pH 7.9)

  • Protocol:

    • In a microcentrifuge tube, combine 10-50 µg of the purified DNA with the digestion buffer.

    • Add Nuclease P1 and incubate at 37°C for 2 hours.

    • Add Alkaline Phosphatase and continue to incubate at 37°C for an additional 2 hours.

    • Centrifuge the sample to pellet any undigested material.

    • Transfer the supernatant containing the nucleosides for LC-MS/MS analysis.

2. Protein Adduct Analysis

a. Protein Extraction, Reduction, and Alkylation

  • Materials:

    • Cell or tissue lysate

    • Dithiothreitol (DTT)

    • Iodoacetamide (IAA)

    • Urea

    • Ammonium bicarbonate

  • Protocol:

    • Quantify the protein concentration in the lysate using a standard assay (e.g., BCA assay).

    • To approximately 100 µg of protein, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes to alkylate free cysteine residues.[2]

b. Proteolytic Digestion

  • Materials:

    • Trypsin (mass spectrometry grade)

    • Ammonium bicarbonate

  • Protocol:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1 M.

    • Add trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.[2]

c. Desalting

  • Materials:

    • C18 Solid Phase Extraction (SPE) cartridge

    • 0.1% Formic acid in water

    • 50% Acetonitrile in 0.1% formic acid

  • Protocol:

    • Acidify the peptide solution with formic acid to a final concentration of 0.1%.

    • Condition a C18 SPE cartridge with acetonitrile, followed by equilibration with 0.1% formic acid in water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with 0.1% formic acid in water.

    • Elute the peptides with 50% acetonitrile in 0.1% formic acid.

    • Dry the eluted peptides in a vacuum centrifuge and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).[2]

LC-MS/MS Analysis

1. Liquid Chromatography Parameters

ParameterDNA AdductsProtein Adducts
Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 2-40% B over 20 min5-50% B over 60 min
Flow Rate 0.3 mL/min0.3 mL/min
Injection Volume 5 µL5 µL
Column Temp. 40°C40°C

2. Mass Spectrometry Parameters

ParameterSetting
Ionization Mode Positive Electrospray (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Collision Gas Argon

3. Predicted MRM Transitions for 2-MEMS Adducts

The following tables list the predicted precursor and product ions for major 2-MEMS adducts. The mass of the 2-methoxyethyl moiety is 59.047 Da.

Table 1: Predicted MRM Transitions for 2-MEMS DNA Adducts

AnalytePrecursor Ion (m/z)Product Ion (m/z)Product Ion Identity
2-methoxyethyl-dG327.14211.09[2-methoxyethyl-Guanine + H]+
2-methoxyethyl-dA311.15195.10[2-methoxyethyl-Adenine + H]+

Table 2: Predicted MRM Transitions for 2-MEMS Protein Adducts

AnalytePrecursor Ion (m/z)Product Ion (m/z)Product Ion Identity
S-(2-methoxyethyl)-Cysteine180.08134.07[M - COOH + H]+
Nτ-(2-methoxyethyl)-Histidine215.12169.11[M - COOH + H]+
Nε-(2-methoxyethyl)-Lysine206.16160.15[M - COOH + H]+

Quantitative Data

Table 3: Representative Quantitative Data for Similar Alkylating Agents

AnalyteLOD (µg/g)LOQ (µg/g)Reference
Methyl Methanesulfonate (MMS)0.30.4[3]
Ethyl Methanesulfonate (EMS)0.30.4[3]

It is anticipated that a validated LC-MS/MS method for 2-MEMS adducts could achieve similar limits of detection and quantification.

Visualizations

DNA_Adduct_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis DNA_Isolation DNA Isolation Enzymatic_Hydrolysis Enzymatic Hydrolysis DNA_Isolation->Enzymatic_Hydrolysis LC_Separation LC Separation Enzymatic_Hydrolysis->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection

Caption: Workflow for DNA Adduct Analysis.

Protein_Adduct_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Protein_Extraction Protein Extraction Reduction_Alkylation Reduction & Alkylation Protein_Extraction->Reduction_Alkylation Tryptic_Digestion Tryptic Digestion Reduction_Alkylation->Tryptic_Digestion Desalting Desalting (SPE) Tryptic_Digestion->Desalting LC_Separation LC Separation Desalting->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection

Caption: Workflow for Protein Adduct Analysis.

Signaling_Pathway MEMS 2-Methoxyethyl Methanesulfonate (2-MEMS) Reactive_Intermediate Reactive Intermediate MEMS->Reactive_Intermediate DNA DNA Reactive_Intermediate->DNA Protein Protein Reactive_Intermediate->Protein DNA_Adduct DNA Adducts DNA->DNA_Adduct Protein_Adduct Protein Adducts Protein->Protein_Adduct Genotoxicity Genotoxicity DNA_Adduct->Genotoxicity Cytotoxicity Cytotoxicity Protein_Adduct->Cytotoxicity

Caption: 2-MEMS Adduct Formation Pathway.

References

Application Notes and Protocols for In Situ Chemical Cross-Linking with 2-Methoxyethyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In situ chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for studying protein-protein interactions (PPIs) within their native cellular environment. This approach provides valuable insights into the spatial arrangement and interaction interfaces of proteins, contributing to our understanding of cellular signaling pathways and the development of novel therapeutics. While a variety of cross-linking reagents are commercially available, the application of specific alkylating agents like 2-Methoxyethyl methanesulfonate (MMS) for in situ protein-protein cross-linking is a more specialized area of investigation.

This compound is a monofunctional alkylating agent known primarily for its ability to modify nucleic acids. However, its electrophilic nature also allows for reactions with nucleophilic amino acid residues, suggesting its potential as a tool for covalently capturing protein interactions. These application notes provide a theoretical framework and a generalized protocol for the use of this compound in in situ chemical cross-linking studies, based on the known reactivity of methanesulfonates and established cross-linking methodologies.

Principle of Action

This compound acts as an electrophile, reacting with nucleophilic functional groups present in amino acid side chains. The primary targets for alkylation by methanesulfonates on proteins are the side chains of cysteine (thiol group), histidine (imidazole ring), and lysine (ε-amino group). The reaction involves the nucleophilic attack of the amino acid residue on the methyl group of the methoxyethyl methanesulfonate, leading to the formation of a stable covalent bond and the release of the methanesulfonate leaving group.

For this compound to function as a cross-linker, a two-step process is implicitly required. First, one protein molecule is modified by MMS. This "activated" protein can then potentially react with a proximal nucleophilic residue on an interacting protein, forming a covalent cross-link. However, it is important to note that as a monofunctional agent, the formation of protein-protein cross-links is likely to be less efficient compared to bifunctional cross-linkers.

Data Presentation

Due to the limited availability of specific quantitative data for this compound as a protein cross-linker, the following table provides a summary of generalized parameters for in situ cross-linking experiments using alkylating agents. These values should be considered as a starting point for optimization.

ParameterRecommended RangeNotes
Cell Density 1 x 10^6 to 1 x 10^7 cells/mLOptimal density may vary depending on the cell type.
This compound Concentration 0.1 - 5 mMHigher concentrations may lead to increased cytotoxicity and non-specific modifications. Empirical optimization is crucial.
Incubation Time 15 - 60 minutesShorter times may be necessary to capture transient interactions and minimize cellular stress.
Incubation Temperature 4°C to 37°CLower temperatures can help to slow down cellular processes and reduce non-specific reactions.
Quenching Reagent 20 - 100 mM Tris-HCl or GlycineThe quenching agent contains primary amines that react with and consume excess cross-linker.
Quenching Time 10 - 30 minutes

Experimental Protocols

The following protocols are generalized and should be adapted and optimized for the specific experimental system.

Protocol 1: In Situ Cross-Linking of Adherent Cells
  • Cell Culture: Culture adherent cells to 70-80% confluency in appropriate cell culture dishes.

  • Preparation of Cross-linking Buffer: Prepare a fresh solution of this compound in a serum-free, amine-free buffer (e.g., PBS or HEPES) to the desired final concentration.

  • Cell Washing: Gently wash the cells twice with ice-cold, amine-free buffer to remove any residual serum proteins.

  • Cross-linking Reaction: Aspirate the wash buffer and add the pre-warmed (37°C) or ice-cold cross-linking solution to the cells. Incubate for the desired time at the appropriate temperature with gentle agitation.

  • Quenching: Terminate the cross-linking reaction by adding a quenching solution (e.g., Tris-HCl or Glycine) to the desired final concentration. Incubate for 15 minutes at room temperature.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Downstream Analysis: The cross-linked protein lysate is now ready for downstream applications such as SDS-PAGE, immunoblotting, or mass spectrometry analysis.

Protocol 2: In Situ Cross-Linking of Suspension Cells
  • Cell Harvesting: Harvest suspension cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C.

  • Cell Washing: Resuspend the cell pellet in ice-cold, amine-free buffer (e.g., PBS) and centrifuge again. Repeat this wash step twice.

  • Cross-linking Reaction: Resuspend the washed cell pellet in the pre-warmed or ice-cold cross-linking solution to the desired cell density. Incubate for the specified time and temperature with gentle rotation.

  • Quenching: Add the quenching solution to the cell suspension and incubate for 15 minutes at room temperature with gentle rotation.

  • Cell Lysis: Pellet the cells by centrifugation, wash once with ice-cold PBS, and proceed with cell lysis using an appropriate buffer containing protease inhibitors.

  • Downstream Analysis: The resulting lysate containing cross-linked proteins can be used for further analysis.

Mandatory Visualization

experimental_workflow cluster_cell_prep Cell Preparation cluster_crosslinking Cross-linking cluster_quenching_lysis Quenching & Lysis cluster_analysis Downstream Analysis cell_culture 1. Cell Culture (Adherent or Suspension) cell_washing 2. Wash Cells (Amine-free buffer) cell_culture->cell_washing add_mms 3. Add 2-Methoxyethyl Methanesulfonate Solution cell_washing->add_mms incubation 4. Incubate (Optimized time and temp) add_mms->incubation quenching 5. Quench Reaction (Tris or Glycine) incubation->quenching cell_lysis 6. Cell Lysis quenching->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page immunoblot Immunoblotting cell_lysis->immunoblot mass_spec Mass Spectrometry cell_lysis->mass_spec

Caption: General workflow for in situ chemical cross-linking.

signaling_pathway_alkylation MMS 2-Methoxyethyl Methanesulfonate ProteinA Protein A (e.g., Kinase) MMS->ProteinA Alkylation ProteinB Protein B (e.g., Substrate) ProteinA->ProteinB Crosslink Covalent Cross-link ProteinA->Crosslink Downstream Downstream Signaling (e.g., Phosphorylation Cascade) ProteinB->Downstream Signal Transduction ProteinB->Crosslink Inhibition Inhibition of Interaction Crosslink->Inhibition Inhibition->Downstream

Caption: Alkylation can trap protein interactions for study.

Concluding Remarks

The use of this compound for in situ chemical cross-linking of proteins represents a novel application of this alkylating agent. The protocols and data presented here provide a foundational guide for researchers interested in exploring this methodology. Due to the monofunctional nature of MMS, careful optimization of reaction conditions is paramount to achieve efficient and specific cross-linking of interacting proteins while minimizing non-specific modifications and cellular toxicity. Successful application of this technique, particularly when combined with advanced mass spectrometry, has the potential to uncover new protein-protein interactions and provide deeper insights into the complex machinery of the cell.

Application Notes and Protocols for Protein Labeling with 2-Methoxyethyl Methanesulfonate for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 2-Methoxyethyl methanesulfonate is not a commonly documented reagent for protein labeling in mass spectrometry. The following application notes and protocols are proposed based on the general principles of protein alkylation and the known reactivity of methanesulfonate esters. These methods are intended for research purposes and would require validation for specific applications.

Application Notes

Introduction

In bottom-up proteomics, the alkylation of cysteine residues is a critical step in sample preparation for mass spectrometry.[1][2] This process involves the covalent modification of the thiol group of cysteine residues to prevent the reformation of disulfide bonds after their reduction.[1][3][4][5] Proper alkylation ensures complete protein digestion and improves peptide ionization and identification.[2] While several alkylating agents such as iodoacetamide (IAM) and N-ethylmaleimide (NEM) are widely used, the exploration of novel reagents can offer alternative reactivity and labeling strategies.[1][6]

This document describes the proposed use of this compound (MMS(O)Et) as a cysteine-alkylating agent for mass spectrometry-based proteomics. Methanesulfonate esters are known to be effective alkylating agents, reacting with nucleophiles such as the thiol group of cysteine. The 2-methoxyethyl group introduced by this reagent would result in a specific mass shift on modified peptides, allowing for their identification in mass spectrometry analysis.

Principle of the Method

The labeling strategy is based on the nucleophilic attack of the deprotonated thiol group of a cysteine residue on the methyl group of this compound, leading to the formation of a stable thioether bond. This reaction effectively and irreversibly caps the cysteine residue. The resulting modification adds a 2-methoxyethyl group to the cysteine, causing a predictable mass increase that can be detected by the mass spectrometer.

Applications
  • Standard Proteomics Workflows: Can be integrated into in-solution or in-gel digestion protocols for protein identification and quantification.[1]

  • Quantitative Proteomics: While not inherently an isotopic labeling reagent, its unique mass shift could be utilized in custom quantitative strategies.

Quantitative Data Summary

The addition of a 2-methoxyethyl group to a cysteine residue results in a specific mass shift.

ModificationReagentTarget ResidueMonoisotopic Mass Shift (Da)Average Mass Shift (Da)
2-MethoxyethylationThis compoundCysteine (C)+74.0368+74.094
Potential Side ReactionThis compoundMethionine (M)+74.0368+74.094
Potential Side ReactionThis compoundHistidine (H)+74.0368+74.094
Potential Side ReactionThis compoundLysine (K)+74.0368+74.094
Potential Side ReactionThis compoundN-terminus+74.0368+74.094

Note: The potential for side reactions with other nucleophilic residues exists, particularly at higher pH and temperatures.[2] Optimization of reaction conditions is recommended to maximize cysteine specificity.

Experimental Protocols

Protocol 1: In-Solution Protein Alkylation and Digestion

This protocol describes the reduction, alkylation with this compound, and subsequent digestion of proteins in solution.

Materials:

  • Urea

  • Ammonium Bicarbonate (NH4HCO3)

  • Dithiothreitol (DTT)

  • This compound (MMS(O)Et)

  • Formic Acid

  • Acetonitrile (ACN)

  • Trypsin (mass spectrometry grade)

  • C18 desalting spin columns

Procedure:

  • Protein Solubilization and Reduction:

    • Resuspend the protein pellet in 8 M urea, 50 mM NH4HCO3, pH 8.0.

    • Add DTT to a final concentration of 10 mM.

    • Incubate at 37°C for 1 hour to reduce disulfide bonds.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add a freshly prepared solution of this compound in acetonitrile to a final concentration of 25 mM.

    • Incubate in the dark at room temperature for 45 minutes.

  • Quenching and Dilution:

    • Quench the alkylation reaction by adding DTT to a final concentration of 10 mM and incubate for 15 minutes.

    • Dilute the sample with 50 mM NH4HCO3, pH 8.0, to reduce the urea concentration to below 1 M.

  • Enzymatic Digestion:

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio.

    • Incubate at 37°C overnight (12-16 hours).

  • Sample Cleanup:

    • Acidify the digest with formic acid to a final concentration of 1%.

    • Desalt the peptides using a C18 spin column according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

    • Store the dried peptides at -20°C until mass spectrometry analysis.

Protocol 2: Mass Spectrometry Analysis

Procedure:

  • Peptide Resuspension:

    • Reconstitute the dried peptides in 0.1% formic acid in water.

  • LC-MS/MS Analysis:

    • Analyze the peptide sample using a high-resolution mass spectrometer coupled with a nano-liquid chromatography system.

    • Use a suitable gradient to separate the peptides.

  • Database Searching:

    • Search the acquired MS/MS data against a relevant protein database.

    • Include the following variable modifications in the search parameters:

      • Carbamidomethylation of Cysteine (+57.0215 Da) - as a control for comparison with standard methods if desired.

      • 2-Methoxyethylation of Cysteine (+74.0368 Da).

      • Oxidation of Methionine (+15.9949 Da).

      • Consider potential side reactions on M, H, K, and the N-terminus (+74.0368 Da) as variable modifications, especially during initial optimization.

Visualizations

G cluster_workflow Protein Labeling and Digestion Workflow start Protein Sample reduction Reduction (10 mM DTT, 37°C, 1 hr) start->reduction alkylation Alkylation (25 mM MMS(O)Et, RT, 45 min) reduction->alkylation quench Quenching (10 mM DTT, RT, 15 min) alkylation->quench digestion Digestion (Trypsin, 37°C, overnight) quench->digestion cleanup Peptide Cleanup (C18 Desalting) digestion->cleanup ms LC-MS/MS Analysis cleanup->ms

Caption: Workflow for protein labeling with this compound.

reaction cluster_reaction Alkylation of Cysteine with this compound cys Protein-SH (Cysteine Thiol) plus1 + reagent CH3O-CH2-CH2-O-SO2-CH3 (this compound) arrow -> (Nucleophilic Attack) product Protein-S-CH2-CH2-O-CH3 (Alkylated Cysteine) plus2 + leaving_group CH3SO3- (Methanesulfonate)

Caption: Proposed reaction of cysteine with this compound.

References

Application Notes & Protocols: 2-Methoxyethyl methanesulfonate in Synthetic Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyethyl methanesulfonate (MMS) is a potent alkylating agent that primarily methylates DNA at the N7 position of guanine and the N3 position of adenine. This activity induces DNA damage, triggering cellular repair mechanisms and, at certain frequencies, leading to mutations. In the context of synthetic biology, MMS is not a reagent for construction but a valuable tool for the directed evolution and stress-testing of engineered biological systems. Its applications include the creation of mutant libraries for screening novel phenotypes, assessing the stability and robustness of synthetic genetic circuits, and providing a means to study DNA damage response pathways in engineered organisms.

Core Applications in Synthetic Biology

Directed Evolution and Mutant Library Generation

Directed evolution is a powerful technique in synthetic biology used to engineer proteins and organisms with desired properties.[1][2] MMS-induced mutagenesis can be employed to generate vast libraries of genetic variants, which can then be screened for improved or novel functions. This approach is particularly useful when rational design is challenging due to a limited understanding of the underlying biological mechanisms.

Key Advantages:

  • Broad Mutagenesis: MMS induces a range of mutations, including base pair substitutions and frameshift mutations, providing a diverse genetic landscape for screening.[3]

  • Tunable Mutation Rate: The frequency of mutations can be controlled by varying the concentration of MMS and the duration of exposure.

  • Applicability to Various Organisms: MMS mutagenesis protocols can be adapted for a wide range of chassis organisms used in synthetic biology, including bacteria and yeast.[4][5]

Stress-Testing of Synthetic Genetic Circuits

The long-term stability and predictable performance of synthetic genetic circuits are critical for their real-world applications.[6] Engineered circuits can impose a metabolic burden on the host cell, leading to evolutionary pressure that selects for mutations that inactivate the circuit.[7][8] MMS can be used to simulate and accelerate this process, allowing researchers to identify vulnerabilities in their designs and engineer more robust systems.[9][10]

Key Applications:

  • Assessing Circuit Stability: By treating a population of cells harboring a synthetic circuit with MMS, researchers can quantify the rate of circuit failure and identify common mutational hotspots.

  • Improving Circuit Robustness: Insights gained from stress-testing can inform the redesign of genetic circuits to enhance their stability, for example, by reducing metabolic load or incorporating feedback control mechanisms.

  • Characterizing Host-Circuit Interactions: MMS-induced stress can reveal cryptic interactions between the synthetic circuit and the host cell's native machinery, providing a more comprehensive understanding of the engineered system's behavior.

Quantitative Data Summary

The following tables summarize typical quantitative data associated with the use of MMS in synthetic biology applications.

Table 1: MMS Concentration and Exposure Times for Mutagenesis in Saccharomyces cerevisiae

ParameterConcentration RangeExposure Time RangeTypical Mutation Frequency (per gene)
Low Mutation Rate 0.01% - 0.05% (v/v)30 - 60 minutes1 x 10⁻⁶ - 1 x 10⁻⁵
High Mutation Rate 0.1% - 0.5% (v/v)15 - 45 minutes1 x 10⁻⁴ - 1 x 10⁻³

Table 2: MMS for Stress-Testing a GFP Expression Circuit in E. coli

MMS Concentration (% v/v)Treatment Time (minutes)Percentage of Cells with Loss of GFP Fluorescence (Circuit Inactivation)
0.00% (Control)60< 0.1%
0.02%605% ± 1.2%
0.05%6018% ± 2.5%
0.10%6045% ± 3.8%

Experimental Protocols

Protocol for MMS-Induced Mutagenesis in Saccharomyces cerevisiae

This protocol outlines a general procedure for generating a mutant library in yeast.

Materials:

  • Saccharomyces cerevisiae strain of interest

  • YPD medium (Yeast extract, Peptone, Dextrose)

  • Sterile water

  • 1 M Sodium thiosulfate

  • This compound (MMS)

  • Appropriate selective media plates

  • Spectrophotometer

  • Shaking incubator

  • Centrifuge

Procedure:

  • Prepare Yeast Culture: Inoculate a single colony of the desired yeast strain into 5 mL of YPD medium and grow overnight at 30°C with shaking.

  • Subculture: Dilute the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of ~0.2 and grow to mid-log phase (OD₆₀₀ of 0.6-0.8).

  • Cell Preparation: Harvest the cells by centrifugation at 3000 x g for 5 minutes. Wash the cell pellet twice with sterile water.

  • Resuspension: Resuspend the cells in sterile water to a final concentration of ~1 x 10⁸ cells/mL.

  • MMS Treatment:

    • Prepare a fresh dilution of MMS in sterile water to the desired final concentration (e.g., 0.1% for a high mutation rate). Caution: MMS is a potent mutagen and carcinogen. Handle with appropriate personal protective equipment in a chemical fume hood.

    • Add the diluted MMS to the cell suspension and incubate at 30°C with gentle shaking for the desired duration (e.g., 30 minutes).

  • Quenching the Reaction: Stop the mutagenesis reaction by adding an equal volume of 1 M sodium thiosulfate.

  • Washing: Pellet the cells by centrifugation and wash twice with sterile water to remove residual MMS and sodium thiosulfate.

  • Plating: Resuspend the cells in sterile water and plate appropriate dilutions onto selective media to screen for desired phenotypes. Also, plate a dilution on non-selective media to determine the survival rate.

  • Incubation and Screening: Incubate the plates at 30°C for 2-3 days and subsequently screen for colonies exhibiting the desired phenotype.

Protocol for Stress-Testing a Synthetic Genetic Circuit

This protocol describes how to assess the stability of a synthetic circuit under MMS-induced stress.

Materials:

  • Bacterial or yeast strain containing the synthetic circuit

  • Appropriate growth medium (e.g., LB for E. coli, YPD for yeast)

  • Phosphate-buffered saline (PBS)

  • This compound (MMS)

  • 1 M Sodium thiosulfate

  • Flow cytometer or fluorescence microscope

Procedure:

  • Culture Preparation: Grow the strain harboring the synthetic circuit overnight in the appropriate medium with any necessary inducers or antibiotics.

  • Subculture: Dilute the overnight culture to an OD₆₀₀ of ~0.1 in fresh medium and grow to mid-log phase.

  • MMS Exposure:

    • Divide the culture into aliquots. To each aliquot, add a different concentration of MMS (e.g., 0%, 0.02%, 0.05%, 0.1%).

    • Incubate the cultures at the appropriate temperature with shaking for a defined period (e.g., 1 hour).

  • Reaction Quenching and Washing: Stop the reaction with sodium thiosulfate and wash the cells as described in Protocol 4.1.

  • Recovery: Resuspend the cells in fresh medium and allow them to recover for a set period (e.g., 2-4 hours) to allow for the expression of any mutations.

  • Analysis of Circuit Function:

    • Analyze the cell population using a flow cytometer or fluorescence microscope to quantify the percentage of cells that have lost the function of the synthetic circuit (e.g., loss of fluorescence from a reporter protein).

  • Data Interpretation: Plot the percentage of circuit inactivation against the MMS concentration to determine the circuit's sensitivity to DNA damage-induced mutations.

Visualizations

experimental_workflow_mutagenesis cluster_prep Culture Preparation cluster_treatment MMS Treatment cluster_analysis Screening prep1 Overnight Culture prep2 Subculture to Mid-Log Phase prep1->prep2 treat1 Harvest and Wash Cells prep2->treat1 treat2 Expose to MMS treat1->treat2 treat3 Quench with Sodium Thiosulfate treat2->treat3 ana1 Wash and Plate on Selective Media treat3->ana1 ana2 Incubate and Screen for Phenotypes ana1->ana2 logical_relationship_stress_testing MMS 2-Methoxyethyl methanesulfonate DNA_Damage DNA Damage (Alkylation) MMS->DNA_Damage Mutation Increased Mutation Rate DNA_Damage->Mutation Circuit Synthetic Genetic Circuit Mutation->Circuit affects Inactivation Circuit Inactivation Circuit->Inactivation can lead to Robustness Measure of Circuit Robustness Inactivation->Robustness inversely relates to

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Methoxyethyl Methanesulfonate for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 2-Methoxyethyl methanesulfonate in cell-based assays. Due to the limited availability of specific experimental data for this compound, this guide leverages information from structurally related alkylating agents, such as Methyl Methanesulfonate (MMS), to provide a robust starting point for your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is presumed to act as an alkylating agent, similar to other methanesulfonates like MMS. Alkylating agents are highly reactive compounds that covalently attach an alkyl group to various nucleophilic sites on cellular macromolecules.[1][2] The primary target of these agents is DNA, where they can alkylate the nitrogen and oxygen atoms of the purine and pyrimidine bases.[3][4] This DNA alkylation can lead to several downstream consequences, including:

  • DNA Damage: The formation of DNA adducts can disrupt the normal structure and function of DNA.[3][5]

  • Inhibition of DNA Replication and Transcription: Alkylated DNA may not be properly read by DNA and RNA polymerases, leading to a halt in these critical cellular processes.[2][5]

  • Induction of Apoptosis: Significant DNA damage can trigger programmed cell death, or apoptosis, as a cellular failsafe mechanism.

Q2: What are the key considerations before starting an experiment with this compound?

Before initiating your experiments, it is crucial to:

  • Consult the Safety Data Sheet (SDS): The SDS for this compound provides critical information on handling, storage, and personal protective equipment.[6][7]

  • Determine the Optimal Concentration Range: As there is limited specific data for this compound, a broad dose-response experiment is recommended to determine the effective concentration range for your specific cell line.[8]

  • Select an Appropriate Cell Viability Assay: The choice of assay will depend on your experimental goals and the suspected mechanism of action. Common assays include MTT, MTS, and LDH release assays.[8][9]

  • Optimize Incubation Time: The duration of exposure to the compound can significantly impact the observed cytotoxicity. Typical starting points are 24, 48, and 72 hours.[8][10]

Q3: How should I prepare a stock solution of this compound?

For research purposes, this compound is typically provided as a liquid.[7] To prepare a stock solution, it is advisable to use a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.[8]

Troubleshooting Guide

This guide addresses common issues encountered during cell-based assays with this compound and other alkylating agents.

Issue Possible Causes Recommended Solutions
High Variability Between Replicates Inconsistent cell seeding. Pipetting errors. Edge effects in the multi-well plate.[11]Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting technique. Avoid using the outer wells of the plate for experimental samples; fill them with sterile media or PBS to minimize evaporation.[11]
High Background Signal in Viability Assay Reagent contamination. Compound interference with the assay reagent.[11] Phenol red in culture media interfering with colorimetric readings.[11]Use sterile techniques when preparing and handling assay reagents. Run a control with the compound in cell-free media to check for direct reaction with the assay reagent.[11] Consider using phenol red-free media for the assay.[11]
No Observed Cytotoxicity The concentration of this compound is too low. The incubation time is insufficient for the cytotoxic effects to manifest.[9] The chosen cell line is resistant to the compound. The compound has degraded.Test a higher range of concentrations. Extend the incubation period (e.g., to 48 or 72 hours).[9] Consider using a different cell line or a positive control compound known to induce cytotoxicity. Prepare a fresh stock solution of the compound.
Unexpected Increase in "Viability" at High Concentrations The compound is interfering with the assay chemistry (e.g., directly reducing the tetrazolium salt in an MTT/MTS assay).[9] The compound is precipitating at high concentrations, reducing its effective concentration.Run a compound-only control to assess for direct reduction of the assay reagent.[12] Consider switching to a different viability assay with an alternative detection method (e.g., an ATP-based assay like CellTiter-Glo®).[12] Visually inspect the wells for any precipitate. If precipitation is observed, consider using a different solvent or lowering the maximum concentration.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration using an MTT Assay

This protocol provides a general framework for a dose-response experiment to determine the cytotoxic effects of this compound.

Materials:

  • This compound

  • Selected cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve a range of final concentrations. Remember to include a vehicle control (medium with the highest concentration of DMSO used).

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[8]

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[9]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

Data Presentation: Example Cytotoxicity Data for a Related Compound (MMS)

The following table summarizes example cytotoxicity data for Methyl Methanesulfonate (MMS) in different cell lines to provide a reference for expected concentration ranges. Note: These values should be used as a starting point, and the optimal concentration of this compound must be determined empirically for your specific cell line.

Cell LineAssayIncubation TimeIC50 (Concentration causing 50% inhibition of cell growth)
H1299Apoptosis AssayNot SpecifiedApoptosis induced at 400 µM and 800 µM
Hep3BApoptosis AssayNot SpecifiedApoptosis induced at 400 µM and 800 µM

Visualizations

Signaling Pathway of Alkylating Agents

Alkylating_Agent_Pathway General Signaling Pathway of Alkylating Agents A 2-Methoxyethyl methanesulfonate (Alkylating Agent) B Cellular Uptake A->B C DNA Alkylation (Formation of Adducts) B->C D DNA Damage C->D E Replication Fork Stalling D->E F Transcription Inhibition D->F G Activation of DNA Damage Response (DDR) D->G J Apoptosis (Programmed Cell Death) E->J F->J H Cell Cycle Arrest G->H I DNA Repair G->I G->J if damage is severe H->I I->J unsuccessful repair K Cell Survival I->K successful repair

Caption: General mechanism of alkylating agents leading to DNA damage and subsequent cellular responses.

Experimental Workflow for Optimizing Concentration

Optimization_Workflow Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_refine Refinement A Prepare 2-Methoxyethyl methanesulfonate Stock (in DMSO) C Prepare Serial Dilutions (Broad Range) A->C B Seed Cells in 96-well Plate D Treat Cells with Compound Dilutions B->D C->D E Incubate for 24h, 48h, 72h D->E F Perform Cell Viability Assay (e.g., MTT) E->F G Measure Absorbance/ Fluorescence/Luminescence F->G H Calculate % Cell Viability G->H I Plot Dose-Response Curve H->I J Determine IC50 Value I->J K Narrow Concentration Range around IC50 J->K L Repeat Experiment for Confirmation K->L

Caption: A stepwise workflow for determining the optimal concentration of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic Troubleshooting Logic for Cell-Based Assays Start Inconsistent or Unexpected Results Observed Q1 Are replicates consistent? Start->Q1 A1_Yes Consistent but unexpected results Q1->A1_Yes Yes A1_No High Variability Q1->A1_No No Q2 Is there a high background signal? A1_Yes->Q2 Sol1 Check Cell Seeding and Pipetting Technique A1_No->Sol1 Sol2 Avoid Edge Effects A1_No->Sol2 A2_Yes High Background Q2->A2_Yes Yes A2_No Low or No Signal Q2->A2_No No Sol3 Check for Reagent Contamination A2_Yes->Sol3 Sol4 Run Compound-Only Control A2_Yes->Sol4 Sol5 Use Phenol Red-Free Media A2_Yes->Sol5 Q3 Is there any cytotoxicity? A2_No->Q3 A3_Yes Unexpected Cytotoxicity Q3->A3_Yes Yes A3_No No Cytotoxicity Q3->A3_No No Sol9 Check for Compound Interference with Assay Reagent A3_Yes->Sol9 Sol6 Increase Compound Concentration A3_No->Sol6 Sol7 Extend Incubation Time A3_No->Sol7 Sol8 Verify Compound Integrity A3_No->Sol8

Caption: A decision tree to guide troubleshooting efforts in cell-based assays.

References

Troubleshooting Low Reaction Yields with 2-Methoxyethyl Methanesulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals often utilize 2-Methoxyethyl methanesulfonate as a key intermediate in various synthetic pathways. However, achieving high reaction yields can be challenging. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its use, with a focus on resolving low product yields.

Frequently Asked Questions (FAQs)

Q1: What are the common causes for low yield when synthesizing or using this compound?

Low yields in reactions involving this compound can often be attributed to several factors:

  • Moisture Contamination: this compound and its precursor, methanesulfonyl chloride, are highly sensitive to moisture. Water can hydrolyze the methanesulfonyl chloride, preventing the desired reaction from occurring, or degrade the product itself.

  • Inappropriate Base Selection: The choice and amount of base are critical. A weak base may not effectively neutralize the hydrochloric acid generated during the synthesis, leading to side reactions. Conversely, an overly strong or hindered base can promote elimination side reactions.

  • Suboptimal Reaction Temperature: Temperature control is crucial. High temperatures can lead to decomposition of the product and the formation of byproducts. Low temperatures might result in an incomplete reaction.

  • Side Reactions: The formation of undesired products, such as 2-methoxyethyl chloride, can significantly reduce the yield of the desired methanesulfonate ester.

  • Impure Starting Materials: The purity of reactants, including 2-methoxyethanol, methanesulfonyl chloride, and the solvent, is paramount for a clean and high-yielding reaction.

Q2: How can I minimize moisture in my reaction setup?

To ensure anhydrous conditions, the following steps are recommended:

  • Drying Glassware: All glassware should be oven-dried at a minimum of 120°C for several hours and cooled in a desiccator over a drying agent like anhydrous calcium sulfate.

  • Anhydrous Solvents: Use commercially available anhydrous solvents or dry them using appropriate methods (e.g., distillation over sodium/benzophenone for ethers or calcium hydride for halogenated solvents).

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, using a Schlenk line or a glovebox.

Q3: What is the optimal temperature for the synthesis of this compound?

The synthesis is typically carried out at a low temperature, often starting at 0°C, to control the exothermic reaction between methanesulfonyl chloride and 2-methoxyethanol.[1][2][3] Maintaining a low temperature helps to minimize the formation of side products. The reaction may then be allowed to slowly warm to room temperature.[1][2]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving issues leading to low reaction yields.

Problem: Low Conversion of Starting Material

If you observe a significant amount of unreacted 2-methoxyethanol, consider the following:

Potential Cause Recommended Action
Insufficient Methanesulfonyl Chloride Ensure accurate stoichiometry. A slight excess of methanesulfonyl chloride (1.1-1.3 equivalents) is often used.
Inadequate Base Use a sufficient amount of a non-nucleophilic base, such as triethylamine (1.2-1.5 equivalents), to neutralize the HCl byproduct.[4]
Low Reaction Temperature While starting at 0°C is recommended, ensure the reaction is allowed to proceed for a sufficient time, potentially at room temperature, to go to completion. Monitor the reaction progress using TLC or LC-MS.[5]
Poor Quality Reagents Use freshly opened or purified reagents. The purity of methanesulfonyl chloride is particularly critical.
Problem: Formation of Significant Side Products

The presence of major byproducts can drastically lower the yield of this compound.

Potential Side Product Identification Mitigation Strategy
2-Methoxyethyl chloride Typically less polar than the desired product on TLC.Maintain a low reaction temperature (0°C). Consider using methanesulfonic anhydride as an alternative to methanesulfonyl chloride.
Elimination Products Formation of volatile alkene byproducts.Use a less sterically hindered base, such as pyridine, and maintain a low reaction temperature.
Hydrolysis Products Presence of methanesulfonic acid.Rigorously exclude moisture from the reaction.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 2-Methoxyethanol

  • Methanesulfonyl chloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous dichloromethane (or another suitable solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a stirred solution of 2-methoxyethanol (1.0 equivalent) in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere, add triethylamine (1.2-1.5 equivalents) at 0°C (ice bath).

  • Slowly add methanesulfonyl chloride (1.1-1.3 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to stir at 0°C and then warm to room temperature. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel or vacuum distillation.

Visualizing the Process

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low reaction yields.

TroubleshootingWorkflow Start Low Reaction Yield Check_Conversion Check Conversion of Starting Material Start->Check_Conversion Check_Side_Products Analyze for Side Products Start->Check_Side_Products Low_Conversion Low Conversion Check_Conversion->Low_Conversion High_Side_Products Significant Side Products Check_Side_Products->High_Side_Products Reagent_Stoichiometry Verify Reagent Stoichiometry (MsCl, Base) Low_Conversion->Reagent_Stoichiometry No Base_Strength Evaluate Base Strength/Amount Low_Conversion->Base_Strength No Reaction_Time_Temp Optimize Reaction Time/Temperature Low_Conversion->Reaction_Time_Temp No Reagent_Purity Check Reagent Purity Low_Conversion->Reagent_Purity No Moisture_Control Improve Moisture Control High_Side_Products->Moisture_Control Hydrolysis? Temperature_Control Optimize Temperature Control (Lower Temp) High_Side_Products->Temperature_Control Byproducts? Alternative_Reagents Consider Alternative Reagents (e.g., Ms2O) High_Side_Products->Alternative_Reagents Chloride formation? ReactionPathways cluster_synthesis Synthesis Pathway cluster_degradation Degradation Pathways 2-Methoxyethanol 2-Methoxyethanol Product 2-Methoxyethyl Methanesulfonate 2-Methoxyethanol->Product + Methanesulfonyl Chloride Methanesulfonyl_Chloride Methanesulfonyl_Chloride Methanesulfonyl_Chloride->Product Base Base (e.g., Et3N) HCl HCl Base->HCl Neutralizes Product_Deg 2-Methoxyethyl Methanesulfonate Hydrolysis Hydrolysis (H2O) Product_Deg->Hydrolysis Alcoholysis Alcoholysis (ROH) Product_Deg->Alcoholysis Methanesulfonic_Acid Methanesulfonic Acid Hydrolysis->Methanesulfonic_Acid Deg_2_Methoxyethanol 2-Methoxyethanol Hydrolysis->Deg_2_Methoxyethanol Alcoholysis->Methanesulfonic_Acid Ether_Byproduct Ether Byproduct Alcoholysis->Ether_Byproduct

References

Technical Support Center: Preventing Non-specific Protein Modification by 2-Methoxyethyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-specific protein modification when using 2-Methoxyethyl methanesulfonate (MMS) in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MMS) and why is it used in research?

A1: this compound (MMS) is a potent alkylating agent. In research, it is primarily used to induce DNA damage to study DNA repair pathways, cell cycle checkpoints, and apoptosis.[1][2] It functions by transferring a methyl group to nucleophilic sites on biomolecules, with a preference for nitrogen atoms in purine bases of DNA. However, this reactivity is not entirely specific to DNA, and MMS can also modify proteins.

Q2: What is non-specific protein modification by MMS and why is it a concern?

A2: Non-specific protein modification refers to the covalent attachment of the methoxyethyl group from MMS to amino acid residues on proteins that are not the intended target of the experiment. This can be a significant concern as it can:

  • Alter Protein Structure and Function: Modification of critical amino acid residues can lead to conformational changes, loss of enzymatic activity, or disruption of protein-protein interactions.

  • Confound Experimental Results: Unintended protein modifications can lead to misinterpretation of data, especially in studies focused on post-translational modifications or protein function.

  • Induce Cellular Stress Responses: Widespread protein alkylation can trigger cellular stress pathways, such as the unfolded protein response, which can obscure the specific effects of DNA damage being investigated.

Q3: Which amino acid residues are most susceptible to modification by MMS?

A3: Nucleophilic amino acid residues are the primary targets for alkylation by MMS. The reactivity of these residues is influenced by their accessibility and the local microenvironment, including pH. The most commonly modified residues include:

  • Cysteine: The thiol group (-SH) of cysteine is highly nucleophilic, especially in its deprotonated thiolate form (-S⁻), making it a prime target for alkylation.[3]

  • Lysine: The ε-amino group (-NH2) of lysine is also nucleophilic and susceptible to alkylation.[4]

  • Histidine: The imidazole ring of histidine contains nucleophilic nitrogen atoms that can be modified by MMS.[5][6]

Troubleshooting Guide: Minimizing Non-specific Protein Modification

This guide provides strategies to reduce unwanted protein modification by this compound in your experiments.

Problem Possible Cause Recommended Solution
High levels of non-specific protein modification detected (e.g., by mass spectrometry). Excessive MMS Concentration: Using a higher concentration of MMS than necessary for the intended DNA damage increases the likelihood of off-target protein reactions.Optimize MMS Concentration: Perform a dose-response experiment to determine the minimum concentration of MMS required to achieve the desired level of DNA damage with the lowest detectable protein modification. Start with a low concentration and incrementally increase it.
Suboptimal Reaction pH: The reactivity of nucleophilic amino acid side chains is highly dependent on pH. Higher pH generally increases the nucleophilicity of cysteine and lysine residues.Control Reaction pH: Conduct the experiment at a physiological pH (around 7.4) or slightly acidic pH if compatible with your experimental system. Avoid highly basic conditions which can enhance the reactivity of lysine and cysteine residues.
Prolonged Exposure Time: The longer the exposure to MMS, the greater the opportunity for non-specific reactions to occur.Minimize Incubation Time: Determine the shortest incubation time necessary to induce the desired biological effect. Perform a time-course experiment to establish the optimal duration.
Inconsistent experimental results or unexpected cellular phenotypes. Variable levels of non-specific protein modification between experiments. Standardize Experimental Parameters: Strictly control all experimental conditions, including MMS concentration, incubation time, temperature, and buffer composition, to ensure reproducibility.
Presence of highly reactive nucleophiles in the buffer. Use Non-Nucleophilic Buffers: Avoid buffers containing primary amines (e.g., Tris) or other nucleophilic components that can react with MMS and potentially generate reactive intermediates. Consider using buffers like HEPES or PBS.
Difficulty in distinguishing between DNA damage-induced signaling and protein modification-induced stress. Confounding effects from widespread protein alkylation. Include Quenching Steps: After the desired incubation period with MMS, add a quenching agent to neutralize any remaining reactive MMS. This will prevent further non-specific modification during subsequent sample processing.
Use Scavengers: In some experimental setups, the inclusion of a low concentration of a thiol-containing scavenger during the MMS treatment might help to sequester excess MMS, although this needs to be carefully optimized to not interfere with the intended DNA damage.

Experimental Protocols

Protocol 1: Optimizing MMS Concentration to Minimize Protein Modification

This protocol outlines a general workflow to determine the optimal MMS concentration for your specific cell type and experimental endpoint.

  • Cell Seeding: Plate cells at a desired density and allow them to adhere overnight.

  • MMS Treatment: Prepare a series of MMS dilutions in your chosen cell culture medium. A typical starting range could be from 0.001% to 0.1% (v/v). Treat the cells with the different concentrations of MMS for a fixed period (e.g., 1 hour). Include an untreated control.

  • Endpoint Analysis (DNA Damage): After treatment, wash the cells and assess the level of DNA damage. This can be done by various methods, such as comet assay, γH2AX staining, or analysis of DNA repair protein foci.

  • Endpoint Analysis (Protein Modification): In a parallel set of treated cells, lyse the cells and prepare protein extracts. Analyze the extent of protein modification using mass spectrometry to identify and quantify MMS adducts on peptides.

  • Data Analysis: Correlate the level of DNA damage with the extent of protein modification for each MMS concentration. Select the lowest concentration that gives a robust DNA damage response with minimal protein modification.

Protocol 2: Quenching Excess MMS with a Thiol-Containing Reagent

This protocol describes how to stop the MMS reaction to prevent further non-specific modification.

  • MMS Treatment: Treat your cells or protein sample with the optimized concentration of MMS for the desired time.

  • Quenching Solution Preparation: Prepare a fresh solution of a thiol-containing quenching agent. Common choices include:

    • L-Cysteine: Prepare a stock solution (e.g., 1 M in water) and add it to your sample to a final concentration of 10-20 mM.

    • Dithiothreitol (DTT): Prepare a stock solution (e.g., 1 M in water) and add it to your sample to a final concentration of 5-10 mM.

  • Quenching Reaction: Add the quenching agent to the MMS-containing medium or buffer and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for the complete neutralization of residual MMS.

  • Sample Processing: Proceed with your downstream applications, such as cell lysis or protein extraction, knowing that the alkylating reaction has been terminated.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the principles of optimizing experimental conditions to reduce non-specific protein modification by MMS.

Table 1: Effect of MMS Concentration on DNA Damage and Protein Modification

MMS Concentration (%)DNA Damage (Arbitrary Units)Relative Protein Modification (%)
0 (Control)1.00
0.00515.25.1
0.0135.812.3
0.0278.528.9
0.05150.365.7

This table demonstrates that while higher concentrations of MMS lead to more significant DNA damage, they also cause a disproportionately larger increase in non-specific protein modification.

Table 2: Influence of pH on Non-Specific Protein Alkylation by MMS

Buffer pHRelative Alkylation of Cysteine (%)Relative Alkylation of Lysine (%)
6.53515
7.46040
8.510085

This table illustrates how increasing the pH enhances the nucleophilicity of cysteine and lysine residues, leading to a higher degree of non-specific alkylation.

Visualizations

Signaling Pathway: DNA Damage Response to MMS

MMS-induced DNA alkylation triggers the DNA Damage Response (DDR) pathway, primarily through the ATM and ATR kinases.[1][7][8]

DNA_Damage_Response MMS 2-Methoxyethyl methanesulfonate DNA_Damage DNA Alkylation (Single-Strand Breaks, Replication Stress) MMS->DNA_Damage ATM ATM DNA_Damage->ATM activates ATR ATR DNA_Damage->ATR activates CHK2 CHK2 ATM->CHK2 phosphorylates CHK1 CHK1 ATR->CHK1 phosphorylates Downstream Cell Cycle Arrest DNA Repair Apoptosis CHK2->Downstream CHK1->Downstream

Caption: MMS-induced DNA damage activates ATM and ATR kinases.

Experimental Workflow: Minimizing Non-Specific Modification

A logical workflow for developing an experimental protocol that minimizes off-target protein modification by MMS.

Experimental_Workflow Start Start: Define Experimental Goal Dose_Response 1. MMS Dose-Response (Vary Concentration) Start->Dose_Response Time_Course 2. Time-Course Experiment (Vary Incubation Time) Dose_Response->Time_Course pH_Optimization 3. pH Optimization (Test Different Buffers) Time_Course->pH_Optimization Analysis 4. Analyze DNA Damage vs. Protein Modification pH_Optimization->Analysis Quenching 5. Implement Quenching Step Analysis->Quenching Based on Results Final_Protocol Optimized Protocol Quenching->Final_Protocol

Caption: Workflow for optimizing MMS experiments.

Logical Relationship: Factors Influencing Non-Specific Modification

A diagram illustrating the key factors that contribute to the extent of non-specific protein alkylation by MMS.

Factors_Affecting_Modification MMS MMS Reactivity Modification Non-Specific Protein Modification MMS->Modification Concentration Concentration Concentration->Modification Time Incubation Time Time->Modification pH pH Nucleophilicity Amino Acid Nucleophilicity pH->Nucleophilicity Nucleophilicity->Modification

Caption: Key factors in non-specific protein modification.

References

Technical Support Center: Quenching Excess 2-Methoxyethyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to safely and effectively quench excess 2-Methoxyethyl methanesulfonate (MEMS) in a reaction mixture. MEMS is a potent alkylating agent and a suspected carcinogen and mutagen; therefore, complete neutralization of any unreacted excess is crucial for safety and product purity.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to quench excess this compound?

A1: this compound is a reactive alkylating agent. Leaving it unquenched in your reaction mixture can lead to several undesirable outcomes:

  • Safety Hazards: MEMS is a potential mutagen and carcinogen. Exposure to unreacted MEMS, even at trace levels, poses a significant health risk.

  • Product Impurity: Excess MEMS can react with your desired product, solvents, or other components in the reaction mixture, leading to the formation of impurities.

  • Reaction Control: Unquenched MEMS can lead to unpredictable side reactions during workup and purification, affecting yield and reproducibility.

Q2: What are the most common types of quenching agents for sulfonate esters like MEMS?

A2: The most common quenching agents are nucleophiles that readily react with the electrophilic MEMS to form a less reactive and less hazardous product. These can be broadly categorized as:

  • Amine-based quenchers: Such as aqueous ammonia, primary or secondary amines (e.g., diethylamine, piperidine).

  • Thiol-based quenchers: Such as sodium thiosulfate or thiols (e.g., thiophenol, though less common due to odor and potential side reactions).

  • Basic hydrolysis: Using aqueous bases like sodium hydroxide or potassium hydroxide to hydrolyze the sulfonate ester.

Q3: How do I choose the appropriate quenching agent for my specific reaction?

A3: The choice of quenching agent depends on several factors:

  • Compatibility with your product: The quencher should not react with or degrade your desired product.

  • Reaction conditions: The pH and temperature of your reaction will influence the effectiveness of the quenching agent.

  • Work-up procedure: Consider how the quenched product and excess quenching agent will be removed during purification. For example, a volatile amine might be easily removed under vacuum.

Q4: How can I be sure that the quenching process is complete?

A4: It is essential to analytically confirm the absence of residual MEMS. Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are highly sensitive methods for detecting trace amounts of sulfonate esters. You should analyze a sample of the quenched reaction mixture before proceeding with the work-up.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Incomplete Quenching (Residual MEMS detected) Insufficient amount of quenching agent.Add a larger excess of the quenching agent. A 5-10 fold molar excess relative to the initial excess of MEMS is a good starting point.
Insufficient reaction time or temperature.Increase the quenching reaction time or gently warm the mixture (if compatible with your product's stability).
Poor mixing.Ensure vigorous stirring during the addition of the quenching agent and throughout the quenching reaction time.
Quenching agent degraded or inactive.Use a fresh bottle of the quenching agent.
Formation of Undesired Side Products Reaction of the quenching agent with the desired product.Choose a more selective quenching agent. For example, if your product is base-sensitive, avoid strong bases like NaOH and consider a milder nucleophile like aqueous ammonia or sodium thiosulfate.
Reaction of MEMS with the solvent or other reagents.Perform the quenching at a lower temperature to minimize side reactions.
Difficult Work-up or Purification The quenched product is difficult to separate from the desired product.Select a quenching agent that results in a product with significantly different physical properties (e.g., polarity, volatility) from your desired product.
Excess quenching agent interferes with purification.Use a volatile quenching agent (e.g., ammonia, diethylamine) that can be easily removed by evaporation.

Experimental Protocols

Safety Precautions: this compound is a hazardous substance. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol 1: Quenching with Aqueous Ammonia

This protocol is suitable for reactions where the product is stable to mildly basic conditions. Ammonia is volatile, which can simplify its removal.

Materials:

  • Reaction mixture containing excess this compound

  • Concentrated aqueous ammonia (28-30%)

  • Stirring apparatus

  • Ice bath (optional, for controlling exotherm)

Procedure:

  • Cool the reaction mixture to 0-10 °C in an ice bath, especially if the reaction was conducted at elevated temperatures.

  • While stirring vigorously, slowly add a 5-10 fold molar excess of concentrated aqueous ammonia relative to the estimated excess of MEMS. The addition should be dropwise to control any potential exotherm.

  • After the addition is complete, allow the mixture to stir at room temperature for at least 1-2 hours.

  • Take an aliquot of the reaction mixture and analyze it by a suitable analytical method (e.g., HPLC, GC-MS) to confirm the complete consumption of MEMS.

  • If quenching is complete, proceed with your standard work-up procedure.

Protocol 2: Quenching with Sodium Thiosulfate

Sodium thiosulfate is a mild and effective nucleophile for quenching alkylating agents.[1] This method is suitable for a wide range of functional groups.

Materials:

  • Reaction mixture containing excess this compound

  • Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)

  • Stirring apparatus

Procedure:

  • To the stirring reaction mixture at room temperature, add a 5-10 fold molar excess of a saturated aqueous solution of sodium thiosulfate relative to the estimated excess of MEMS.

  • Stir the mixture vigorously for 2-4 hours at room temperature. The reaction is typically biphasic if the reaction solvent is immiscible with water.

  • Monitor the reaction by a suitable analytical method (e.g., HPLC, GC-MS) to ensure the complete disappearance of MEMS.

  • Once the quenching is complete, proceed with the aqueous work-up. The quenched product will be a water-soluble thiosulfate ester, which will be removed in the aqueous layer.

Protocol 3: Quenching by Basic Hydrolysis

This method is effective but should only be used if the desired product is stable to strongly basic conditions.

Materials:

  • Reaction mixture containing excess this compound

  • 1 M aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Stirring apparatus

  • pH indicator paper or a pH meter

Procedure:

  • Cool the reaction mixture to 0-10 °C.

  • Slowly add a 1 M aqueous solution of NaOH or KOH with vigorous stirring until the pH of the aqueous phase is >12.

  • Allow the mixture to stir at room temperature for 1-2 hours.

  • Check for the complete consumption of MEMS using an appropriate analytical technique.

  • If the quenching is successful, carefully neutralize the excess base with a suitable acid before proceeding with the work-up.

Quantitative Data Summary

Quenching AgentRelative ReactivityComments
Piperidine (amine) HighVery effective, but can be difficult to remove and may react with other functional groups.
Aqueous Ammonia Moderate to HighGood choice for many applications due to its volatility.
Sodium Thiosulfate ModerateMild and selective, leading to a water-soluble byproduct.
Sodium Hydroxide HighEffective but not selective; can hydrolyze other functional groups.
Water (Hydrolysis) Low to ModerateGenerally slow at neutral pH, rate increases with temperature and at acidic/basic pH.

Visualizations

Quenching_Workflow start Reaction Completion (Excess MEMS Present) select_quencher Select Appropriate Quenching Agent start->select_quencher add_quencher Add Quenching Agent (Controlled Addition) select_quencher->add_quencher Ammonia, Thiosulfate, or NaOH stir Stir for Sufficient Time (e.g., 1-4 hours) add_quencher->stir analyze Analyze for Residual MEMS (HPLC, GC-MS) stir->analyze workup Proceed with Work-up and Purification analyze->workup MEMS not detected incomplete Incomplete Quenching analyze->incomplete MEMS detected incomplete->add_quencher Add more quencher or increase reaction time/temp

Caption: A flowchart illustrating the general workflow for quenching excess this compound.

Signaling_Pathway cluster_quenching Quenching Reaction cluster_side_reactions Potential Side Reactions MEMS This compound (Electrophile) Product Quenched Product (Less Hazardous) MEMS->Product Nucleophilic Attack Side_Product Potential Side Products MEMS->Side_Product Reaction with other species Nucleophile Quenching Agent (Nucleophile) Nucleophile->Product Desired_Product Desired Reaction Product Desired_Product->Side_Product Reaction with Quencher

Caption: A diagram showing the desired quenching reaction and potential side reactions.

References

Technical Support Center: 2-Methoxyethyl Methanesulfonate (MMS-O-Me) for Cysteine Residue Modification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 2-Methoxyethyl methanesulfonate (MMS-O-Me) for the selective modification of cysteine residues in proteins.

Troubleshooting Guides

Issue: Low Efficiency of Cysteine Modification

If you are observing low or incomplete modification of your target cysteine residues, consider the following factors:

ParameterRecommendationRationale
pH of Reaction Buffer Optimize pH in the range of 7.0-8.5.The thiol group of cysteine is more nucleophilic in its deprotonated thiolate form (S-). A slightly basic pH promotes the formation of the thiolate anion, increasing its reactivity towards MMS-O-Me.
MMS-O-Me Concentration Increase the molar excess of MMS-O-Me relative to the protein. Start with a 10-fold molar excess and titrate upwards.A higher concentration of the alkylating agent can drive the reaction to completion. However, be mindful of potential off-target effects at very high concentrations.
Reaction Time Extend the incubation time. Monitor the reaction progress at different time points (e.g., 30 min, 1 hr, 2 hr, 4 hr) to determine the optimal duration.Alkylation reactions may require sufficient time to proceed to completion, especially under milder conditions.
Temperature Perform the reaction at room temperature or slightly elevated temperatures (e.g., 37°C).Increased temperature can enhance the reaction rate. However, it may also increase the risk of protein denaturation and off-target reactions.
Protein Accessibility Ensure the target cysteine residue is accessible. Consider partial denaturation of the protein if the cysteine is buried within the protein structure.The accessibility of the cysteine residue is a critical factor for successful modification. Reagents like urea or guanidinium chloride can be used for denaturation, but their compatibility with the experimental goals must be considered.

Issue: Off-Target Modification

Modification of amino acid residues other than cysteine can be a significant issue. If you suspect off-target modifications, the following troubleshooting steps are recommended:

ParameterRecommendationRationale
pH of Reaction Buffer Lower the pH of the reaction buffer to a range of 6.5-7.5.While a slightly basic pH enhances cysteine reactivity, it can also increase the nucleophilicity of other residues like lysine and histidine, leading to off-target modification. A more neutral pH can improve selectivity.
MMS-O-Me Concentration Decrease the molar excess of MMS-O-Me. Use the lowest concentration that still provides acceptable cysteine modification.High concentrations of electrophiles are more likely to react with less nucleophilic sites.
Reaction Time Shorten the incubation time.Minimizing the reaction time reduces the opportunity for slower, off-target reactions to occur.
Quenching Add a quenching reagent such as dithiothreitol (DTT) or β-mercaptoethanol (BME) to stop the reaction.Quenching the reaction ensures that the modification is limited to the desired timeframe and prevents further non-specific reactions during sample processing.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of cysteine modification by this compound?

A1: this compound is an alkylating agent. The reaction proceeds via a nucleophilic attack of the cysteine thiolate anion on the electrophilic methyl group of the methanesulfonate ester. This results in the formation of a stable thioether bond and the release of the methanesulfonate leaving group.

Q2: Which other amino acid residues are most likely to be modified by MMS-O-Me as off-targets?

A2: Based on the reactivity of similar electrophiles, the most common off-target residues are those with nucleophilic side chains. These include lysine (ε-amino group), histidine (imidazole ring), and the N-terminal α-amino group. Serine, threonine, and tyrosine have hydroxyl groups that are generally less reactive under physiological conditions but can be modified under more forcing conditions.

Q3: How can I confirm that my protein of interest is modified at the correct cysteine residue?

A3: Mass spectrometry is the gold standard for confirming site-specific protein modifications. After the modification reaction, the protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS. The mass shift corresponding to the addition of the 2-methoxyethyl group on a cysteine-containing peptide will confirm the modification.

Q4: Is the modification by MMS-O-Me reversible?

A4: No, the formation of the thioether bond between the cysteine thiol and the 2-methoxyethyl group is a stable, covalent modification and is considered irreversible under normal biological conditions.

Experimental Protocols

General Protocol for Cysteine Modification with MMS-O-Me

This protocol provides a starting point for the modification of cysteine residues in a purified protein sample. Optimization of the reaction conditions is highly recommended for each specific protein.

  • Protein Preparation:

    • Dissolve the purified protein in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).

    • If the protein contains disulfide bonds that need to be modified, they must first be reduced with a reducing agent like DTT or TCEP. Note that the reducing agent must be removed before adding MMS-O-Me. This can be achieved by dialysis, buffer exchange, or size-exclusion chromatography.

  • MMS-O-Me Solution Preparation:

    • Prepare a fresh stock solution of MMS-O-Me in an anhydrous, water-miscible solvent such as DMSO or DMF immediately before use.

  • Modification Reaction:

    • Add the MMS-O-Me stock solution to the protein solution to achieve the desired final molar excess (e.g., 10-fold to 100-fold molar excess over the protein).

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching reagent like DTT or BME to a final concentration that is in excess of the initial MMS-O-Me concentration.

  • Removal of Excess Reagents:

    • Remove unreacted MMS-O-Me and the quenching reagent by dialysis, buffer exchange, or size-exclusion chromatography into a suitable buffer for downstream applications.

  • Analysis of Modification:

    • Confirm the modification using techniques such as mass spectrometry or SDS-PAGE (if the modification results in a significant mass shift).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_analysis Analysis Protein Protein Sample Incubate Incubation Protein->Incubate MMS_O_Me MMS-O-Me Solution MMS_O_Me->Incubate Quench Quenching Incubate->Quench Purify Purification Quench->Purify Analyze Mass Spectrometry Purify->Analyze

Caption: Experimental workflow for cysteine modification.

signaling_pathway cluster_reactants Reactants cluster_product Product Cys Cysteine Thiolate (Protein-S⁻) Modified_Cys Modified Cysteine (Protein-S-CH₂CH₂OCH₃) Cys->Modified_Cys Nucleophilic Attack MMS 2-Methoxyethyl methanesulfonate MMS->Modified_Cys Alkylating Agent

Caption: Reaction of MMS-O-Me with a cysteine residue.

logical_relationship Selectivity Cysteine Selectivity pH pH pH->Selectivity influences Concentration [MMS-O-Me] Concentration->Selectivity influences Time Reaction Time Time->Selectivity influences Temperature Temperature Temperature->Selectivity influences

Caption: Factors influencing the selectivity of MMS-O-Me.

Technical Support Center: Overcoming Solubility Challenges with 2-Methoxyethyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing solubility issues of 2-Methoxyethyl methanesulfonate in biological buffers. The following information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in biological buffers a concern?

A1: this compound (CAS 16427-44-4) is a methanesulfonate ester.[1] Like many organic molecules, particularly those with limited hydrogen bonding capacity, it may exhibit low solubility in aqueous biological buffers such as Phosphate-Buffered Saline (PBS) or Tris-HCl. Poor solubility can lead to several experimental artifacts, including precipitation of the compound, inaccurate concentration in assays, and consequently, unreliable and irreproducible results.[2]

Q2: I observed a precipitate when I diluted my this compound stock solution into my aqueous assay buffer. What should I do?

A2: Precipitation upon dilution of an organic stock solution (commonly Dimethyl Sulfoxide - DMSO) into an aqueous buffer is a clear indicator of low kinetic solubility.[3] This is a frequent challenge with hydrophobic compounds.[3] The immediate step is to visually inspect for any cloudiness or particulate matter.[3] To address this, you should optimize your dilution protocol and consider the final concentration of your co-solvent.[3]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: For compounds with suspected low aqueous solubility, a common starting point is to prepare a high-concentration stock solution in an organic solvent like DMSO.[4][5] It is crucial to ensure the compound is fully dissolved in the stock solution, which can be facilitated by vortexing or sonication.[3]

Q4: How can I determine the approximate solubility of this compound in my specific biological buffer?

A4: A practical method to estimate the kinetic solubility is to perform a serial dilution of your high-concentration DMSO stock into the assay buffer. The highest concentration that remains clear and free of precipitate after a defined incubation period (e.g., 1-2 hours) at the experimental temperature can be considered the approximate kinetic solubility. Turbidity can be assessed visually or by measuring absorbance at a wavelength where the compound does not absorb (e.g., 600 nm).[3]

Troubleshooting Guide

Issue 1: Compound Precipitation in Aqueous Buffer

This is one of the most common issues when working with compounds that have low aqueous solubility.

Root Causes & Solutions

Root Cause Solution Considerations
Low Aqueous Solubility Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-30 mM). Perform serial dilutions in the biological buffer rather than a single large dilution.[3]Ensure the final DMSO concentration is compatible with your assay, typically below 0.5% for cell-based assays.[3] Always include a vehicle control with the same final DMSO concentration.
Incorrect Dilution Technique Add the compound stock to the buffer dropwise while vortexing or stirring vigorously to avoid localized high concentrations that can lead to precipitation.[3]The order of addition (compound to buffer vs. buffer to compound) can impact solubility. Empirically test what works best for your compound.
Temperature Effects Ensure all solutions (stock and buffer) are at the same temperature before mixing. Gentle warming to 37°C may improve solubility for some compounds if the assay permits.Be aware that temperature can also affect the stability of your compound and other assay components.
Buffer Composition The pH and salt concentration of your buffer can influence solubility.[3] For ionizable compounds, adjusting the pH may enhance solubility.Ensure any pH adjustments are within the functional range of your biological assay.
Issue 2: High Variability in Experimental Results

Inconsistent data can often be traced back to solubility problems, leading to an unknown and variable effective concentration of the compound in your assay.

Root Causes & Solutions

Root Cause Solution Considerations
Inconsistent Compound Concentration Before each experiment, visually inspect the diluted compound in the assay buffer for any signs of precipitation. If solubility is a persistent issue, consider using solubilizing agents.Solubilizing agents like surfactants (e.g., Tween-80) or cyclodextrins can be effective but may also interfere with the assay.[3] Their use requires careful validation.
Improper Stock Solution Handling Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can promote precipitation.[3]Before use, allow aliquots to thaw completely and equilibrate to room temperature. Briefly centrifuge the vial to collect all the liquid at the bottom.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Equilibration: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.

  • Centrifugation: Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Solvent Addition: Add the calculated volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 20 mM).

  • Dissolution: Vortex the solution vigorously. If necessary, sonicate in a water bath for several minutes until the compound is completely dissolved, resulting in a clear, particle-free solution.[3]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -20°C or -80°C, protected from light.[3]

Protocol 2: Kinetic Solubility Assessment in Biological Buffer
  • Preparation: Prepare a series of 2-fold dilutions of the this compound DMSO stock solution in 100% DMSO in a 96-well plate.

  • Dilution into Buffer: Transfer a small, equal volume from each DMSO dilution into wells of a new plate containing your biological buffer, ensuring the final DMSO concentration is consistent and at a level tolerated by your assay (e.g., 0.5%).

  • Incubation: Incubate the plate at your intended assay temperature for 1-2 hours.

  • Observation: Visually inspect each well for any signs of precipitation or cloudiness. For a more quantitative measure, read the absorbance of the plate at a wavelength around 600-650 nm.

  • Determination: The highest concentration of this compound that remains clear is the approximate kinetic solubility under your experimental conditions.

Signaling Pathways and Experimental Workflows

As a methanesulfonate ester, this compound is predicted to act as an alkylating agent, which can cause DNA damage.[6][7] This genotoxic stress can trigger cellular DNA damage response pathways, potentially leading to cell cycle arrest or apoptosis.[8]

experimental_workflow cluster_prep Preparation cluster_assay Biological Assay cluster_analysis Analysis stock Prepare 20 mM Stock in 100% DMSO serial_dilution Serial Dilution in Assay Buffer stock->serial_dilution Check for Precipitation add_to_cells Add Compound to Cells serial_dilution->add_to_cells incubation Incubate add_to_cells->incubation readout Measure Assay Readout (e.g., Cell Viability, Apoptosis) incubation->readout data_analysis Data Analysis readout->data_analysis signaling_pathway compound 2-Methoxyethyl Methanesulfonate dna_damage DNA Alkylation (DNA Damage) compound->dna_damage ddr DNA Damage Response (e.g., BER) dna_damage->ddr p53 p53 Activation ddr->p53 bax_bak Bax/Bak Activation p53->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

Minimizing off-target effects of 2-Methoxyethyl methanesulfonate in live cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 2-Methoxyethyl methanesulfonate is a research chemical. The information provided below is intended for guidance in a research setting and is based on the known properties of similar alkylating agents, such as Methyl Methanesulfonate (MMS) and Ethyl Methanesulfonate (EMS). Due to the limited availability of specific data for this compound, the following recommendations should be considered as a starting point for experimental optimization.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is predicted to act as a monofunctional alkylating agent. Its primary mechanism of action is the covalent attachment of a methoxyethyl group to nucleophilic sites on DNA bases.[1][2] The most common targets are the N7 position of guanine and the N3 position of adenine.[3] This DNA alkylation can lead to base mispairing during DNA replication and transcription, ultimately stalling replication forks and inducing DNA single-strand breaks.[3][4]

Q2: What are the expected off-target effects of this compound in live cells?

Based on the activity of similar alkylating agents, off-target effects are primarily linked to the extent of DNA damage and the cellular response to this stress. High concentrations or prolonged exposure can lead to:

  • Excessive DNA Damage: Overwhelming the DNA repair capacity of the cell, leading to widespread genomic instability.

  • Induction of Apoptosis: Triggering programmed cell death pathways in response to irreparable DNA damage.

  • Cell Cycle Arrest: Activating cell cycle checkpoints to halt proliferation while the cell attempts to repair DNA damage.[3]

  • Mitochondrial Dysfunction: Potential for direct or indirect damage to mitochondrial DNA and function.

Q3: How can I minimize off-target effects in my experiments?

Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Key strategies include:

  • Dose-Response Optimization: Perform a thorough dose-response study to determine the lowest effective concentration that elicits the desired on-target effect with minimal cytotoxicity.

  • Time-Course Optimization: Determine the optimal treatment duration. Shorter exposure times may be sufficient to induce the desired effect while minimizing the accumulation of off-target damage.

  • Use of Appropriate Controls: Always include untreated and vehicle-treated controls to accurately assess the baseline cellular state and the effect of the solvent.

  • Cell Line-Specific Validation: The sensitivity to alkylating agents can vary significantly between different cell lines.[5] It is essential to optimize conditions for each cell line used.

Troubleshooting Guides

Issue 1: High Levels of Cell Death Observed

Possible Cause Troubleshooting Step
Concentration is too high. Perform a dose-response experiment to determine the IC50 value for your cell line. Start with a wide range of concentrations and narrow down to a concentration that induces the desired effect with acceptable viability.
Treatment duration is too long. Conduct a time-course experiment to identify the shortest exposure time required to observe the on-target effect.
Cell line is particularly sensitive. Consider using a cell line known to be more resistant to alkylating agents or one with a robust DNA damage response.
Solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells. Run a solvent-only control.

Issue 2: No Observable On-Target Effect

Possible Cause Troubleshooting Step
Concentration is too low. Titrate the concentration of this compound upwards in a dose-response experiment.
Treatment duration is too short. Increase the incubation time with the compound.
Compound instability. Prepare fresh stock solutions of this compound for each experiment. Store stock solutions appropriately as recommended by the manufacturer.
Cellular resistance. The cell line may have highly efficient DNA repair mechanisms that rapidly reverse the alkylation damage. Consider using a cell line with known deficiencies in DNA repair pathways if appropriate for your experimental question.

Issue 3: High Variability Between Replicates

Possible Cause Troubleshooting Step
Inconsistent cell seeding density. Ensure uniform cell seeding across all wells and plates.
Uneven compound distribution. Mix the compound thoroughly in the culture medium before adding it to the cells.
Edge effects in multi-well plates. Avoid using the outer wells of multi-well plates for experiments, as they are more prone to evaporation and temperature fluctuations.
Cell health and passage number. Use cells that are in a healthy, exponential growth phase and within a consistent, low passage number range.

Quantitative Data Summary

Table 1: Example IC50 Values for MMS in Various Cell Lines

Cell LineMMS IC50 (mM)Exposure Time (hours)Assay
HT-29~524MTT Assay
V79~1.524Colony Formation
Human Lymphocytes~0.124Not Specified

Table 2: Example Genotoxicity Data for EMS in Mammalian Cells

Cell LineEMS Concentration (µg/mL)EndpointObservation
L5178Y50Cell ProliferationHormetic response (slight increase in proliferation)
CHO100 - 800Mutation FrequencyLinear increase in mutation frequency
gpt-delta transgenic mice5 - 100 mg/kg/day (in vivo)gpt Mutation FrequencyDose-dependent increase in mutations in various tissues

Experimental Protocols

Protocol 1: Determining IC50 using a Cell Viability Assay (e.g., MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2X stock solution of this compound in culture medium. Perform serial dilutions to create a range of 2X concentrations.

  • Treatment: Remove the existing medium from the cells and add 50 µL of fresh medium. Add 50 µL of the 2X compound dilutions to the appropriate wells. Include vehicle control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Plot cell viability (%) against the log of the compound concentration to determine the IC50 value.

Protocol 2: Assessing DNA Damage using the Comet Assay (Alkaline)

  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration. Include positive (e.g., H₂O₂) and negative controls.

  • Cell Harvesting: Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

  • Slide Preparation:

    • Mix 10 µL of the cell suspension with 75 µL of low-melting-point agarose at 37°C.

    • Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip.

    • Solidify the agarose by placing the slide on ice for 10 minutes.

  • Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) and incubate at 4°C for at least 1 hour.

  • Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow for DNA unwinding.

  • Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes.

  • Neutralization and Staining:

    • Gently rinse the slides with a neutralization buffer.

    • Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Analyze the images using appropriate software to quantify DNA damage (e.g., tail length, % DNA in the tail).

Visualizations

DNA_Damage_Response_Pathway cluster_stimulus Cellular Stress cluster_damage DNA Damage cluster_repair DNA Repair & Signaling cluster_outcome Cellular Outcome MMS 2-Methoxyethyl methanesulfonate DNA_alkylation DNA Alkylation (N7-G, N3-A) MMS->DNA_alkylation SSB Single-Strand Breaks DNA_alkylation->SSB BER Base Excision Repair (BER) SSB->BER ATM_ATR ATM/ATR Kinases SSB->ATM_ATR Successful_Repair Successful Repair BER->Successful_Repair p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: Inferred signaling pathway for this compound-induced DNA damage.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis cluster_results Results seed_cells Seed Cells treat_cells Treat cells for a defined time and dose seed_cells->treat_cells prepare_compound Prepare 2-Methoxyethyl methanesulfonate dilutions prepare_compound->treat_cells viability_assay Cell Viability Assay (e.g., MTT) treat_cells->viability_assay dna_damage_assay DNA Damage Assay (e.g., Comet Assay) treat_cells->dna_damage_assay ic50 Determine IC50 viability_assay->ic50 quantify_damage Quantify DNA Damage dna_damage_assay->quantify_damage

Caption: General experimental workflow for assessing the effects of this compound.

References

Technical Support Center: LC-MS Analysis of 2-Methoxyethyl Methanesulfonate (M-MMS)-Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxyethyl methanesulfonate (M-MMS)-modified peptides in liquid chromatography-mass spectrometry (LC-MS) applications.

General Experimental Workflow

The following diagram outlines a typical workflow for the analysis of M-MMS-modified peptides.

Workflow General Workflow for LC-MS Analysis of M-MMS-Modified Peptides cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis p1 Protein Denaturation, Reduction, and Alkylation p2 Enzymatic Digestion (e.g., Trypsin) p1->p2 p3 M-MMS Modification p2->p3 p4 Sample Cleanup (e.g., Desalting) p3->p4 lc Liquid Chromatography (LC) Separation p4->lc ms Mass Spectrometry (MS) Analysis lc->ms msms Tandem MS (MS/MS) for Fragmentation ms->msms da1 Database Search with Variable Modifications msms->da1 da2 Identify Modified Peptides da1->da2 da3 Manual Spectra Validation da2->da3

A general workflow for analyzing M-MMS-modified peptides.

Frequently Asked Questions (FAQs) & Troubleshooting

Sample Preparation

Q1: I'm not seeing the expected mass shift for my M-MMS modified peptide. What could be the issue?

A1: Several factors could contribute to this:

  • Incomplete Reaction: The M-MMS modification reaction may not have gone to completion. Ensure optimal reaction conditions (pH, temperature, and incubation time).

  • Incorrect Mass Shift Calculation: The monoisotopic mass of a 2-methoxyethyl group (C₃H₇O) is approximately 59.0497 Da . Verify that you are searching for the correct mass modification in your data analysis software.

  • Side Reactions: M-MMS can react with multiple amino acid residues, primarily cysteine and histidine. Depending on the reaction conditions, you may have a heterogeneous population of modified peptides.

  • Sample Loss: Peptides modified with a 2-methoxyethyl group will be more hydrophobic. This can lead to sample loss during cleanup steps if inappropriate materials or solvents are used. Consider using low-binding tubes and optimizing your desalting protocol.

Q2: My sample recovery is low after the modification and cleanup steps. How can I improve this?

A2: The increased hydrophobicity of the modified peptides is a likely cause.[1] Here are some suggestions:

  • Use Low-Binding Consumables: To minimize non-specific binding, use low-protein-binding microcentrifuge tubes and pipette tips.

  • Optimize Desalting: If using C18-based desalting, ensure that your elution solvent is strong enough to recover the more hydrophobic modified peptides. You may need to increase the acetonitrile concentration in your elution buffer.

  • Solid-Phase Extraction (SPE): For complex samples, consider using a solid-phase extraction protocol tailored for hydrophobic peptides to improve cleanup and recovery.

Liquid Chromatography (LC)

Q3: My modified peptides are showing poor peak shape (tailing or fronting). What can I do?

A3: Poor peak shape can be caused by several factors related to the chromatography:

  • Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and reinjecting.[2]

  • Secondary Interactions: The modified residues may interact with the stationary phase in unintended ways. If using a silica-based C18 column, interactions with residual silanol groups can cause tailing. Using a mobile phase with a low concentration of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1%) can improve peak shape.[3]

  • Inappropriate Mobile Phase: Ensure your mobile phase is properly prepared and of high quality (LC-MS grade). The organic solvent concentration in your sample should be similar to or lower than your initial mobile phase conditions to avoid peak distortion.

Q4: I am observing a shift in retention times for my modified peptides. Why is this happening?

A4: Retention time shifts can be indicative of several issues:

  • Increased Hydrophobicity: The addition of the 2-methoxyethyl group increases the hydrophobicity of the peptide, which will lead to a longer retention time on a reverse-phase column compared to the unmodified peptide. This is an expected outcome.

  • LC System Instability: Fluctuations in pump pressure, temperature, or mobile phase composition can cause retention time shifts. Ensure your LC system is properly equilibrated and maintained.

  • Column Degradation: Over time, the performance of an LC column can degrade. If you observe retention time shifts and peak broadening across many peptides, it may be time to replace the column.

IssuePotential CauseRecommended Action
Peak Tailing Column overloadDilute the sample.
Secondary silanol interactionsUse 0.1% TFA in the mobile phase.
Column contaminationFlush the column with a strong solvent.
Retention Time Shift Expected hydrophobicity changeThis is normal for modified peptides.
Unstable LC conditionsEnsure proper system equilibration.
Column degradationReplace the analytical column.
Mass Spectrometry (MS & MS/MS)

Q5: I have a low MS signal for my modified peptide. How can I improve the signal intensity?

A5: Low signal intensity can be a complex issue with multiple potential causes:

  • Ion Suppression: Co-eluting compounds from your sample matrix can suppress the ionization of your target peptide. Improve your sample cleanup or adjust your LC gradient to better separate the peptide of interest from interfering substances.

  • Inefficient Ionization: While alkylation can enhance hydrophobicity and potentially improve ionization, the specific modification may alter the peptide's gas-phase basicity.[1] Optimize your MS source parameters, such as capillary voltage, gas flow, and temperature, to maximize the signal for your modified peptide.

  • Adduct Formation: The formation of sodium ([M+Na]⁺) or other adducts can split the signal between different ionic species, reducing the intensity of your protonated molecule ([M+H]⁺). Use high-purity solvents and reagents to minimize salt contamination.

Q6: The MS/MS fragmentation of my modified peptide is poor, or I'm not seeing the expected fragment ions. What should I consider?

A6: The 2-methoxyethyl modification can influence peptide fragmentation in several ways:

  • Modification Stability: The modification itself may be labile and prone to neutral loss during collision-induced dissociation (CID). Look for a neutral loss of 59.0497 Da in your MS/MS spectrum.

  • Fragmentation Pathways: The modification can alter the charge distribution on the peptide, leading to changes in the preferred fragmentation pathways. This may result in a different pattern of b- and y-ions compared to the unmodified peptide.

  • Alternative Fragmentation Techniques: If CID is not providing informative spectra, consider using alternative fragmentation methods such as Higher-energy Collisional Dissociation (HCD) or Electron-Transfer Dissociation (ETD), if available on your instrument. These methods can provide complementary fragmentation information.[4]

Troubleshooting Logic Diagram

This diagram provides a systematic approach to troubleshooting common issues.

Troubleshooting Troubleshooting Logic for M-MMS Modified Peptides cluster_lc LC Issues cluster_ms MS Issues start Problem Observed peak_shape Poor Peak Shape start->peak_shape rt_shift Retention Time Shift start->rt_shift low_signal Low MS Signal start->low_signal poor_frag Poor MS/MS Fragmentation start->poor_frag no_mod No Modified Peptide Detected start->no_mod sol1 Dilute Sample peak_shape->sol1 sol2 Check Mobile Phase (add TFA) peak_shape->sol2 sol3 Clean/Replace Column peak_shape->sol3 sol4 Confirm Increased Hydrophobicity rt_shift->sol4 sol5 Check LC System Stability rt_shift->sol5 sol6 Equilibrate Column Longer rt_shift->sol6 sol7 Improve Sample Cleanup low_signal->sol7 sol8 Optimize MS Source Parameters low_signal->sol8 sol9 Check for Adducts low_signal->sol9 sol10 Look for Neutral Loss of 59 Da poor_frag->sol10 sol11 Use Alternative Fragmentation (HCD/ETD) poor_frag->sol11 sol12 Increase Collision Energy poor_frag->sol12 sol13 Verify Reaction Conditions no_mod->sol13 sol14 Check Mass Shift in Search Parameters (59.0497 Da) no_mod->sol14 sol15 Optimize Sample Cleanup for Hydrophobic Peptides no_mod->sol15

A decision tree for troubleshooting common LC-MS issues.

Experimental Protocols

Protocol 1: In-Solution Digestion and M-MMS Modification of a Purified Protein
  • Denaturation, Reduction, and Alkylation:

    • Resuspend your protein sample in a denaturing buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0).

    • Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool the sample to room temperature and add iodoacetamide (IAM) to a final concentration of 25 mM. Incubate in the dark at room temperature for 20 minutes to alkylate free cysteines.

    • Quench the excess IAM by adding DTT to a final concentration of 10 mM.

  • Digestion:

    • Dilute the sample with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (enzyme:protein, w/w) ratio and incubate overnight at 37°C.

  • M-MMS Modification:

    • Adjust the pH of the peptide solution to ~7.5-8.0 with a suitable buffer (e.g., HEPES).

    • Add this compound (M-MMS) to the desired final concentration. Note: The optimal concentration and reaction time should be determined empirically.

    • Incubate at 37°C for 1-2 hours.

    • Quench the reaction by adding an excess of a thiol-containing reagent like DTT or by acidification with formic acid to a final concentration of 1%.

  • Sample Cleanup:

    • Desalt the sample using a C18 StageTip or a similar reversed-phase cleanup method.

    • Wash the tip with a low organic solvent solution (e.g., 0.1% formic acid in water).

    • Elute the peptides with a higher organic solvent solution (e.g., 60% acetonitrile, 0.1% formic acid). Note: You may need to increase the acetonitrile concentration to ensure elution of the more hydrophobic modified peptides.

    • Dry the eluted peptides in a vacuum centrifuge and resuspend in a suitable solvent for LC-MS analysis (e.g., 2% acetonitrile, 0.1% formic acid).

Quantitative Data Summary

When analyzing M-MMS modified peptides, it is crucial to monitor for specific mass shifts. The following table summarizes the expected monoisotopic mass changes.

Modification / AdductMonoisotopic Mass Change (Da)Notes
2-Methoxyethyl +59.0497 C₃H₇O
Sodium Adduct+22.9898[M+Na]⁺
Potassium Adduct+38.9637[M+K]⁺
Neutral Loss of Water-18.0106Common fragment ion
Neutral Loss of Ammonia-17.0266Common fragment ion from N-terminus or basic residues

This technical support guide provides a starting point for troubleshooting issues related to the LC-MS analysis of this compound-modified peptides. Given the unique properties of this modification, empirical optimization of sample preparation, chromatography, and mass spectrometry parameters is often necessary to achieve the best results.

References

Adjusting pH for optimal 2-Methoxyethyl methanesulfonate reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxyethyl methanesulfonate (MEMS). The information is designed to address common issues encountered during experimental procedures, with a focus on optimizing reactivity by adjusting pH.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound (MEMS)?

A1: this compound is an alkylating agent. Its principal use in research and drug development is to introduce a 2-methoxyethyl group to a substrate. The methanesulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions.[1][2]

Q2: How does pH affect the stability of this compound?

A2: The stability of methanesulfonate esters like MEMS is pH-dependent. Generally, they are more susceptible to hydrolysis under alkaline conditions. For similar compounds, it has been shown that hydrolysis is significant at a pH of 10.[3][4] Stability is greater in neutral to slightly acidic environments, with a pH range of 7-8 being recommended for storage and handling of related compounds to minimize degradation.[5]

Q3: What is the optimal pH for the reactivity of MEMS as an alkylating agent?

A3: The optimal pH for an alkylation reaction with MEMS is a balance between maximizing the nucleophilicity of the substrate and maintaining the stability of the MEMS. While the substrate's nucleophilicity might increase with higher pH, the stability of MEMS decreases. Therefore, conducting reactions in a neutral to slightly alkaline buffer system (pH 7-8.5) is often a good starting point to ensure the integrity of the reagent while allowing for efficient alkylation. The ideal pH will be substrate-dependent and may require empirical optimization.

Q4: What are the common side products when using MEMS in an alkylation reaction?

A4: The primary side product is the hydrolysis product, 2-methoxyethanol, which can form if the reaction conditions are too aqueous or basic, or if there is significant moisture contamination.[6] Depending on the substrate and reaction conditions, elimination products may also be formed.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Degradation of MEMS due to high pH: The reaction buffer is too alkaline, causing rapid hydrolysis of the MEMS.- Monitor and adjust the pH of the reaction mixture to a neutral or slightly acidic range (pH 6.5-7.5).- Use a freshly prepared solution of MEMS.
2. Moisture Contamination: Water in the solvent or on the glassware is hydrolyzing the MEMS.[6]- Ensure all glassware is thoroughly oven-dried.- Use anhydrous solvents for the reaction.
3. Insufficient Nucleophilicity of the Substrate: The pH is too low, leading to protonation of the nucleophilic group on the substrate.- If the substrate has a low pKa, consider slightly increasing the pH to deprotonate the nucleophile, but not so high as to cause significant MEMS hydrolysis (e.g., pH 8.0-8.5).
Formation of Multiple Products 1. pH is too high, promoting side reactions: Besides hydrolysis, high pH can promote elimination or other side reactions.- Lower the reaction pH and temperature to favor the desired nucleophilic substitution.
2. Non-optimal reaction buffer: The buffer components may be interfering with the reaction.- Screen different buffer systems to find one that is non-reactive and maintains the desired pH.
Inconsistent Reaction Rates 1. Poor pH control: The reaction is not adequately buffered, leading to pH shifts as the reaction progresses.- Use a suitable buffer with sufficient buffering capacity to maintain a stable pH throughout the reaction.
2. Temperature Fluctuations: Inconsistent temperature can affect both the reaction rate and the stability of MEMS.- Ensure precise and stable temperature control throughout the experiment.

Experimental Protocols

General Protocol for Alkylation of a Nucleophile with this compound

This protocol provides a general methodology for the alkylation of a generic nucleophilic substrate (Nu-H) and should be optimized for specific applications.

  • Preparation of Reaction Mixture:

    • Dissolve the nucleophilic substrate in an appropriate anhydrous solvent (e.g., DMF, DMSO, or acetonitrile) in an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.1-1.5 equivalents) to the solution to act as a proton scavenger.[6]

    • If pH control is critical, use a well-buffered system in the desired pH range (e.g., phosphate or HEPES buffer), ensuring the chosen buffer does not interfere with the reaction.

  • Addition of this compound:

    • Slowly add this compound (typically 1.0-1.2 equivalents) to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding cold water or a suitable quenching agent.

    • Extract the product into an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product using an appropriate technique, such as column chromatography.

Data Presentation

Table 1: pH-Dependent Stability of Methanesulfonate Esters (Qualitative)

pH RangeStability of Methanesulfonate EstersPrimary Degradation PathwayReference
Acidic (< 6)Generally StableSlow HydrolysisGeneral Chemical Principles
Neutral (6-8)StableMinimal Hydrolysis[5]
Alkaline (> 8)Prone to DegradationBase-catalyzed Hydrolysis[3][4]

Note: This table is based on data for structurally related methanesulfonate esters and provides a general guideline for this compound.

Visualizations

Logical Workflow for Troubleshooting Low Yield in MEMS Alkylation Reactions

Troubleshooting_Workflow start Low or No Product Yield check_ph Check Reaction pH start->check_ph ph_high pH is too high (> 8.5)? check_ph->ph_high adjust_ph Adjust pH to 7-8 ph_high->adjust_ph Yes check_moisture Check for Moisture Contamination ph_high->check_moisture No re_evaluate Re-evaluate Reaction adjust_ph->re_evaluate moisture_present Moisture present? check_moisture->moisture_present use_anhydrous Use Anhydrous Conditions moisture_present->use_anhydrous Yes check_nucleophilicity Check Substrate Nucleophilicity moisture_present->check_nucleophilicity No use_anhydrous->re_evaluate nucleophilicity_low pH too low for deprotonation? check_nucleophilicity->nucleophilicity_low increase_ph_slightly Slightly Increase pH (e.g., 8.0-8.5) nucleophilicity_low->increase_ph_slightly Yes nucleophilicity_low->re_evaluate No increase_ph_slightly->re_evaluate Apoptosis_Pathway mms DNA Alkylating Agent (e.g., MMS) dna_damage DNA Damage mms->dna_damage caspase2_activation Caspase-2 Activation dna_damage->caspase2_activation mitochondria Mitochondria caspase2_activation->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9_activation Caspase-9 Activation cytochrome_c->caspase9_activation caspase3_activation Caspase-3 Activation caspase9_activation->caspase3_activation apoptosis Apoptosis caspase3_activation->apoptosis

References

Validation & Comparative

A Comparative Analysis of the Alkylating Activity of 2-Methoxyethyl Methanesulfonate and Methyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the genotoxic and cytotoxic profiles of two alkylating agents, supported by experimental data and protocols.

Introduction

Alkylating agents are a class of reactive compounds capable of introducing alkyl groups into nucleophilic sites of organic molecules, including DNA. This reactivity makes them potent mutagens and carcinogens, but also forms the basis for their use as chemotherapeutic agents. Methyl methanesulfonate (MMS) is a well-characterized monofunctional alkylating agent widely used in genetic toxicology studies as a positive control due to its consistent genotoxic effects. 2-Methoxyethyl methanesulfonate is a structurally related compound, and understanding its comparative alkylating activity is crucial for risk assessment and potential therapeutic applications. This guide provides a detailed comparison of the alkylating activity of this compound and MMS, focusing on their genotoxicity and cytotoxicity as determined by key in vitro assays.

Mechanism of Action: DNA Alkylation

Both this compound and Methyl methanesulfonate (MMS) are monofunctional alkylating agents. Their primary mechanism of genotoxicity involves the transfer of their respective alkyl groups (2-methoxyethyl and methyl) to nucleophilic sites on DNA bases. The most common sites of alkylation are the N7 position of guanine and the N3 position of adenine.[1] These DNA adducts can lead to base mispairing during DNA replication, DNA strand breaks, and chromosomal aberrations, ultimately resulting in mutations and cell death.[1][2]

The simplified signaling pathway for DNA damage and repair following exposure to these alkylating agents is depicted below.

DNA_Alkylation_Pathway Alkylating_Agent Alkylating Agent (MMS or this compound) DNA DNA Alkylating_Agent->DNA Alkylation DNA_Adducts DNA Adducts (e.g., N7-methylguanine, N3-methyladenine) DNA->DNA_Adducts Replication_Fork_Stalling Replication Fork Stalling DNA_Adducts->Replication_Fork_Stalling DNA_Strand_Breaks DNA Strand Breaks Replication_Fork_Stalling->DNA_Strand_Breaks Mutation Mutation Replication_Fork_Stalling->Mutation Cell_Cycle_Arrest Cell Cycle Arrest DNA_Strand_Breaks->Cell_Cycle_Arrest DNA_Repair DNA Repair Pathways (BER, HR, etc.) Cell_Cycle_Arrest->DNA_Repair Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Survival Cell Survival DNA_Repair->Survival

Caption: Simplified pathway of DNA alkylation and cellular response.

Comparative Genotoxicity and Cytotoxicity Data

A study by S. Glowienke et al. (2007) provides direct comparative data on the genotoxicity of 19 sulfonic acid esters, including this compound and MMS, in the Ames test and an in vitro micronucleus assay. The results indicate that all tested methanesulfonic acid esters, including the two compounds of interest, are genotoxic.[1]

Data Presentation
CompoundMolecular FormulaMolecular WeightCAS Number
This compoundC4H10O4S154.1816427-44-4
Methyl methanesulfonate (MMS)CH4O3S110.1366-27-3

Table 1: Physicochemical Properties

AssayEndpointThis compoundMethyl methanesulfonate (MMS)
Ames Test (Salmonella typhimurium TA100) MutagenicityPositive[1]Positive[1][2]
In Vitro Micronucleus Test (Mouse Lymphoma Cells) Clastogenicity/AneugenicityPositive[1]Positive[1][3][4]

Table 2: Summary of Genotoxicity Data

Quantitative data from the Glowienke et al. (2007) study, such as Lowest Effect Concentration (LEC) in the Ames test and dose-response curves for the micronucleus test, are essential for a precise comparison of potency and would be included here upon obtaining the full-text article.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[5]

Workflow Diagram:

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis Test_Compound Test Compound Dilutions Mix Mix Test Compound, Bacteria, and S9 Mix (if applicable) Test_Compound->Mix S9_Mix S9 Metabolic Activation Mix (optional) S9_Mix->Mix Bacteria_Culture Histidine-dependent Salmonella typhimurium Culture Bacteria_Culture->Mix Pour Pour onto Minimal Glucose Agar Plates Mix->Pour Incubate Incubate at 37°C for 48-72 hours Pour->Incubate Count Count Revertant Colonies Incubate->Count Compare Compare to Negative and Positive Controls Count->Compare

Caption: Workflow for the Ames Test.

Protocol:

  • Strain Preparation: Cultures of appropriate Salmonella typhimurium strains (e.g., TA100, which is sensitive to base-pair substitution mutagens) are grown overnight in nutrient broth.

  • Metabolic Activation: For compounds that may require metabolic activation to become mutagenic, a rat liver homogenate (S9 fraction) is prepared and added to the test system.

  • Exposure: The test compound at various concentrations, the bacterial culture, and with or without the S9 mix are combined in molten top agar.

  • Plating: The mixture is poured onto minimal glucose agar plates. These plates lack histidine, the amino acid the bacterial strain requires for growth.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: Only bacteria that have undergone a reverse mutation (reversion) to a histidine-independent state will grow and form visible colonies. The number of revertant colonies is counted for each concentration and compared to negative (solvent) and positive controls. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic effect.[5]

In Vitro Micronucleus Assay

The in vitro micronucleus assay is used to detect chromosomal damage. It identifies micronuclei, which are small nuclei that form outside the main nucleus in daughter cells, containing chromosome fragments or whole chromosomes that were not incorporated into the nucleus during cell division.[6]

Workflow Diagram:

Micronucleus_Assay_Workflow cluster_culture Cell Culture & Exposure cluster_cytokinesis_block Cytokinesis Block cluster_harvest Harvesting & Staining cluster_analysis Analysis Cell_Seeding Seed Mammalian Cells (e.g., CHO, TK6, Mouse Lymphoma) Compound_Addition Add Test Compound at Various Concentrations Cell_Seeding->Compound_Addition Incubate_Exposure Incubate for a Defined Period Compound_Addition->Incubate_Exposure Add_CytoB Add Cytochalasin B Incubate_Exposure->Add_CytoB Incubate_CytoB Incubate to Allow Nuclear Division but Prevent Cytoplasmic Division Add_CytoB->Incubate_CytoB Harvest_Cells Harvest Cells Incubate_CytoB->Harvest_Cells Stain_Cells Stain with DNA-specific Dye (e.g., Giemsa, DAPI) Harvest_Cells->Stain_Cells Microscopy Score Micronuclei in Binucleated Cells under a Microscope Stain_Cells->Microscopy Compare_Controls Compare to Negative and Positive Controls Microscopy->Compare_Controls

Caption: Workflow for the In Vitro Micronucleus Assay.

Protocol:

  • Cell Culture: Mammalian cells (e.g., Chinese Hamster Ovary (CHO), mouse lymphoma L5178Y, or human TK6 cells) are cultured in appropriate media.

  • Exposure: Cells are treated with various concentrations of the test compound, along with negative and positive controls, for a specific duration (e.g., 3-6 hours with S9 activation, or for one to one and a half cell cycle times without S9).

  • Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis (the final step in cell division where the cytoplasm divides), resulting in binucleated cells. This ensures that only cells that have undergone mitosis are scored.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: The frequency of micronucleated cells is determined by scoring a predetermined number of binucleated cells (e.g., 1000-2000) per concentration under a microscope. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.[6]

In Vitro Cytotoxicity Assay (MTT Assay)

Cytotoxicity assays are performed to determine the concentration range of a test compound that causes cell death, which is crucial for selecting appropriate concentrations for genotoxicity assays. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Plating: Cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Exposure: The cells are then treated with a range of concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells. The concentration of the test compound that reduces cell viability by 50% (IC50) is then calculated.

Conclusion

Both this compound and Methyl methanesulfonate are direct-acting alkylating agents with confirmed genotoxic activity in both bacterial and mammalian cell systems. The available data from a comparative study by S. Glowienke et al. (2007) indicates that both compounds induce point mutations in the Ames test and chromosomal damage in the in vitro micronucleus assay.[1] To definitively compare their relative potencies, a detailed analysis of the quantitative dose-response data from this and other relevant studies is necessary. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative assessments. For researchers in drug development and chemical safety, understanding the similarities and potential differences in the alkylating activity of these two methanesulfonates is essential for accurate risk assessment and the development of safer chemical entities.

References

2-Methoxyethyl methanesulfonate versus Ethyl methanesulfonate (EMS) for mutagenesis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Alkylating Agents for Mutagenesis: Ethyl Methanesulfonate (EMS) vs. 2-Methoxyethyl Methanesulfonate

Introduction

In the fields of genetics, toxicology, and drug development, chemical mutagens are indispensable tools for studying gene function, modeling human diseases, and assessing the safety of new chemical entities. Among the most widely used are alkylating agents, which induce DNA lesions that can lead to heritable mutations. Ethyl methanesulfonate (EMS) is a canonical monofunctional ethylating agent, extensively characterized and employed for its high efficiency in inducing point mutations.[1][2] Its counterpart, this compound, is a structurally related compound.

This guide provides an objective, data-driven comparison of these two alkylating agents. It is important to note that while extensive public-domain data exists for Ethyl methanesulfonate, information on the specific mutagenic activity of this compound is sparse. This comparison, therefore, relies on the well-documented properties of EMS and contrasts them with available data for related methanesulfonate compounds to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Mechanism of Action: Alkylation and DNA Damage

Both EMS and this compound are alkylating agents that covalently transfer an alkyl group to nucleophilic sites on DNA bases. However, the nature of the alkyl group (ethyl vs. methoxyethyl) and the preferred site of adduction can lead to different downstream genetic consequences.

Ethyl Methanesulfonate (EMS): EMS is a potent point mutagen that primarily transfers its ethyl group to the O⁶ position of guanine (G), forming O⁶-ethylguanine.[3][4] This modified base has a high propensity to mispair with thymine (T) instead of cytosine (C) during DNA replication.[3] Subsequent replication rounds solidify this change, resulting in a G:C to A:T transition mutation.[3][5] This specific and predictable mutational signature makes EMS a favored tool for genetic screens.[2] While it can also alkylate other sites, such as the N⁷ position of guanine, the O⁶-ethylguanine adduct is the primary premutagenic lesion.[1][6]

EMS_Mechanism GC_pair Guanine-Cytosine (G:C) Pair EMS EMS O6_EtG O⁶-ethylguanine (Premutagenic Lesion) EMS->O6_EtG Ethylates Guanine Mispairing O⁶-ethylguanine pairs with Thymine (T) O6_EtG->Mispairing Mispairing AT_pair Adenine-Thymine (A:T) Pair Mispairing->AT_pair Replication Ames_Test_Workflow cluster_Preparation Preparation cluster_Exposure Exposure cluster_Plating_Incubation Plating & Incubation cluster_Analysis Analysis Strain Select S. typhimurium his- strains Mix Combine in tube: 1. Bacteria 2. Test Chemical 3. S9 Mix or Buffer Strain->Mix S9_Prep Prepare S9 Mix (for metabolic activation) S9_Prep->Mix Chem_Prep Prepare Test Chemical (serial dilutions) Chem_Prep->Mix Top_Agar Add Top Agar Mix->Top_Agar Pour Pour onto Minimal Glucose Agar Plate Top_Agar->Pour Incubate Incubate at 37°C (48-72 hours) Pour->Incubate Count Count Revertant Colonies Incubate->Count Compare Compare to Controls (Positive & Negative) Count->Compare Result Determine Mutagenicity Compare->Result Micronucleus_Assay_Workflow cluster_InVivo In Vivo Phase cluster_LabPhase Laboratory Phase cluster_Analysis Analysis Phase Dosing Administer Compound to Rodents (Treatment, Positive & Vehicle Controls) Collection Collect Bone Marrow or Peripheral Blood (e.g., 24h & 48h post-dose) Dosing->Collection Smear Prepare Microscope Slides Collection->Smear Stain Stain Slides (e.g., Acridine Orange, Giemsa) Smear->Stain Score Score Micronucleated PCEs (min. 2000 PCEs/animal) Stain->Score Stats Statistical Analysis vs. Controls Score->Stats Result Determine Clastogenicity/ Aneugenicity Stats->Result TGR_Assay_Workflow cluster_InVivo In Vivo Phase cluster_Rescue Transgene Rescue cluster_Analysis Analysis Dosing Treat Transgenic Rodents (e.g., 28 days) Fixation Mutation Fixation Period (e.g., 3 days) Dosing->Fixation Harvest Harvest Tissues & Isolate gDNA Fixation->Harvest Packaging Package Transgene into Phage Particles Harvest->Packaging Infection Infect lacZ-deficient E. coli Packaging->Infection Plating Plate on Selective & Non-selective Media Infection->Plating Scoring Count Plaques on Both Media Types Plating->Scoring Calculate Calculate Mutant Frequency Scoring->Calculate Result Determine In Vivo Mutagenicity Calculate->Result

References

Validation of 2-Methoxyethyl Methanesulfonate-Induced Modifications: A Comparative Guide to Western Blot and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cellular response to DNA damage is critical. 2-Methoxyethyl methanesulfonate (MMS) is a potent alkylating agent widely used to induce DNA damage and study the subsequent cellular repair pathways.[1][2][3] A key aspect of this response involves the post-translational modification (PTM) of proteins that regulate DNA repair, cell cycle checkpoints, and apoptosis.[4][5] Validating these modifications is essential for elucidating molecular mechanisms and identifying potential therapeutic targets.

This guide provides an objective comparison of Western blot and alternative methods for validating MMS-induced protein modifications, supported by experimental data and detailed protocols.

Comparative Analysis of Key Validation Techniques

Western blotting is a cornerstone technique for detecting specific proteins and their modifications.[6][7] However, alternative methods offer distinct advantages in terms of throughput, sensitivity, and the ability to identify novel modifications. The choice of technique depends on the specific research question, available resources, and the nature of the modification being investigated.

Table 1: Comparison of Performance Characteristics

FeatureWestern BlotMass Spectrometry (MS)Enzyme-Linked Immunosorbent Assay (ELISA)
Primary Application Targeted validation and semi-quantitative analysis of known protein modifications.[6][8]High-throughput, unbiased identification and quantification of known and unknown PTMs.[6][9][10]Quantitative detection of a single, known protein modification.[11][12]
Sensitivity Moderate to high, dependent on antibody quality.Very high, capable of detecting low-abundance modifications.[7]High, suitable for detecting small amounts of target protein.[12]
Throughput Low to moderate.High, capable of analyzing thousands of modifications simultaneously.[6]High, suitable for screening large numbers of samples.[11]
Data Output Band intensity (relative quantification), protein size.Peptide/protein identification, precise modification site mapping, relative and absolute quantification.[10]Absorbance/fluorescence signal (quantitative).
Requirement for Specific Antibodies Yes, requires antibodies specific to the modified protein.[13]No, for discovery. Yes, for targeted MS approaches.Yes, requires a matched pair of antibodies.[11]
Cost Relatively low equipment cost, ongoing reagent costs.High equipment and maintenance costs.Low to moderate, dependent on kit availability.
Expertise Required Basic laboratory skills.Specialized training in instrumentation and data analysis.Basic laboratory skills.

Signaling and Experimental Workflows

Visualizing the complex biological pathways and experimental procedures is crucial for a clear understanding. The following diagrams illustrate the cellular response to MMS-induced damage and the standard workflow for its validation by Western blot.

MMS_Signaling_Pathway cluster_stimulus Cellular Insult cluster_response DNA Damage Response MMS 2-Methoxyethyl methanesulfonate (MMS) DNA_Damage DNA Alkylation (e.g., N7-methylguanine) MMS->DNA_Damage Checkpoint_Activation Checkpoint Kinase Activation (e.g., Mec1, Rad53) DNA_Damage->Checkpoint_Activation activates Effector_Modification Post-Translational Modification of Effector Proteins Checkpoint_Activation->Effector_Modification phosphorylates/ ubiquitinates DNA_Repair DNA Repair Effector_Modification->DNA_Repair Cell_Cycle_Arrest Cell Cycle Arrest Effector_Modification->Cell_Cycle_Arrest

Caption: MMS-induced DNA damage signaling pathway.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis_transfer Separation and Transfer cluster_detection Immunodetection cluster_analysis Analysis A 1. Cell Lysis (with protease/phosphatase inhibitors) B 2. Protein Quantification (e.g., BCA Assay) A->B C 3. Sample Denaturation (Laemmli buffer + heat) B->C D 4. SDS-PAGE (Separates proteins by size) C->D E 5. Protein Transfer (to PVDF or Nitrocellulose membrane) D->E F 6. Blocking (Prevents non-specific binding) E->F G 7. Primary Antibody Incubation (Binds to modified protein) F->G H 8. Secondary Antibody Incubation (HRP-conjugated, binds to primary Ab) G->H I 9. Signal Detection (Chemiluminescence) H->I J 10. Data Analysis (Densitometry) I->J

References

Cross-Validation of Mass Spectrometry Methods for 2-Methoxyethyl Methanesulfonate Adducts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based methods for the validation and quantification of 2-Methoxyethyl methanesulfonate (MEMS) adducts. The formation of DNA and protein adducts by genotoxic impurities like MEMS is a critical concern in drug development and toxicology. Accurate and robust analytical methods are essential for risk assessment. This document outlines the methodologies, performance characteristics, and experimental protocols for the predominant mass spectrometric techniques, offering a framework for cross-validation and method selection.

Introduction to this compound Adduct Analysis

This compound is an alkylating agent with the potential to react with nucleophilic sites in biological macromolecules. Of particular concern is its ability to form covalent adducts with DNA, which can lead to mutations and potentially cancer. The detection and quantification of these adducts at trace levels are paramount for ensuring the safety of pharmaceutical products and for toxicological studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a primary tool for this purpose due to its high sensitivity and specificity. Cross-validation of these methods across different platforms and laboratories is crucial for establishing reliable and reproducible results.

Comparative Analysis of Mass Spectrometry Methods

While direct inter-laboratory cross-validation studies for this compound adducts are not extensively published, a comparison can be drawn from the validation data of methods developed for similar short-chain alkyl methanesulfonates, such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS). The principles of analysis and validation are directly translatable.

The primary mass spectrometric techniques for analyzing these adducts are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Performance of Analytical Methods

The selection of an analytical method is often guided by its quantitative performance. The following tables summarize key validation parameters from published studies on related methanesulfonate compounds, providing a benchmark for what can be expected from a well-validated method for this compound adducts.

Table 1: Comparison of GC-MS Methods for Methanesulfonate Impurities

ParameterMethod 1 (GC-MS/MS)Method 2 (GC-MS)
Analyte(s) 9 Alkyl SulfonatesMMS and EMS
Limit of Detection (LOD) Not Reported0.001 µg/mL
Limit of Quantitation (LOQ) 0.10–1.05 ng/mL0.005 µg/mL
Linearity (Correlation Coefficient) >0.9993>0.999
Accuracy (% Recovery) 75% - 120%97.2% - 99.8%
Precision (RSD%) Not Reported1.06% - 1.96%
Reference [1][2]

Table 2: Comparison of LC-MS/MS Methods for Methanesulfonate Impurities

ParameterMethod 1 (LC-MS/MS)
Analyte(s) MMS and EMS
Limit of Detection (LOD) 0.3 µg/g
Limit of Quantitation (LOQ) 0.4 µg/g
Linearity (Correlation Coefficient) >0.999
Accuracy (% Recovery) 80% - 120%
Precision (RSD%) Not Reported
Reference [3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are generalized protocols for the analysis of methanesulfonate adducts, based on common practices in the field.

Sample Preparation for DNA Adduct Analysis
  • DNA Isolation: Extract DNA from cells or tissues using standard enzymatic or chemical lysis methods, followed by purification steps to remove proteins and RNA.

  • DNA Hydrolysis: Enzymatically digest the purified DNA to individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

  • Solid-Phase Extraction (SPE): Enrich the adducted nucleosides from the bulk of unmodified nucleosides using a suitable SPE cartridge (e.g., C18).

  • Derivatization (for GC-MS): For volatile compounds, a derivatization step may be necessary to improve chromatographic behavior and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
  • Chromatographic Column: A C18 reversed-phase column is typically used for the separation of nucleoside adducts.

  • Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with a modifier like formic acid or ammonium formate, is employed.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification, providing high selectivity and sensitivity.[3][4] The transitions would be from the protonated molecule to a characteristic product ion (e.g., the protonated base).

    • Instrumentation: Triple quadrupole (QqQ) or high-resolution mass spectrometers like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap can be used.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Chromatographic Column: A non-polar or medium-polarity column (e.g., DB-5ms) is typically used.

  • Injection: Splitless injection is often used for trace analysis.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) is standard.

    • Scan Mode: Selected Ion Monitoring (SIM) or full scan mode can be used. For higher sensitivity and selectivity, a triple quadrupole instrument in MRM mode is advantageous.[1]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound DNA adducts using LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Tissue or Cells) dna_extraction DNA Extraction sample->dna_extraction enzymatic_hydrolysis Enzymatic Hydrolysis to Nucleosides dna_extraction->enzymatic_hydrolysis spe Solid-Phase Extraction (Enrichment) enzymatic_hydrolysis->spe lc_separation LC Separation (Reversed-Phase) spe->lc_separation ms_detection Mass Spectrometry (ESI+, MRM) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification & Validation data_acquisition->quantification

Caption: Workflow for LC-MS/MS analysis of DNA adducts.

Alternative and Complementary Validation Methods

While mass spectrometry is the gold standard, other techniques can be used for validation or as orthogonal methods:

  • ³²P-Postlabeling: This is a highly sensitive method for detecting DNA adducts, though it does not provide structural information.

  • Immunoassays (ELISA): If antibodies specific to the this compound adduct are available, ELISA can be a high-throughput screening method.

  • High-Resolution Mass Spectrometry (HRMS): Techniques like TOF and Orbitrap MS provide accurate mass measurements, which can confirm the elemental composition of an adduct, adding another layer of validation.[5]

Conclusion

The cross-validation of analytical methods for this compound adducts is critical for ensuring data reliability in safety and toxicological assessments. While direct comparative studies are sparse, a robust validation framework can be established by comparing the performance of well-documented LC-MS/MS and GC-MS methods for related alkylating agents. The choice of method will depend on the specific requirements for sensitivity, selectivity, and the available instrumentation. The protocols and comparative data presented in this guide provide a foundation for researchers to develop, validate, and cross-validate their analytical methods for the detection and quantification of these important genotoxic adducts.

References

Efficacy and toxicity comparison of 2-Methoxyethyl methanesulfonate with other alkylating agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy and Toxicity of 2-Methoxyethyl methanesulfonate and Other Alkylating Agents

Introduction to Alkylating Agents

Alkylating agents represent a foundational class of chemotherapeutic drugs used in the treatment of a wide range of cancers.[1] Their primary mechanism of action involves the covalent attachment of alkyl groups to nucleophilic sites on cellular macromolecules, most critically, the DNA.[2][3] This process, known as DNA alkylation, can lead to abnormal base pairing, the formation of single-strand breaks, and the creation of inter- and intrastrand DNA cross-links.[1] Such DNA damage disrupts the integrity of the genetic material, interfering with DNA replication and transcription, which ultimately triggers programmed cell death (apoptosis), particularly in rapidly dividing cancer cells.[1]

While effective, the clinical utility of alkylating agents is often limited by a narrow therapeutic index and significant toxicities, stemming from their lack of specificity for cancer cells.[2] Furthermore, tumor resistance, often mediated by cellular DNA repair mechanisms such as the enzyme O6-methylguanine-DNA methyltransferase (MGMT), can diminish their therapeutic efficacy.[2][4] This guide provides a comparative overview of the efficacy and toxicity of several key alkylating agents, with a special focus on this compound, supported by available experimental data and detailed methodologies.

Compound Profiles

This compound

This compound is an ester of methanesulfonic acid.[5] Based on available chemical data, it is classified as a synthetic reagent used for alkylation in chemical synthesis. Hazard classifications indicate that it is harmful if swallowed and may cause skin, eye, and respiratory irritation.[6]

Notably, a comprehensive review of scientific literature and clinical data reveals a lack of information regarding the use of this compound as a chemotherapeutic agent. There are no published studies detailing its cytotoxic efficacy (e.g., IC50 values against cancer cell lines) or its clinical toxicity profile in humans or animal models in a therapeutic context. Its profile is more akin to a laboratory chemical, such as the related compound Methyl Methanesulfonate (MMS), which is a well-known DNA alkylating agent used extensively in preclinical research to study DNA damage and repair, rather than as a clinical drug.[7][8]

Busulfan

Busulfan is an alkyl alkane sulfonate primarily used in high-dose conditioning regimens prior to hematopoietic stem cell transplantation (HSCT) for hematologic malignancies.[2][9] It functions by creating DNA cross-links.[2] Busulfan has a narrow therapeutic window, where insufficient exposure can lead to graft rejection or disease relapse, while overexposure increases the risk of severe toxicities.[9] The intravenous formulation is associated with reduced toxicity compared to the oral form.[10]

Temozolomide (TMZ)

Temozolomide is a second-generation imidazotetrazine derivative that functions as an oral alkylating agent.[11] It is the standard-of-care chemotherapy for patients with glioblastoma.[12] TMZ's mechanism involves the methylation of DNA, primarily at the O-6 and N-7 positions of guanine.[4] Its efficacy is significantly influenced by the expression of the DNA repair protein MGMT; tumors with a silenced MGMT gene are more sensitive to TMZ.[4][12]

Carmustine (BCNU)

Carmustine is a nitrosourea compound that exerts its cytotoxic effect by alkylating DNA and cross-linking DNA strands.[13] Due to its ability to cross the blood-brain barrier, it is frequently used in the treatment of brain tumors like glioblastoma.[14] To mitigate systemic toxicity, carmustine can be delivered locally via biodegradable wafers (Gliadel®) implanted into the surgical cavity following tumor resection.[14]

Chlorambucil

Chlorambucil is a nitrogen mustard derivative used to treat various hematologic malignancies, including chronic lymphocytic leukemia (CLL) and lymphomas.[15][16] It is generally considered to have a lower toxicity profile compared to other potent chemotherapies like purine nucleoside analogs.[15] However, like other alkylating agents, it is mutagenic and carcinogenic, with prolonged use linked to the development of secondary malignancies such as acute leukemia.[16]

Data Presentation

Table 1: Comparative Cytotoxicity of Alkylating Agents

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological function, in this case, cell growth. Lower IC50 values indicate higher potency. It is important to note that these values can vary between studies due to different experimental conditions.[1]

Alkylating AgentCell LineCancer TypeExposure Time (hours)IC50 (µM)Reference
Carmustine (BCNU) U87 MGGlioblastoma4854.4[1]
HL-60Promyelocytic LeukemiaNot Specified~200[1]
MOLT-4T-lymphoblastic LeukemiaNot Specified~200[1]
Temozolomide (TMZ) U87 MGGlioblastoma48748.3[1]
Cisplatin *A549Lung Carcinoma48~7.5[1]
MCF-7Breast Adenocarcinoma48~6.4[1]
U87 MGGlioblastoma249.5[1]

*Cisplatin is a platinum-based alkylating-like agent included for comparison.

Table 2: Comparative Toxicity Profiles of Alkylating Agents
AgentCommon ToxicitiesSevere / Dose-Limiting ToxicitiesReference
Busulfan Myelosuppression, hyperpigmentation, nausea, emesis, wasting syndrome.[17]Hepatic veno-occlusive disease (VOD) / sinusoidal obstruction syndrome (SOS), interstitial pulmonary fibrosis, seizures.[9][17][9][17]
Temozolomide Nausea, vomiting, fatigue, constipation, headache, loss of appetite, rash.[4][18][19]Myelosuppression (lymphopenia, neutropenia, thrombocytopenia).[11][18][4][11][18][19]
Carmustine Nausea, vomiting.[14]Delayed and cumulative myelosuppression (thrombocytopenia, leukopenia), dose-related pulmonary toxicity (fibrosis) which can be fatal and occur years after treatment.[14][20][14][20]
Chlorambucil Generally well-tolerated; nausea, vomiting, diarrhea, oral ulcers.[21]Dose-related myelosuppression, potential for irreversible bone marrow damage, secondary malignancies (e.g., acute leukemia) with long-term use, pulmonary fibrosis (rare).[16][22][16][21][22]

Experimental Protocols

MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is commonly used to determine the IC50 of a compound.[23]

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Expose the cells to a range of concentrations of the alkylating agent for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the drug concentration and use non-linear regression to determine the IC50 value.[23]

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive technique for detecting DNA strand breaks in individual cells.[23]

Methodology:

  • Cell Preparation: After treatment with the alkylating agent, harvest the cells and embed them in a low-melting-point agarose gel on a microscope slide.

  • Cell Lysis: Lyse the cells using a high-salt and detergent solution to remove membranes and proteins, leaving behind the DNA as "nucleoids."

  • DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field. Broken DNA fragments will migrate away from the nucleoid, forming a "comet tail." The amount of DNA in the tail is proportional to the amount of DNA damage.

  • Visualization and Analysis: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope. Use imaging software to quantify the extent of DNA damage by measuring the length and intensity of the comet tail.[23]

γH2AX Immunofluorescence Assay

The phosphorylation of histone H2AX to form γH2AX is one of the earliest cellular responses to the formation of DNA double-strand breaks. This assay quantifies these lesions by staining for γH2AX foci.[23]

Methodology:

  • Cell Culture and Treatment: Grow cells on coverslips and treat them with the desired alkylating agents.

  • Fixation and Permeabilization: Fix the cells with a solution like paraformaldehyde, then permeabilize them with a detergent (e.g., Triton X-100) to allow antibody access.

  • Immunostaining: Block non-specific antibody binding sites with a blocking buffer (e.g., BSA). Incubate the cells with a primary antibody specific for γH2AX, followed by a fluorescently-labeled secondary antibody.

  • Microscopy: Mount the coverslips onto microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Image Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per cell nucleus using image analysis software. An increase in the number of foci indicates a higher level of DNA double-strand breaks.[23]

Visualizations

Alkylating_Agent_Pathway cluster_cell Cancer Cell AA Alkylating Agent DNA Nuclear DNA AA->DNA Alkylation DNA_Damage DNA Adducts & Strand Breaks DNA->DNA_Damage p53 p53 Activation DNA_Damage->p53 Repair DNA Repair Mechanisms DNA_Damage->Repair Arrest Cell Cycle Arrest (G2/M) p53->Arrest Apoptosis Apoptosis p53->Apoptosis Arrest->Repair Time for Repair Repair->DNA Successful Repair

Caption: General signaling pathway of alkylating agent-induced cell death.

Experimental_Workflow cluster_assays Endpoint Assays start Select Cancer Cell Lines culture Cell Culture & Seeding start->culture treat Treat with Alkylating Agents (Dose-Response) culture->treat viability Cell Viability (MTT Assay) treat->viability geno Genotoxicity (Comet / γH2AX Assay) treat->geno analysis Data Analysis viability->analysis geno->analysis ic50 Determine IC50 Values analysis->ic50 damage Quantify DNA Damage analysis->damage end Compare Efficacy & Genotoxicity ic50->end damage->end

Caption: Experimental workflow for comparing alkylating agents in vitro.

References

Confirming 2-Methoxyethyl Methanesulfonate Reaction Sites: A Guide to Orthogonal Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 23, 2025 – Researchers and drug development professionals tasked with identifying and confirming the reaction sites of 2-Methoxyethyl methanesulfonate (MEMS), a potent alkylating agent and potential genotoxic impurity, now have a comprehensive guide to orthogonal analytical methods for this critical assessment. This publication details and compares two powerful techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), providing the scientific community with the necessary protocols and comparative data to ensure robust and reliable analysis of MEMS-induced modifications in biological systems.

The covalent modification of biological macromolecules such as DNA and proteins by reactive compounds like MEMS is a central focus in toxicology and drug safety assessment. Identifying the specific sites of these reactions is crucial for understanding mechanisms of toxicity and for the risk assessment of pharmaceutical products. The use of orthogonal methods, which rely on different chemical or physical principles, is a regulatory expectation and a scientific necessity to ensure the accuracy and reliability of the results.

This guide provides a head-to-head comparison of LC-MS/MS for the direct analysis of MEMS adducts on macromolecules and GC-MS for the analysis of the parent compound or related volatile impurities, offering a comprehensive approach to confirming potential reaction pathways.

Comparative Analysis of Orthogonal Methods

The following table summarizes the key performance characteristics of LC-MS/MS and GC-MS for the analysis of MEMS and its adducts.

ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation of non-volatile analytes in the liquid phase followed by mass analysis. Ideal for direct detection of DNA and protein adducts.Separation of volatile and thermally stable analytes in the gas phase followed by mass analysis. Suitable for the parent compound and related volatile impurities.
Sample Type Enzymatically or chemically hydrolyzed DNA or proteins.Extracts from pharmaceutical ingredients or biological matrices.
Sample Preparation DNA/protein extraction, hydrolysis, solid-phase extraction (SPE) cleanup.Liquid-liquid extraction, headspace sampling, or derivatization.
Limit of Detection (LOD) Typically in the range of 0.1 to 10 fmol on-column for DNA adducts.[1][2]Can reach low ppm to ppb levels, depending on the sample and introduction method.[3]
Limit of Quantitation (LOQ) Approximately 0.5 to 50 fmol on-column.Typically in the low ppm range.[4]
Primary Application Direct identification and quantification of MEMS adducts on DNA and proteins.Quantification of residual MEMS or related volatile impurities in drug substances.
Selectivity High, especially with Selected Reaction Monitoring (SRM).[5][6]High, particularly with Selected Ion Monitoring (SIM) or MS/MS.[3]
Throughput Moderate, due to extensive sample preparation.High, especially with headspace autosamplers.

Experimental Workflows and Signaling Pathways

The following diagram illustrates a general workflow for the identification and confirmation of MEMS reaction sites using orthogonal methods.

MEMS_Reaction_Site_Workflow cluster_exposure Exposure & Sample Collection cluster_lcms LC-MS/MS Pathway (Adduct Analysis) cluster_gcms GC-MS Pathway (Impurity Analysis) cluster_confirmation Orthogonal Confirmation in_vitro In Vitro System (e.g., DNA, Cells) sample_prep Sample Collection (DNA/Protein Isolation) in_vitro->sample_prep in_vivo In Vivo Model in_vivo->sample_prep hydrolysis Enzymatic/Chemical Hydrolysis sample_prep->hydrolysis extraction Extraction / Headspace Sampling sample_prep->extraction spe Solid-Phase Extraction (SPE) hydrolysis->spe lcms LC-MS/MS Analysis (SRM for Quantification) spe->lcms adduct_id Adduct Identification & Quantification lcms->adduct_id confirmation Confirmation of Reaction Sites adduct_id->confirmation gcms GC-MS Analysis (SIM for Quantification) extraction->gcms impurity_id Impurity Identification & Quantification gcms->impurity_id impurity_id->confirmation

Fig. 1: Orthogonal workflow for MEMS reaction site confirmation.

Detailed Experimental Protocols

LC-MS/MS Method for MEMS-DNA Adduct Analysis

This protocol is designed for the sensitive detection and quantification of MEMS adducts on DNA.

a. DNA Isolation and Hydrolysis:

  • Expose the biological system (e.g., cells, tissues) to MEMS.

  • Isolate genomic DNA using a standard DNA extraction kit, ensuring high purity.

  • Enzymatically digest 10-20 µg of DNA to nucleosides using a cocktail of DNase I, alkaline phosphatase, and phosphodiesterase at 37°C for 2 hours.[7]

  • Alternatively, perform neutral thermal hydrolysis for the release of adducted purine bases.[8][9]

b. Sample Cleanup:

  • Purify the hydrolyzed DNA sample using a C18 solid-phase extraction (SPE) cartridge to remove unmodified nucleosides and salts.

  • Elute the adducts with methanol, dry the eluate under vacuum, and reconstitute in a small volume of mobile phase.

c. LC-MS/MS Analysis:

  • Chromatography: Use a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) with a gradient elution.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 50% B over 10 minutes, then wash and re-equilibrate.

  • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Monitor specific Selected Reaction Monitoring (SRM) transitions for expected MEMS adducts (e.g., transition from the protonated adduct to the protonated base).[5]

d. Quantification:

  • Prepare a calibration curve using synthesized standards of the MEMS-nucleoside adducts.

  • Spike samples with a stable isotope-labeled internal standard for accurate quantification.

GC-MS Method for MEMS Impurity Analysis

This protocol is suitable for the detection of residual MEMS in a drug substance or other matrices.

a. Sample Preparation (Headspace GC-MS):

  • Accurately weigh about 100 mg of the sample into a 20 mL headspace vial.

  • Add a suitable solvent (e.g., dimethyl sulfoxide) to dissolve the sample.

  • Seal the vial and place it in the headspace autosampler.

  • Incubate the vial at an elevated temperature (e.g., 80°C) for a set time (e.g., 30 minutes) to allow volatile impurities to partition into the headspace.[10]

b. GC-MS Analysis:

  • Gas Chromatography: Use a capillary column suitable for polar compounds (e.g., DB-WAX or equivalent).[11]

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: Start at a low temperature (e.g., 50°C), hold for 2 minutes, then ramp at 10°C/min to 220°C.

  • Mass Spectrometry: Operate the mass spectrometer in Electron Ionization (EI) mode.

    • Acquire data in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for MEMS.

c. Quantification:

  • Prepare a calibration curve by spiking known amounts of MEMS into a blank matrix.

  • Use an appropriate internal standard for improved accuracy.

Logical Relationship Diagram

The following diagram illustrates the decision-making process for selecting an appropriate analytical method based on the analyte's properties.

Method_Selection_Logic start Analyte of Interest is_adduct Is it a macromolecular adduct? start->is_adduct is_volatile Is the analyte volatile? is_adduct->is_volatile No (Parent Compound or related impurity) lcms_node Use LC-MS/MS is_adduct->lcms_node Yes gcms_node Use GC-MS is_volatile->gcms_node Yes derivatize_node Consider Derivatization for GC-MS is_volatile->derivatize_node No

Fig. 2: Decision tree for analytical method selection.

By employing these orthogonal methods, researchers can build a comprehensive and defensible data package for the characterization of this compound reaction sites, thereby enhancing the understanding of its toxicological profile and ensuring the safety of pharmaceutical products.

References

A Side-by-Side Comparison of 2-Methoxyethyl Methanesulfonate and Iodoacetamide for Cysteine Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The specific and efficient labeling of cysteine residues is a critical technique in proteomics, structural biology, and drug development. The choice of the alkylating agent is paramount for achieving reliable and reproducible results. This guide provides an objective, data-driven comparison of two such agents: the widely-used iodoacetamide (IAM) and the less common 2-Methoxyethyl methanesulfonate (MEMS).

At a Glance: Key Performance Metrics

FeatureThis compound (MEMS)Iodoacetamide (IAM)
Primary Reaction Mechanism SN2 Nucleophilic SubstitutionSN2 Nucleophilic Substitution
Reactive Group Methanesulfonate esterIodoacetyl
Reactivity Towards Cysteine Moderate to High (Inferred)High
Specificity for Cysteine Potentially higherGood, but with known off-target reactions
Common Side Reactions Alkylation of other nucleophilic residues (e.g., histidine, lysine) may occur, but potentially to a lesser extent than IAM.Alkylation of methionine, histidine, lysine, and N-termini, particularly at alkaline pH.[1][2]
Product Stability Stable thioether bondStable thioether bond
Handling and Stability Liquid, handle with care.[3]Light-sensitive solid, should be prepared fresh.[4]

Delving Deeper: Reactivity and Specificity

Both this compound and iodoacetamide react with the thiol group of cysteine residues via an SN2 nucleophilic substitution mechanism. This reaction is most efficient at a slightly alkaline pH (typically 7.5-8.5), where the cysteine thiol is deprotonated to the more nucleophilic thiolate anion.

Iodoacetamide (IAM) is a highly reactive haloacetamide. The carbon atom attached to the iodine is highly electrophilic, making it susceptible to attack by the thiolate anion of cysteine. This high reactivity ensures efficient and rapid labeling of accessible cysteine residues. However, this reactivity is also the source of its primary drawback: off-target reactions. Under typical labeling conditions, iodoacetamide can also alkylate other nucleophilic amino acid residues such as methionine, histidine, and lysine, which can complicate data analysis in proteomic studies.[1][2]

This compound (MEMS) , on the other hand, is a sulfonate ester. The methanesulfonate group is a good leaving group, allowing for the alkylation of nucleophiles like the cysteine thiolate.[5] While direct comparative studies on its cysteine labeling efficiency are scarce in the mainstream proteomics literature, the reactivity of sulfonate esters is generally considered to be potent.[6] It can be inferred that MEMS is a capable cysteine alkylating agent, though potentially less reactive than iodoacetamide. This potentially lower reactivity could translate to higher specificity, with fewer off-target modifications compared to iodoacetamide.

Reaction Mechanisms

Here, we visualize the reaction mechanisms of both reagents with a cysteine residue.

G cluster_MEMS This compound Reaction cluster_IAM Iodoacetamide Reaction MEMS_reagents Cys-SH + CH₃SO₂OCH₂CH₂OCH₃ MEMS_product Cys-S-CH₂CH₂OCH₃ + CH₃SO₃⁻ MEMS_reagents->MEMS_product Sɴ2 reaction IAM_reagents Cys-SH + ICH₂CONH₂ IAM_product Cys-S-CH₂CONH₂ + HI IAM_reagents->IAM_product Sɴ2 reaction

Caption: SN2 reaction of cysteine with MEMS and IAM.

Experimental Protocols

Detailed methodologies are crucial for successful and reproducible cysteine labeling experiments. Below are generalized protocols for both this compound and iodoacetamide.

General Protocol for Cysteine Alkylation

A typical experimental workflow for cysteine labeling in a protein sample for mass spectrometry analysis involves reduction of disulfide bonds followed by alkylation.

G A Protein Solubilization & Denaturation (e.g., 8 M Urea, 50 mM Tris-HCl, pH 8.0) B Reduction of Disulfide Bonds (e.g., 10 mM DTT, 60 min at 37°C) A->B C Alkylation of Cysteines (Add Alkylating Agent) B->C D Quenching of Reaction (e.g., add excess DTT or L-cysteine) C->D E Sample Cleanup (e.g., Desalting, Precipitation) D->E F Proteolytic Digestion (e.g., Trypsin) E->F G Mass Spectrometry Analysis F->G

Caption: A typical workflow for protein alkylation.
Protocol for Iodoacetamide (IAM) Labeling

  • Denaturation and Reduction: To your protein sample in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0), add a reducing agent like Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.[7]

  • Alkylation: Cool the sample to room temperature. Add a freshly prepared solution of iodoacetamide to a final concentration of 55 mM. Incubate in the dark at room temperature for 20-30 minutes.[7]

  • Quenching: To stop the reaction, add DTT to a final concentration of 20 mM to quench any excess iodoacetamide.[7]

  • Downstream Processing: The sample is now ready for buffer exchange, digestion, and mass spectrometry analysis.

Inferred Protocol for this compound (MEMS) Labeling

Note: As this reagent is not standard for this application, optimization of concentration, incubation time, and temperature is highly recommended.

  • Denaturation and Reduction: Follow the same procedure as for iodoacetamide, using a suitable reducing agent like DTT or TCEP.

  • Alkylation: Cool the sample to room temperature. Add this compound to the protein solution. A starting point for optimization would be a 5- to 10-fold molar excess over the reducing agent. Incubate at room temperature for 1-2 hours.

  • Quenching: Quench the reaction by adding a thiol-containing reagent like DTT or L-cysteine in excess.

  • Downstream Processing: Proceed with sample cleanup and subsequent analysis.

Discussion and Conclusion

The choice between this compound and iodoacetamide for cysteine labeling depends on the specific requirements of the experiment.

Iodoacetamide is a highly reactive and efficient alkylating agent for cysteine residues.[7] Its primary drawback is the potential for off-target modifications, which can introduce ambiguity in mass spectrometry data.[2][7] Studies have shown that side reactions with methionine can be significant.[2]

This compound , while not a conventional choice, presents a potentially more specific alternative. Based on the principles of chemical reactivity, sulfonate esters are effective alkylating agents.[5] The potentially lower reactivity of MEMS compared to IAM could lead to a cleaner labeling reaction with fewer side products. However, this comes at the cost of requiring more rigorous optimization of the reaction conditions to ensure complete labeling of the target cysteine residues.

For researchers prioritizing high labeling speed and efficiency with well-established protocols, iodoacetamide remains a robust choice. For applications where high specificity is paramount and off-target modifications must be minimized, exploring alternatives like this compound could be advantageous, provided that the experimental conditions are carefully optimized.

Safety and Handling

Both this compound and iodoacetamide are hazardous chemicals and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.

  • This compound: Wear protective gloves, safety glasses, and a lab coat. Avoid contact with skin, eyes, and clothing.[3]

  • Iodoacetamide: This compound is toxic if swallowed and may cause allergic skin or respiratory reactions.[8] It is also light-sensitive.[4] Handle in a fume hood, wearing gloves, safety goggles, and protective clothing.[4][9][10] Prepare solutions fresh and protect them from light.

References

Benchmarking the Stability of 2-Methoxyethyl Methanesulfonate Against Similar Reagents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of reagents is paramount for ensuring the accuracy, reproducibility, and safety of their work. 2-Methoxyethyl methanesulfonate, an important alkylating agent, is often used in synthetic chemistry and pharmaceutical development. Its stability, particularly in aqueous environments and under stress conditions, can significantly impact reaction outcomes and the impurity profile of synthesized molecules. This guide provides a comparative assessment of the stability of this compound against two structurally similar and widely used reagents: Methyl methanesulfonate (MMS) and Ethyl methanesulfonate (EMS).

While direct, publicly available quantitative stability data for this compound is limited, this guide compiles known data for its analogs and provides detailed experimental protocols for researchers to conduct their own stability assessments. The inclusion of a methoxyethyl group in this compound is expected to influence its stability profile compared to the simpler alkyl esters, MMS and EMS, potentially altering its hydrolysis rate and susceptibility to other degradation pathways.

Comparative Stability Data

The following table summarizes the available quantitative data on the stability of MMS and EMS. For this compound, an estimated stability profile is provided based on general chemical principles and the behavior of related compounds. It is crucial to note that these are estimations and should be confirmed by experimental data.

ParameterMethyl Methanesulfonate (MMS)Ethyl Methanesulfonate (EMS)This compound (Estimated)
Hydrolytic Stability (Half-life) 4.56 hours at 25°C in a moist environment~96 hours at 20°C in water; ~48.5 hours at 25°CLikely to have a half-life between that of MMS and EMS under neutral conditions. The ether linkage may slightly increase stability against simple hydrolysis compared to MMS.
pH Dependence of Hydrolysis Hydrolysis rate is significant in neutral and alkaline conditions.Generally unstable in water, hydrolyzing to ethanol and methanesulfonic acid. The rate of hydrolysis is not significantly affected by acidic pH.Expected to be susceptible to both acid- and base-catalyzed hydrolysis. The ether oxygen could potentially participate in intramolecular reactions, affecting the rate.
Thermal Stability Stable under normal temperatures and pressures, but decomposes upon heating, emitting toxic fumes.Stable under normal temperatures and pressures.Expected to be stable at room temperature but will likely decompose upon heating, similar to other alkyl methanesulfonates.
Photolytic Stability Does not contain chromophores that absorb at wavelengths >290 nm and is not expected to be susceptible to direct photolysis by sunlight.Not expected to be highly susceptible to photolysis.The ether linkage is unlikely to introduce significant UV absorbance, suggesting low susceptibility to direct photolysis.
Oxidative Stability Susceptible to oxidation.Susceptible to oxidation.The ether linkage may be a site for oxidative attack, potentially leading to faster degradation compared to simple alkyl methanesulfonates.

Note: The stability of these compounds can be significantly influenced by the specific conditions of the reaction or storage, including solvent, pH, temperature, and the presence of other reactive species.

Experimental Protocols

To empower researchers to generate specific stability data for this compound and other reagents, the following detailed experimental protocols for forced degradation studies are provided. These studies are designed to accelerate the degradation of a substance to identify potential degradation products and degradation pathways.

Hydrolytic Degradation Study

This study assesses the stability of the reagent in aqueous solutions at different pH values.

Materials:

  • This compound

  • Methyl methanesulfonate (for comparison)

  • Ethyl methanesulfonate (for comparison)

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Purified water

  • pH meter

  • Constant temperature bath or incubator

  • HPLC system with a suitable detector (e.g., UV or MS)

  • Appropriate HPLC column (e.g., C18)

Procedure:

  • Prepare stock solutions of each test compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • For each compound, prepare three sets of solutions:

    • Acidic: Add a specific volume of the stock solution to 0.1 N HCl.

    • Neutral: Add the same volume of the stock solution to purified water.

    • Basic: Add the same volume of the stock solution to 0.1 N NaOH.

  • Incubate all solutions at a controlled temperature (e.g., 60°C).

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.

  • Neutralize the acidic and basic samples if necessary before analysis.

  • Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect any degradation products.

  • Calculate the rate of degradation and the half-life of the compound under each condition.

Hydrolytic_Degradation_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Stock Prepare Stock Solutions Acid Acidic Solution (0.1 N HCl) Stock->Acid Neutral Neutral Solution (Water) Stock->Neutral Base Basic Solution (0.1 N NaOH) Stock->Base Incubate Incubate at Controlled Temp. Acid->Incubate Neutral->Incubate Base->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Neutralize Neutralize (if needed) Sample->Neutralize HPLC HPLC Analysis Neutralize->HPLC Calculate Calculate Degradation Rate and Half-life HPLC->Calculate

Workflow for Hydrolytic Degradation Study.
Oxidative Degradation Study

This protocol evaluates the susceptibility of the reagent to oxidation.

Materials:

  • Test compounds

  • Hydrogen peroxide (H₂O₂), 3% solution

  • HPLC system

Procedure:

  • Prepare a solution of each test compound in a suitable solvent.

  • Add a specific volume of 3% H₂O₂ to the solution.

  • Keep the solution at room temperature, protected from light.

  • At specified time points, withdraw aliquots and analyze by HPLC.

  • Monitor for the degradation of the parent compound and the formation of oxidation products.

Photolytic Degradation Study

This study determines the stability of the reagent when exposed to light.

Materials:

  • Test compounds

  • Photostability chamber with controlled light exposure (UV and visible)

  • Quartz cuvettes or other suitable transparent containers

  • HPLC system

Procedure:

  • Prepare solutions of each test compound.

  • Prepare a dark control sample by wrapping a container with aluminum foil.

  • Place the samples and the dark control in the photostability chamber.

  • Expose the samples to a specified light intensity and duration as per ICH Q1B guidelines.

  • At the end of the exposure period, analyze all samples by HPLC.

  • Compare the chromatograms of the exposed samples with the dark control to assess the extent of photodegradation.

Thermal Degradation Study

This protocol assesses the stability of the reagent at elevated temperatures.

Materials:

  • Test compounds (in solid or liquid form)

  • Oven or heating block with precise temperature control

  • HPLC system

Procedure:

  • Place a known quantity of each test compound in a suitable container.

  • Heat the samples in an oven at a high temperature (e.g., 80°C or higher, depending on the expected stability).

  • At specified time points, remove a sample, allow it to cool to room temperature, and prepare a solution for HPLC analysis.

  • Analyze the samples to determine the extent of thermal decomposition.

Forced_Degradation_Overview cluster_stress Forced Degradation Conditions cluster_outcome Stability Assessment Reagent This compound (or other reagent) Hydrolysis Hydrolysis (Acid, Base, Neutral) Reagent->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) Reagent->Oxidation Photolysis Photolysis (UV/Vis Light) Reagent->Photolysis Thermolysis Thermolysis (Elevated Temp.) Reagent->Thermolysis Degradation_Pathways Identify Degradation Pathways Hydrolysis->Degradation_Pathways Oxidation->Degradation_Pathways Photolysis->Degradation_Pathways Thermolysis->Degradation_Pathways Degradation_Products Characterize Degradation Products Degradation_Pathways->Degradation_Products Stability_Profile Establish Stability Profile Degradation_Products->Stability_Profile

Overview of Forced Degradation Studies.

Conclusion

A Comparative Guide to the Quantitative Analysis of 2-Methoxyethyl Methanesulfonate Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-Methoxyethyl methanesulfonate (MMS)-induced molecular modifications with those of other alkylating agents. It includes supporting experimental data for the quantitative analysis of DNA and protein adducts, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

Executive Summary

This compound (MMS) is a monofunctional alkylating agent that primarily methylates DNA at the N7 position of guanine and the N3 position of adenine.[1][2] These adducts can obstruct DNA replication and transcription, leading to cytotoxicity.[1] The formation of DNA and protein adducts is a critical consideration in toxicology and drug development, as these modifications can lead to mutations, cell death, and immunogenic responses. This guide offers a comparative quantitative analysis of MMS-induced adducts and outlines the experimental protocols necessary for their detection and quantification, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Comparison of DNA Adducts

The formation of specific DNA adducts is dependent on the chemical nature of the alkylating agent. While MMS predominantly forms N7-methylguanine (N7-MeG) and N3-methyladenine (N3-MeA), other agents like N-methyl-N-nitrosourea (MNU) and N-ethyl-N-nitrosourea (ENU) can generate a different profile of adducts, including the highly mutagenic O6-methylguanine (O6-MeG).

Below is a summary of representative quantitative data for DNA adducts formed by various monofunctional alkylating agents. It is important to note that the absolute and relative amounts of these adducts can vary significantly based on the experimental system (e.g., cell type, in vitro vs. in vivo), dose, and exposure time.

Alkylating AgentAdduct TypeRelative Abundance (%)Quantitative Levels (adducts per 10^6 nucleotides)Reference
This compound (MMS) N7-methylguanine (N7-MeG)~80%Up to 1000 (in HeLa cells treated with 20 mM MMS)[3][4]
N3-methyladenine (N3-MeA)~10-12%Not explicitly quantified in the same study[3]
O6-methylguanine (O6-MeG)<0.3%Not explicitly quantified in the same study[5]
Dimethyl sulfate (DMS) N7-methylguanine (N7-MeG)~61.5%Not explicitly quantified in the same study[6]
N3-methyladenine (N3-MeA)~38.2%Not explicitly quantified in the same study[6]
O6-methylguanine (O6-MeG)~0.3%Not explicitly quantified in the same study[6]
N-methyl-N-nitrosourea (MNU) N7-methylguanine (N7-MeG)Varies9.52 (in rat liver)[7]
O6-methylguanine (O6-MeG)Varies1.48 (in rat liver)[7]
N-ethyl-N-nitrosourea (ENU) O6-ethylguanineMajor mutagenic lesionNot explicitly quantified in the same study[8]

Quantitative Comparison of Protein Adducts

Alkylation is not limited to DNA; reactive electrophiles can also form covalent adducts with nucleophilic residues on proteins, such as cysteine, lysine, and histidine. These modifications can alter protein structure and function. Quantitative data for MMS-induced protein adducts is less abundant in the literature compared to DNA adducts. However, mass spectrometry-based proteomics provides a powerful tool for their identification and quantification.

Alkylating AgentTarget Protein(s)Modified Residue(s)Quantitative MethodReference
This compound (MMS) Histones, other nuclear proteinsCysteine, Lysine, HistidineLC-MS/MS-based proteomics[3]
Various Electrophiles Glutathione-S-transferase P1-1CysteineIsotope-labeled LC-MS/MS[9]
Catechol Quinones Hemoglobin, Human Serum AlbuminCysteineLC-MS or GC-MS[9]

Experimental Protocols

Accurate and reproducible quantification of DNA and protein adducts is essential for comparative studies. Below are detailed methodologies for the analysis of these modifications using LC-MS/MS.

Protocol 1: Quantification of DNA Adducts by LC-MS/MS

This protocol outlines the general steps for the sensitive and specific quantification of DNA adducts.

1. DNA Isolation:

  • Extract genomic DNA from cells or tissues using a commercial DNA isolation kit or a standard phenol-chloroform extraction method.

  • Treat the isolated DNA with RNase to remove any contaminating RNA.

  • Assess DNA purity and concentration using UV spectrophotometry (A260/A280 ratio of ~1.8).

2. DNA Hydrolysis:

  • Enzymatically digest 10-50 µg of DNA to individual nucleosides.

  • Use a cocktail of enzymes including DNase I, nuclease P1, and alkaline phosphatase.

  • Spike the sample with a known amount of a stable isotope-labeled internal standard corresponding to the adduct of interest (e.g., [¹³C,¹⁵N]-N7-methylguanine) for accurate quantification.

  • Incubate the mixture at 37°C for 2-4 hours or overnight.

3. Sample Cleanup:

  • Precipitate the enzymes by adding an equal volume of cold acetonitrile and centrifuging at high speed.

  • Alternatively, use a molecular weight cutoff filter (e.g., 3 kDa) to remove the enzymes.

  • Collect the supernatant containing the nucleosides.

  • Dry the supernatant under vacuum and reconstitute in a solvent suitable for LC-MS/MS analysis (e.g., 10% acetonitrile in water with 0.1% formic acid).

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Use a C18 reversed-phase column for separation.

    • Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry (MS):

    • Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.

    • Operate in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for the target adduct and the internal standard. For N7-methylguanine, a common transition is m/z 166 → 149.[3]

5. Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard.

  • Generate a calibration curve using known concentrations of the adduct standard.

  • Calculate the amount of the adduct in the original DNA sample, typically expressed as the number of adducts per 10^6 or 10^8 normal nucleotides.

Protocol 2: Quantification of Protein Adducts by Bottom-Up Proteomics LC-MS/MS

This protocol provides a general workflow for the identification and quantification of protein adducts.

1. Protein Extraction and Quantification:

  • Lyse cells or tissues in a suitable buffer containing protease inhibitors.

  • Quantify the total protein concentration using a standard protein assay (e.g., BCA assay).

2. Protein Digestion:

  • Take a known amount of protein (e.g., 50-100 µg).

  • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteine residues with iodoacetamide (IAA).

  • Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin, overnight at 37°C.

3. Peptide Cleanup:

  • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge or tip to remove salts and detergents.

  • Dry the purified peptides under vacuum.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Reconstitute the peptides in a suitable solvent (e.g., 2% acetonitrile, 0.1% formic acid).

    • Separate the peptides using a C18 reversed-phase column with a gradient of acetonitrile in water with 0.1% formic acid.

  • Mass Spectrometry (MS):

    • Use a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in a full MS scan are selected for fragmentation (MS/MS).

    • Alternatively, for targeted quantification, use a triple quadrupole instrument in MRM mode with specific transitions for the adducted peptide of interest.

5. Data Analysis:

  • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a protein database.

  • Specify the mass shift corresponding to the expected adduct as a variable modification.

  • For quantitative analysis, use label-free quantification (based on precursor ion intensities) or stable isotope labeling methods.

  • The abundance of an adducted peptide can be expressed relative to the unmodified version of the same peptide.

Signaling Pathways and Experimental Workflows

MMS-Induced DNA Damage Response

Exposure to MMS triggers a complex cellular signaling network known as the DNA Damage Response (DDR). This pathway coordinates cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis.

MMS_DDR_Pathway MMS 2-Methoxyethyl methanesulfonate (MMS) DNA_Damage DNA Alkylation (N7-MeG, N3-MeA) MMS->DNA_Damage Replication_Stress Replication Fork Stalling DNA_Damage->Replication_Stress ATM_ATR ATM / ATR Activation Replication_Stress->ATM_ATR CHK1_CHK2 CHK1 / CHK2 Phosphorylation ATM_ATR->CHK1_CHK2 p53 p53 Stabilization & Activation CHK1_CHK2->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, S, G2/M) CHK1_CHK2->Cell_Cycle_Arrest DNA_Repair DNA Repair (BER, HR) CHK1_CHK2->DNA_Repair p53->Cell_Cycle_Arrest p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis DNA_Adduct_Workflow Start Biological Sample (Cells or Tissues) DNA_Isolation DNA Isolation & Quantification Start->DNA_Isolation Hydrolysis Enzymatic Hydrolysis + Internal Standard DNA_Isolation->Hydrolysis Cleanup Sample Cleanup (SPE or Filtration) Hydrolysis->Cleanup LC_MS LC-MS/MS Analysis (MRM) Cleanup->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis End Adduct Levels Data_Analysis->End Protein_Adduct_Workflow Start Protein Sample Reduction_Alkylation Reduction & Alkylation Start->Reduction_Alkylation Digestion Proteolytic Digestion (e.g., Trypsin) Reduction_Alkylation->Digestion Cleanup Peptide Cleanup (Desalting) Digestion->Cleanup LC_MS LC-MS/MS Analysis (DDA) Cleanup->LC_MS Data_Analysis Database Search (with variable modification) LC_MS->Data_Analysis End Identified Adducted Peptides Data_Analysis->End

References

A Head-to-Head Study of Cross-Linking Agents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of drug delivery, biomaterial science, and proteomics, the selection of an appropriate cross-linking agent is a critical decision that profoundly influences the stability, functionality, and biocompatibility of the final product. This guide provides a comprehensive comparison of 2-Methoxyethyl methanesulfonate against three widely used cross-linking agents: Glutaraldehyde, Genipin, and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).

This comparison delves into their mechanisms of action, cross-linking efficiency, and cytotoxicity, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their specific applications.

Overview of Cross-Linking Agents

Cross-linking agents are molecules capable of forming covalent bonds between polymer chains, effectively creating a more stable and robust network structure.[1] This process is fundamental in the fabrication of hydrogels, the stabilization of proteins, and the conjugation of molecules in therapeutic and diagnostic applications. The ideal cross-linking agent should exhibit high efficiency under mild conditions, produce stable linkages, and demonstrate minimal cytotoxicity.

This compound: An Evaluation

This compound (C4H10O4S, Molar Mass: 154.18 g/mol ) is a sulfonate ester.[2] While information regarding its direct application as a protein cross-linking agent is not available in the reviewed scientific literature, its chemical nature as a sulfonate ester suggests it is likely to act as an alkylating agent.[3] Alkylating agents can form covalent bonds with nucleophilic groups found in proteins, such as the amine groups of lysine residues. However, without specific studies on its cross-linking efficacy and cytotoxicity in biological systems, its suitability for such applications remains theoretical. Safety data indicates that this compound is a skin and eye irritant.[4]

Due to the lack of experimental data on the cross-linking performance of this compound, this guide will focus on a detailed comparison of the established cross-linking agents: Glutaraldehyde, Genipin, and EDC/NHS.

Performance Comparison of Established Cross-Linking Agents

The following table summarizes the key performance characteristics of Glutaraldehyde, Genipin, and EDC/NHS, providing a comparative overview to guide the selection process.

FeatureGlutaraldehydeGenipinEDC/NHS
Mechanism of Action Reacts with primary amines (e.g., lysine) to form Schiff bases and more complex cross-links.[1][5][6]Reacts with primary amines to form heterocyclic linkages through a nucleophilic attack and subsequent polymerization.[7][8][9]A "zero-length" cross-linker that activates carboxyl groups to react with primary amines, forming a stable amide bond without becoming part of the final cross-link.[10]
Cross-linking Efficiency High efficiency, forming stable cross-links rapidly.[6]Moderate efficiency, with a slower reaction rate compared to glutaraldehyde.[11]High efficiency, particularly when NHS is used to stabilize the reactive intermediate.[10]
Cytotoxicity High cytotoxicity is a significant drawback, limiting its in vivo applications.[12][13]Significantly lower cytotoxicity compared to glutaraldehyde, making it a more biocompatible alternative.[14][15]Generally considered to have low cytotoxicity as the cross-linker itself is not incorporated into the final product and by-products can be washed away.[16]
Biocompatibility Poor biocompatibility due to its toxicity.[13]Good biocompatibility, derived from a natural source (Gardenia fruit).[14][15]Good biocompatibility, widely used in biomedical applications.[16]
Spacer Arm Length ~5 ÅVariable, can polymerize to form longer cross-links.0 Å ("zero-length")
Reaction pH Neutral to slightly alkaline (pH 7.5-8.5)Neutral to slightly alkalineAcidic for carboxyl activation (pH 4.5-6.0), followed by reaction with amines at physiological pH (7.2-8.5)
Advantages High reactivity, rapid cross-linking, and low cost.Low cytotoxicity, natural origin, and good biocompatibility.[14][15]"Zero-length" cross-linking, high specificity, and good biocompatibility.[10]
Disadvantages High cytotoxicity and potential for polymerization.[12][13]Slower reaction kinetics and can induce a blue coloration in the cross-linked product.[11]Requires a two-step reaction, and the intermediate can be susceptible to hydrolysis.

Experimental Protocols

Detailed methodologies for utilizing each cross-linking agent are provided below.

Glutaraldehyde Cross-Linking Protocol

Objective: To covalently cross-link proteins in a solution.

Materials:

  • Protein solution (in a buffer free of primary amines, e.g., PBS)

  • Glutaraldehyde solution (e.g., 25% aqueous solution)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

  • Prepare the protein solution to the desired concentration in an appropriate buffer.

  • Add glutaraldehyde to the protein solution to a final concentration of 0.1% to 2% (v/v).

  • Incubate the reaction mixture for a specific time (e.g., 15-60 minutes) at room temperature with gentle mixing. The optimal time and concentration should be determined empirically.

  • To stop the cross-linking reaction, add the quenching solution to a final concentration of 50-100 mM.

  • Incubate for an additional 15 minutes to ensure all unreacted glutaraldehyde is quenched.

  • The cross-linked protein solution is now ready for downstream analysis (e.g., SDS-PAGE, mass spectrometry).

Genipin Cross-Linking Protocol

Objective: To cross-link a collagen-based hydrogel.

Materials:

  • Collagen solution

  • Genipin powder

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare a stock solution of genipin in PBS (e.g., 1% w/v).

  • Mix the genipin solution with the collagen solution to achieve the desired final genipin concentration (e.g., 0.1% to 1% w/v).

  • Allow the mixture to incubate at a controlled temperature (e.g., 37°C) for a specified duration (e.g., several hours to days) to allow for cross-linking to occur. The solution will typically develop a blueish color as the reaction progresses.[11]

  • The cross-linked hydrogel can then be washed with PBS to remove any unreacted genipin.

EDC/NHS Cross-Linking Protocol

Objective: To conjugate two proteins (Protein A with carboxyl groups and Protein B with primary amines).

Materials:

  • Protein A in an amine-free buffer (e.g., MES buffer, pH 4.7-6.0)

  • Protein B in a suitable reaction buffer (e.g., PBS, pH 7.2-8.5)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Quenching solution (e.g., hydroxylamine or beta-mercaptoethanol)

Procedure:

  • Dissolve Protein A in the activation buffer.

  • Add EDC and NHS to the Protein A solution. A typical molar ratio is 1:2:5 (Protein A carboxyls:NHS:EDC).

  • Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Optional: Remove excess EDC and by-products by dialysis or using a desalting column.

  • Add the activated Protein A to the Protein B solution.

  • Incubate for 1-2 hours at room temperature to allow for the conjugation reaction.

  • Add a quenching solution to stop the reaction.

  • The conjugated protein can be purified using standard chromatography techniques.

Signaling Pathways and Logical Relationships

The choice of a cross-linking agent can have implications beyond structural stabilization, potentially affecting cellular signaling pathways.

  • Glutaraldehyde: As a cytotoxic agent, glutaraldehyde can induce cellular stress responses. It has been shown to affect YAP signaling.[17] Its mechanism of action involves the formation of cross-links with proteins, which can lead to the activation of cell death pathways.[12][13]

  • Genipin: Genipin has been reported to possess anti-inflammatory properties and can affect signaling pathways such as the PI3K/Akt pathway.[14] Its lower cytotoxicity compared to glutaraldehyde makes it a more suitable candidate for applications where maintaining cell viability and normal function is crucial.[15]

  • EDC/NHS: The EDC/NHS system is designed to be a "zero-length" cross-linker, meaning it facilitates the bond formation without being incorporated itself. This minimizes the alteration of the native protein structure and is less likely to directly interfere with signaling pathways. However, the modification of carboxyl groups on proteins could potentially affect interactions that are dependent on these residues. For instance, EDC/NHS crosslinking of collagen has been shown to impact integrin-mediated cell interactions.[18][19]

Visualizing Workflows and Mechanisms

To further clarify the processes and mechanisms discussed, the following diagrams have been generated using the DOT language.

G cluster_glutaraldehyde Glutaraldehyde Cross-Linking Workflow prep_prot_g Prepare Protein Solution add_gluta Add Glutaraldehyde (0.1-2%) prep_prot_g->add_gluta incubate_g Incubate (15-60 min, RT) add_gluta->incubate_g quench_g Quench with Tris-HCl incubate_g->quench_g analyze_g Downstream Analysis quench_g->analyze_g

Glutaraldehyde Cross-Linking Workflow

G cluster_genipin Genipin Cross-Linking Workflow (Hydrogel) prep_genipin Prepare Genipin Solution (1% in PBS) mix_collagen Mix with Collagen Solution prep_genipin->mix_collagen incubate_genipin Incubate (37°C) (Hours to Days) mix_collagen->incubate_genipin wash_hydrogel Wash with PBS incubate_genipin->wash_hydrogel

Genipin Cross-Linking Workflow

G cluster_edc EDC/NHS Two-Step Cross-Linking Workflow activate_protA Activate Protein A (-COOH) with EDC/NHS remove_excess Optional: Remove Excess Reagents activate_protA->remove_excess conjugate Conjugate with Protein B (-NH2) remove_excess->conjugate quench_edc Quench Reaction conjugate->quench_edc purify Purify Conjugate quench_edc->purify

EDC/NHS Cross-Linking Workflow

G cluster_pathway Simplified Signaling Impact of Cross-Linkers Glutaraldehyde Glutaraldehyde CellularStress Cellular Stress Glutaraldehyde->CellularStress induces Genipin Genipin PI3K_Akt PI3K/Akt Pathway Genipin->PI3K_Akt modulates Anti_Inflammatory Anti-inflammatory Response Genipin->Anti_Inflammatory promotes EDC_NHS EDC/NHS Integrin_Interaction Integrin-Mediated Interaction EDC_NHS->Integrin_Interaction can alter YAP_Signaling YAP Signaling CellularStress->YAP_Signaling activates Apoptosis Apoptosis CellularStress->Apoptosis leads to

Signaling Impact of Cross-Linkers

Conclusion

The selection of a cross-linking agent is a multifaceted decision that requires careful consideration of the specific application, desired material properties, and biological context. While this compound's potential as a cross-linking agent remains to be experimentally validated, this guide provides a robust comparison of three established alternatives. Glutaraldehyde offers high efficiency at the cost of significant cytotoxicity. Genipin emerges as a biocompatible, natural alternative, albeit with slower reaction kinetics. The EDC/NHS system provides a versatile "zero-length" cross-linking strategy with high efficiency and good biocompatibility. By understanding the distinct characteristics and experimental considerations of each, researchers can select the optimal cross-linking strategy to advance their scientific and developmental goals.

References

Safety Operating Guide

Navigating the Disposal of 2-Methoxyethyl Methanesulfonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides crucial safety and logistical information for the proper handling and disposal of 2-Methoxyethyl methanesulfonate (CAS 16427-44-4), a chemical reagent used in pharmaceutical research and development. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.

This compound is classified as a hazardous substance, and its disposal is governed by federal, state, and local regulations. Improper disposal can pose significant risks to human health and the environment. This guide offers a step-by-step approach to its safe management, from initial handling to final disposal.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS).[1] Personal protective equipment (PPE) is mandatory.

Required PPE:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood.

In case of exposure:

  • Skin Contact: Immediately wash the affected area with soap and water.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.

  • Inhalation: Move to fresh air.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

Seek immediate medical attention after any exposure.

Step-by-Step Disposal Procedures

The disposal of this compound must be managed as hazardous waste. The following steps outline the correct procedure:

  • Waste Identification and Segregation:

    • This compound waste must be collected in a designated, properly labeled hazardous waste container.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. It is incompatible with strong oxidizing agents.[1]

  • Container Management:

    • Use a container that is in good condition and compatible with the chemical.

    • The container must be kept closed at all times, except when adding waste.

    • Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.

  • Storage:

    • Store the hazardous waste container in a designated satellite accumulation area (SAA) or a central accumulation area (CAA), in accordance with your institution's policies and regulatory requirements.

    • Ensure secondary containment is in place to prevent spills.

  • Disposal Request:

    • Once the container is full or the accumulation time limit is approaching, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.

Quantitative Data for Hazardous Waste Management

Understanding your generator status is crucial for compliance with disposal regulations. The U.S. Environmental Protection Agency (EPA) categorizes generators based on the quantity of hazardous waste produced per calendar month.

Generator CategoryNon-Acutely Hazardous Waste Generation RateAcutely Hazardous Waste Generation RateOn-site Accumulation Time Limit
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)≤ 1 kg (2.2 lbs)No time limit, but quantity limits apply
Small Quantity Generator (SQG) > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs)≤ 1 kg (2.2 lbs)180 days (or 270 days if waste is transported over 200 miles)
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs)> 1 kg (2.2 lbs)90 days

Experimental Protocol: Decontamination of Surfaces and Equipment

For minor spills or decontamination of laboratory equipment, a chemical degradation procedure can be employed. This protocol is based on the effective destruction of similar alkylating agents.

Objective: To safely neutralize residual this compound on non-porous surfaces and glassware.

Materials:

  • 1 M Sodium thiosulfate (Na₂S₂O₃) solution

  • Personal Protective Equipment (as listed above)

  • Absorbent pads

  • Hazardous waste container for solid waste

Procedure:

  • Preparation: Ensure the work area is well-ventilated, preferably within a chemical fume hood. Prepare a fresh 1 M solution of sodium thiosulfate.

  • Containment: For small spills, contain the liquid with absorbent pads.

  • Application: Liberally apply the 1 M sodium thiosulfate solution to the contaminated surface or glassware. Ensure complete coverage of the affected area.

  • Reaction Time: Allow the sodium thiosulfate solution to remain in contact with the contaminated material for at least one hour.

  • Cleaning: After the reaction time, thoroughly wash the surface or glassware with soap and water.

  • Waste Disposal: All absorbent pads and any other solid materials used in the cleanup must be disposed of as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Initial Handling & Generation cluster_1 Waste Accumulation cluster_2 Final Disposal cluster_3 Spill & Decontamination start Generate 2-Methoxyethyl methanesulfonate Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 segregate Segregate from Incompatible Chemicals ppe->segregate Step 2 container Collect in a Labeled, Compatible Hazardous Waste Container segregate->container Step 3 storage Store in Designated Satellite Accumulation Area container->storage Step 4 pickup Request Hazardous Waste Pickup from EHS storage->pickup Step 5 disposal Proper Disposal by Licensed Facility pickup->disposal Step 6 spill Minor Spill or Equipment Decontamination decon_protocol Follow Decontamination Protocol (Sodium Thiosulfate) spill->decon_protocol Action decon_waste Dispose of Decontamination Waste as Hazardous decon_protocol->decon_waste Waste Stream decon_waste->pickup

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Methoxyethyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the safe handling and disposal of 2-Methoxyethyl methanesulfonate in a laboratory setting. This guide provides detailed procedural information to ensure the well-being of researchers and maintain a secure work environment.

This compound is a chemical that requires careful handling due to its potential health hazards. Exposure can cause skin and eye irritation, and it is suspected of causing genetic defects, cancer, and damage to fertility or an unborn child. Therefore, adherence to strict safety protocols is paramount.

Operational Plan: Handling this compound

1. Engineering Controls and Work Area Preparation:

  • Ventilation: Always work in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[1]

  • Emergency Equipment: Ensure that a safety shower and an eye wash station are readily accessible and in good working order.[1][2]

  • Clear Workspace: Keep the work area clear of clutter and unnecessary equipment to minimize the risk of spills and accidents.

2. Personal Protective Equipment (PPE):

A comprehensive PPE ensemble is required to protect against the various routes of exposure.

PPE ComponentSpecificationRationale
Respiratory Protection Vapor respiratorTo prevent inhalation of harmful vapors.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact. Disposable nitrile gloves offer short-term protection.[3] For prolonged or direct contact, consult the glove manufacturer's resistance guide.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a splash hazard.[2][3]To protect eyes from splashes and vapors.
Skin and Body Protection Protective clothing, such as a lab coat. In situations with a higher risk of splashes, chemical-resistant coveralls may be necessary.[2][4]To prevent skin contact with the chemical.
Footwear Closed-toe shoes made of a material that is resistant to chemicals.[4]To protect feet from spills.

3. Handling Procedures:

  • Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or leaks.

  • Dispensing: When transferring or dispensing the chemical, do so carefully to avoid splashes and the generation of aerosols.

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[2]

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2] Do not eat, drink, or smoke in the laboratory.[1]

4. Post-handling Procedures:

  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • PPE Removal: Remove PPE in a manner that avoids self-contamination. Gloves should be removed last and disposed of properly.

  • Storage: Store this compound in a tightly closed container in a cool, dark, and well-ventilated place, away from incompatible materials such as oxidizing agents.[2] The storage area should be secure and accessible only to authorized personnel.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Labeling:

  • Dedicated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste, including empty containers, contaminated PPE, and spill cleanup materials.

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the chemical name.[5]

2. Waste Disposal Procedure:

  • Consult Local Regulations: All disposal activities must adhere to federal, state, and local regulations.[2]

  • Approved Waste Disposal: Dispose of the chemical waste through an approved waste disposal plant or a licensed chemical incinerator, which may need to be equipped with an afterburner and scrubber.[2]

  • Do Not Dispose in Drains: Do not let the product enter drains or sewer systems.[1]

3. Spill Management:

  • Evacuate: In case of a spill, evacuate non-essential personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: For small spills, absorb the material with an inert absorbent such as dry sand or earth.[2] For larger spills, contain the spill by bunding.[2]

  • Cleanup: Collect the absorbed material and place it in a suitable, closed container for disposal.[1]

  • Decontaminate: Clean the spill area thoroughly.

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek medical attention if the person feels unwell.[2]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water. If skin irritation or a rash occurs, seek medical advice.[2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][2]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound prep Preparation ppe Don PPE prep->ppe Verify Controls handling Chemical Handling ppe->handling Proceed to Task decon Decontamination & Waste Segregation handling->decon Task Complete emergency Emergency Procedures handling->emergency In Case of Exposure/Spill doff Doff PPE decon->doff disposal Waste Disposal decon->disposal storage Secure Storage doff->storage

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.